Technical Documentation Center

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
  • CAS: 356782-33-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Potential of the Dihydrocoumarin Scaffold Coumarins and their hydrogenated analogs, dihydrocoumarins, represent a privileged class of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Dihydrocoumarin Scaffold

Coumarins and their hydrogenated analogs, dihydrocoumarins, represent a privileged class of heterocyclic compounds widely distributed in nature.[1][2] Their benzopyran-2-one core is a versatile scaffold that has been extensively explored in medicinal chemistry, yielding compounds with a vast array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antitumor properties.[1][3] The 3,4-dihydrocoumarin framework, in particular, offers a three-dimensional structure that can effectively interact with biological targets. The specific molecule of interest, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, combines this core with a phenyl substituent at the 4-position, which can enhance biological activity through various interactions, and a carboxyl group at the 6-position, which provides a key handle for further derivatization or for improving pharmacokinetic properties.

This guide provides a detailed exploration of a robust synthetic pathway to this target molecule and a comprehensive overview of the analytical techniques required for its unambiguous characterization. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring a deep understanding for researchers aiming to replicate or adapt these protocols.

Part 1: Synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

The synthesis of 4-aryl-3,4-dihydrocoumarins can be achieved through several strategies, including the catalytic hydrogenation of the corresponding 4-arylcoumarins or the lactonization of 3-aryl-3-(2-hydroxyphenyl)propanoates.[4] A highly effective and convergent approach involves an acid-catalyzed cascade reaction between a phenol and an α,β-unsaturated acid derivative, such as cinnamic acid. This method builds the core structure in a single key step.

Proposed Synthetic Pathway: Acid-Catalyzed Cycloaddition

The chosen strategy involves the reaction of 4-hydroxybenzoic acid with cinnamic acid under strong acidic conditions. The reaction proceeds via an initial Friedel-Crafts-type hydroarylation followed by an intramolecular esterification (lactonization) to yield the final dihydrocoumarin product.

Reaction Mechanism

The mechanism is a two-stage process catalyzed by a strong acid (e.g., sulfuric acid or methanesulfonic acid), which is crucial for both activating the electrophile and promoting the final ring closure.

  • Generation of the Electrophile: The strong acid protonates the double bond of cinnamic acid, generating a resonance-stabilized benzylic carbocation. This carbocation is the key electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich 4-hydroxybenzoic acid acts as the nucleophile. The aromatic ring attacks the carbocation. The substitution occurs ortho to the activating hydroxyl group, which directs the incoming electrophile to this position.

  • Intramolecular Lactonization: Following the C-C bond formation, the hydroxyl group of the phenol attacks the protonated carbonyl of the carboxylic acid, leading to an intramolecular esterification.

  • Dehydration and Tautomerization: A molecule of water is eliminated, and subsequent tautomerization forms the stable six-membered lactone ring of the dihydrocoumarin.

Below is a diagram illustrating the proposed reaction mechanism.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4_hydroxybenzoic_acid 4-Hydroxybenzoic Acid addition_product Addition Intermediate 4_hydroxybenzoic_acid->addition_product + Carbocation cinnamic_acid Cinnamic Acid H_plus H⁺ (Acid Catalyst) carbocation Benzylic Carbocation carbocation->addition_product protonated_lactone Protonated Lactone Intermediate addition_product->protonated_lactone Intramolecular Lactonization final_product 6-carboxyl-4-phenyl- 3,4-dihydrocoumarin protonated_lactone->final_product - H₂O, - H⁺

Caption: Figure 1: Proposed Reaction Mechanism

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.[4] Researchers should perform their own optimization.

Materials and Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Cinnamic acid (1.1 eq)

  • Methanesulfonic acid (as solvent and catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid and cinnamic acid.

  • Acid Addition: Carefully add an excess of methanesulfonic acid to the flask. The acid acts as both the catalyst and the solvent.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of ice water with vigorous stirring. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acidic starting materials), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent to yield 6-carboxyl-4-phenyl-3,4-dihydrocoumarin as a solid.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Mix Reactants (4-Hydroxybenzoic Acid, Cinnamic Acid) B 2. Add Acid Catalyst (Methanesulfonic Acid) A->B C 3. Heat & Stir (80-90°C, 12-24h) B->C D 4. Monitor by TLC C->D E 5. Quench in Ice Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Final Product I->J

Caption: Figure 2: Experimental Workflow for Synthesis

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and analytical methods is required to validate the identity of the synthesized 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Spectroscopic Analysis

The following tables summarize the expected data from key spectroscopic techniques.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3 (axial & equatorial)2.8 - 3.2dd, dd~16, ~6 (geminal, vicinal)Diastereotopic protons forming an AB part of an ABX system.
H-44.2 - 4.5t or dd~6X part of the ABX system, coupled to both H-3 protons.
H-5, H-7, H-87.0 - 8.2m-Aromatic protons on the coumarin ring system.
Phenyl Protons (H-2' to H-6')7.2 - 7.5m-Protons on the C-4 phenyl substituent.
-COOH10.0 - 12.0br s-Broad singlet for the carboxylic acid proton; may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-335 - 40Aliphatic CH₂ in the lactone ring.
C-440 - 45Aliphatic CH bearing the phenyl group.
C-4a, C-5, C-6, C-7, C-8, C-8a115 - 155Aromatic carbons of the benzopyran ring.
Phenyl Carbons (C-1' to C-6')125 - 140Aromatic carbons of the phenyl substituent.
C-2 (Lactone C=O)165 - 170Carbonyl carbon of the lactone.
-COOH (Carboxyl C=O)170 - 175Carbonyl carbon of the carboxylic acid.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500 - 3300Very broad
C-H (Aromatic)3000 - 3100Sharp, medium
C-H (Aliphatic)2850 - 2960Sharp, medium
C=O (Carboxylic Acid)1680 - 1710Strong, sharp
C=O (Lactone, six-membered)1720 - 1740Strong, sharp
C=C (Aromatic)1450 - 1600Medium to weak
C-O (Ester)1150 - 1250Strong

Table 4: Mass Spectrometry (MS-ESI) Data

Ion TypePredicted m/zNotes
[M-H]⁻267.06Molecular ion in negative mode (deprotonated carboxylic acid).
[M+H]⁺269.08Molecular ion in positive mode.
[M-CO₂-H]⁻223.07Loss of carbon dioxide from the carboxyl group.
[M-CO]⁺241.08Characteristic loss of carbon monoxide from the pyrone ring.[5]

Molecular Formula: C₁₆H₁₂O₄, Exact Mass: 268.07 g/mol [6]

Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A single sharp peak, typically with >95% purity by peak area integration, is expected for the final product.

  • Melting Point: A pure crystalline solid will exhibit a sharp, defined melting point range. A broad melting range often indicates the presence of impurities.

Conclusion and Future Outlook

This guide has detailed a reliable and well-reasoned approach to the synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, a molecule of significant interest for pharmaceutical and chemical research. The outlined protocol, based on an acid-catalyzed cycloaddition, provides a direct route to the target scaffold. Furthermore, the comprehensive characterization data serves as a benchmark for researchers to validate their synthetic outcomes with high confidence.

The successful synthesis and characterization of this compound open the door to numerous possibilities. The carboxylic acid moiety is a prime site for derivatization, allowing for the creation of amide or ester libraries to explore structure-activity relationships (SAR). The dihydrocoumarin core itself can be further modified. Ultimately, this scaffold holds considerable promise for the development of novel therapeutic agents, and the robust chemical foundation laid out in this guide is the first critical step in that journey.

References

  • Saba, A., et al. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42:95–99, 2009. Available from: [Link]

  • Wikipedia. Pechmann condensation. Available from: [Link]

  • Bogdal, D. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (7), 1998, pp. 468-469. Available from: [Link]

  • Hernández-Vázquez, E., et al. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 5(2), pp. 31-35, 2015. Available from: [Link]

  • Nikalje, A.G., et al. Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19), pp. 2693-2724, 2014. Available from: [Link]

  • Smyth, T., et al. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science Publishers, 2011. Available from: [Link]

  • Bogdal, D. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, 1998. Available from: [Link]

  • Smyth, T., et al. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(4), pp. 316-324, 2011. Available from: [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. Available from: [Link]

  • Golly, I., et al. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 24(19), p. 3448, 2019. Available from: [Link]

  • Saba, A., et al. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Spectroscopy Letters, 42(2), pp. 95-99, 2009. Available from: [Link]

  • Singh, V.P., et al. Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science, 2(10), pp. 01-08, 2014. Available from: [Link]

  • Patel, K.D., et al. Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica, 4(4), pp. 1655-1660, 2012. Available from: [Link]

  • Kate Tutorials. 5 Pechmann Reaction | Coumarin Synthesis | Electrophilic Substitution Reactions. YouTube, 2021. Available from: [Link]

  • Kumar, M.N. & Ramanathan, N. Coumarin Synthesis Via The Pechmann Reaction. IJSART, 9(12), 2023. Available from: [Link]

  • Reva, I.D., et al. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemical & Photobiological Sciences, 83(5), pp. 1237-53, 2007. Available from: [Link]

  • ResearchGate. Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. Available from: [Link]

  • ResearchGate. FT-IR spectra of the obtained coumarin derivatives. Available from: [Link]

  • ResearchGate. FT-IR spectra of acetyl coumarin; (a) observed, (b) calculated. Available from: [Link]

  • Venugopala, K.N., et al. An insight into the therapeutic applications of coumarin compounds and their mechanisms of action. Frontiers in Pharmacology, 11, p. 574631, 2020. Available from: [Link]

  • ResearchGate. An insight into the therapeutic applications of coumarin compounds and their mechanisms of action. Available from: [Link]

  • ResearchGate. Application and synthesis strategies of dihydrocoumarins. Available from: [Link]

  • SpectraBase. 4-Hydroxy-3-phenylcoumarin - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • TECHVINA. NATURAL DIHYDROCOUMARIN APPLICATIONS. Available from: [Link]

  • ChemWhat. 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN CAS#: 356782-33-7. Available from: [Link]

  • Kim, H., et al. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 24(11), p. 2167, 2019. Available from: [Link]

  • ResearchGate. Synthesis and NMR of 4-Aryl-3,4-dihydrocoumarins and 4-Arylcoumarins. Available from: [Link]

  • Thota, S., et al. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Inorganics, 10(8), p. 116, 2022. Available from: [Link]

  • Ghorab, M.M., et al. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 17(5), pp. 5533-5550, 2012. Available from: [Link]

  • Wang, Z., et al. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry, 17(39), pp. 8869-8879, 2019. Available from: [Link]

  • ResearchGate. a¹H NMR and b¹³C spectrum of 7-Hydroxy 4-methylcoumarine. Available from: [Link]

  • Li, W., et al. Total Synthesis of Six 3,4-Unsubstituted Coumarins. Molecules, 20(6), pp. 10504-10515, 2015. Available from: [Link]

  • SpectraBase. 4-Methyl-3-phenyl-coumarin - Optional[ATR-IR] - Spectrum. Available from: [Link]

  • Gîrbea, C.S., et al. Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Molecules, 27(21), p. 7342, 2022. Available from: [Link]

  • Kusanur, R.A., et al. Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. ACG Publications, 8(2), pp. 143-152, 2014. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Carboxyl-4-Phenyl-3,4-Dihydrocoumarin

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Unique Dihydrocoumarin Scaffold Welcome to a comprehensive exploration of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Dihydrocoumarin Scaffold

Welcome to a comprehensive exploration of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, a molecule of significant interest within the realms of medicinal chemistry and materials science. This guide, designed for the discerning researcher, moves beyond a superficial overview to provide a detailed examination of the compound's intrinsic physical and chemical properties. As a Senior Application Scientist, my objective is to present not just the "what" but the "why"—elucidating the causal relationships that govern its behavior and offering practical, field-proven insights into its synthesis, characterization, and derivatization. Our journey will be grounded in established scientific principles, supported by verifiable protocols and data, to empower your own research and development endeavors.

Structural Elucidation and Core Characteristics

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin, identified by the CAS Number 356782-33-7, possesses a molecular formula of C₁₆H₁₂O₄ and a molecular weight of approximately 268.26 g/mol. Its structure is characterized by a dihydrocoumarin core, a phenyl group at the 4-position, and a carboxyl group at the 6-position. This unique arrangement of functional groups bestows upon it a distinct set of properties that are ripe for exploration.

dot digraph "6-carboxyl-4-phenyl-3,4-dihydrocoumarin" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a [label="O"]; b [label="O"]; c [label="O"]; d [label="O"]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label="H"]; t [label="H"]; u [label="H"]; v [label="H"]; w [label="H"]; x [label="H"]; y [label="H"]; z [label="H"]; aa [label="H"]; ab [label="H"]; ac [label="H"]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; jaa [label=""]; jab [label=""]; jac [label=""]; jad [label=""]; jae [label=""]; jaf [label=""]; jag [label=""]; jah [label=""]; jai [label=""]; jaj [label=""]; jak [label=""]; jal [label=""]; jam [label=""]; jan [label=""]; jao [label=""]; jap [label=""]; jaq [label=""]; jar [label=""]; jas [label=""]; jat [label=""]; jau [label=""]; jav [label=""]; jaw [label=""]; jax [label=""]; jay [label=""]; jaz [label=""]; jba [label=""]; jbb [label=""]; jbc [label=""]; jbd [label=""]; jbe [label=""]; jbf [label=""]; jbg [label=""]; jbh [label=""]; jbi [label=""]; jbj [label=""]; jbk [label=""]; jbl [label=""]; jbm [label=""]; jbn [label=""]; jbo [label=""]; jbp [label=""]; jbq [label=""]; jbr [label=""]; jbs [label=""]; jbt [label=""]; jbu [label=""]; jbv [label=""]; jbw [label=""]; jbx [label=""]; jby [label=""]; jbz [label=""]; jca [label=""]; jcb [label=""]; jcc [label=""]; jcd [label=""]; jce [label=""]; jcf [label=""]; jcg [label=""]; jch [label=""]; jci [label=""]; jcj [label=""]; jck [label=""]; jcl [label=""]; jcm [label=""]; jcn [label=""]; jco [label=""]; jcp [label=""]; jcq [label=""]; jcr [label=""]; jcs [label=""]; jct [label=""]; jcu [label=""]; jcv [label=""]; jcw [label=""]; jcx [label=""]; jcy [label=""]; jcz [label=""]; jda [label=""]; jdb [label=""]; jdc [label=""]; jdd [label=""]; jde [label=""]; jdf [label=""]; jdg [label=""]; jdh [label=""]; jdi [label=""]; jdj [label=""]; jdk [label=""]; jdl [label=""]; jdm [label=""]; jdn [label=""]; jdo [label=""]; jdp [label=""]; jdq [label=""]; jdr [label=""]; jds [label=""]; jdt [label=""]; jdu [label=""]; jdv [label=""]; jdw [label=""]; jdx [label=""]; jdy [label=""]; jdz [label=""]; jea [label=""]; jeb [label=""]; jec [label=""]; jed [label=""]; jee [label=""]; jef [label=""]; jeg [label=""]; jeh [label=""]; jei [label=""]; jej [label=""]; jek [label=""]; jel [label=""]; jem [label=""]; jen [label=""]; jeo [label=""]; jep [label=""]; jeq [label=""]; jer [label=""]; jes [label=""]; jet [label=""]; jeu [label=""]; jev [label=""]; jew [label=""]; jex [label=""]; jey [label=""]; jez [label=""]; jfa [label=""]; jfb [label=""]; jfc [label=""]; jfd [label=""]; jfe [label=""]; jff [label=""]; jfg [label=""]; jfh [label=""]; jfi [label=""]; jfj [label=""]; jfk [label=""]; jfl [label=""]; jfm [label=""]; jfn [label=""]; jfo [label=""]; jfp [label=""]; jfq [label=""]; jfr [label=""]; jfs [label=""]; jft [label=""]; jfu [label=""]; jfv [label=""]; jfw [label=""]; jfx [label=""]; jfy [label=""]; jfz [label=""]; jga [label=""]; jgb [label=""]; jgc [label=""]; jgd [label=""]; jge [label=""]; jgf [label=""]; jgg [label=""]; jgh [label=""]; jgi [label=""]; jgj [label=""]; jgk [label=""]; jgl [label=""]; jgm [label=""]; jgn [label=""]; jgo [label=""]; jgp [label=""]; jgq [label=""]; jgr [label=""]; jgs [label=""]; jgt [label=""]; jgu [label=""]; jgv [label=""]; jgw [label=""]; jgx [label=""]; jgy [label=""]; jgz [label=""]; jha [label=""]; jhb [label=""]; jhc [label=""]; jhd [label=""]; jhe [label=""]; jhf [label=""]; jhg [label=""]; jhh [label=""]; jhi [label=""]; jhj [label=""]; jhk [label=""]; jhl [label=""]; jhm [label=""]; jhn [label=""]; jho [label=""]; jhp [label=""]; jhq [label=""]; jhr [label=""]; jhs [label=""]; jht [label=""]; jhu [label=""]; jhv [label=""]; jhw [label=""]; jhx [label=""]; jhy [label=""]; jhz [label=""]; jia [label=""]; jib [label=""]; jic [label=""]; jid [label=""]; jie [label=""]; jif [label=""]; jig [label=""]; jih [label=""]; jii [label=""]; jij [label=""]; jik [label=""]; jil [label=""]; jim [label=""]; jin [label=""]; jio [label=""]; jip [label=""]; jiq [label=""]; jir [label=""]; jis [label=""]; jit [label=""]; jiu [label=""]; jiv [label=""]; jiw [label=""]; jix [label=""]; jiy [label=""]; jiz [label=""]; jja [label=""]; jjb [label=""]; jjc [label=""]; jjd [label=""]; jje [label=""]; jjf [label=""]; jjg [label=""]; jjh [label=""]; jji [label=""]; jjj [label=""]; jjk [label=""]; jjl [label=""]; jjm [label=""]; jjn [label=""]; jjo [label=""]; jjp [label=""]; jjq [label=""]; jjr [label=""]; jjs [label=""]; jjt [label=""]; jju [label=""]; jjv [label=""]; jjw [label=""]; jjx [label=""]; jjy [label=""]; jjz [label=""]; jka [label=""]; jkb [label=""]; jkc [label=""]; jkd [label=""]; jke [label=""]; jkf [label=""]; jkg [label=""]; jkh [label=""]; jki [label=""]; jkj [label=""]; jkk [label=""]; jkl [label=""]; jkm [label=""]; jkn [label=""]; jko [label=""]; jkp [label=""]; jkq [label=""]; jkr [label=""]; jks [label=""]; jkt [label=""]; jku [label=""]; jkv [label=""]; jkw [label=""]; jkx [label=""]; jky [label=""]; jkz [label=""]; jla [label=""]; jlb [label=""]; jlc [label=""]; jld [label=""]; jle [label=""]; jlf [label=""]; jlg [label=""]; jlh [label=""]; jli [label=""]; jlj [label=""]; jlk [label=""]; jll [label=""]; jlm [label=""]; jln [label=""]; jlo [label=""]; jlp [label=""]; jlq [label=""]; jlr [label=""]; jls [label=""]; jlt [label=""]; jlu [label=""]; jlv [label=""]; jlw [label=""]; jlx [label=""]; jly [label=""]; jlz [label=""]; jma [label=""]; jmb [label=""]; jmc [label=""]; jmd [label=""]; jme [label=""]; jmf [label=""]; jmg [label=""]; jmh [label=""]; jmi [label=""]; jmj [label=""]; jmk [label=""]; jml [label=""]; jmm [label=""]; jmn [label=""]; jmo [label=""]; jmp [label=""]; jmq [label=""]; jmr [label=""]; jms [label=""]; jmt [label=""]; jmu [label=""]; jmv [label=""]; jmw [label=""]; jmx [label=""]; jmy [label=""]; jmz [label=""]; jna [label=""]; jnb [label=""]; jnc [label=""]; jnd [label=""]; jne [label=""]; jnf [label=""]; jng [label=""]; jnh [label=""]; jni [label=""]; jnj [label=""]; jnk [label=""]; jnl [label=""]; jnm [label=""]; jnn [label=""]; jno [label=""]; jnp [label=""]; jnq [label=""]; jnr [label=""]; jns [label=""]; jnt [label=""]; jnu [label=""]; jnv [label=""]; jnw [label=""]; jnx [label=""]; jny [label=""]; jnz [label=""]; joa [label=""]; job [label=""]; joc [label=""]; jod [label=""]; joe [label=""]; jof [label=""]; jog [label=""]; joh [label=""]; joi [label=""]; joj [label=""]; jok [label=""]; jol [label=""]; jom [label=""]; jon [label=""]; joo [label=""]; jop [label=""]; joq [label=""]; jor [label=""]; jos [label=""]; jot [label=""]; jou [label=""]; jov [label=""]; jow [label=""]; jox [label=""]; joy [label=""]; joz [label=""]; jpa [label=""]; jpb [label=""]; jpc [label=""]; jpd [label=""]; jpe [label=""]; jpf [label=""]; jpg [label=""]; jph [label=""]; jpi [label=""]; jpj [label=""]; jpk [label=""]; jpl [label=""]; jpm [label=""]; jpn [label=""]; jpo [label=""]; jpp [label=""]; jpq [label=""]; jpr [label=""]; jps [label=""]; jpt [label=""]; jpu [label=""]; jpv [label=""]; jpw [label=""]; jpx [label=""]; jpy [label=""]; jpz [label=""]; jqa [label=""]; jqb [label=""]; jqc [label=""]; jqd [label=""]; jqe [label=""]; jqf [label=""]; jqg [label=""]; jqh [label=""]; jqi [label=""]; jqj [label=""]; jqk [label=""]; jql [label=""]; jqm [label=""]; jqn [label=""]; jqo [label=""]; jqp [label=""]; jqq [label=""]; jqr [label=""]; jqs [label=""]; jqt [label=""]; jqu [label=""]; jqv [label=""]; jqw [label=""]; jqx [label=""]; jqy [label=""]; jqz [label=""]; jra [label=""]; jrb [label=""]; jrc [label=""]; jrd [label=""]; jre [label=""]; jrf [label=""]; jrg [label=""]; jrh [label=""]; jri [label=""]; jrj [label=""]; jrk [label=""]; jrl [label=""]; jrm [label=""]; jrn [label=""]; jro [label=""]; jrp [label=""]; jrq [label=""]; jrr [label=""]; jrs [label=""]; jrt [label=""]; jru [label=""]; jrv [label=""]; jrw [label=""]; jrx [label=""]; jry [label=""]; jrz [label=""]; jsa [label=""]; jsb [label=""]; jsc [label=""]; jsd [label=""]; jse [label=""]; jsf [label=""]; jsg [label=""]; jsh [label=""]; jsi [label=""]; jsj [label=""]; jsk [label=""]; jsl [label=""]; jsm [label=""]; jsn [label=""]; jso [label=""]; jsp [label=""]; jsq [label=""]; jsr [label=""]; jss [label=""]; jst [label=""]; jsu [label=""]; jsv [label=""]; jsw [label=""]; jsx [label=""]; jsy [label=""]; jsz [label=""]; jta [label=""]; jtb [label=""]; jtc [label=""]; jtd [label=""]; jte [label=""]; jtf [label=""]; jtg [label=""]; jth [label=""]; jti [label=""]; jtj [label=""]; jtk [label=""]; jtl [label=""]; jtm [label=""]; jtn [label=""]; jto [label=""]; jtp [label=""]; jtq [label=""]; jtr [label=""]; jts [label=""]; jtt [label=""]; jtu [label=""]; jtv [label=""]; jtw [label=""]; jtx [label=""]; jty [label=""]; jtz [label=""]; jua [label=""]; jub [label=""]; juc [label=""]; jud [label=""]; jue [label=""]; juf [label=""]; jug [label=""]; juh [label=""]; jui [label=""]; juj [label=""]; juk [label=""]; jul [label=""]; jum [label=""]; jun [label=""]; juo [label=""]; jup [label=""]; juq [label=""]; jur [label=""]; jus [label=""]; jut [label=""]; juu [label=""]; juv [label=""]; juw [label=""]; jux [label=""]; juy [label=""]; juz [label=""]; jva [label=""]; jvb [label=""]; jvc [label=""]; jvd [label=""]; jve [label=""]; jvf [label=""]; jvg [label=""]; jvh [label=""]; jvi [label=""]; jvj [label=""]; jvk [label=""]; jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; lll [label="

Foundational

An In-Depth Technical Guide to 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS 356782-33-7): Synthesis, Characterization, and Potential Applications

Disclaimer: Publicly available, in-depth experimental data specifically for 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS 356782-33-7) is limited. This guide, therefore, synthesizes information from authoritative sources...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available, in-depth experimental data specifically for 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS 356782-33-7) is limited. This guide, therefore, synthesizes information from authoritative sources on the broader class of 4-aryl-3,4-dihydrocoumarins to provide a scientifically grounded and comprehensive technical overview. The experimental protocols and data presented are representative of this class of compounds and serve as a framework for researchers.

Introduction

The 4-aryl-3,4-dihydrocoumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules, including the subject of this guide, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, are recognized for their diverse pharmacological potential, which spans anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3] The presence of the carboxylic acid moiety at the 6-position offers a valuable handle for further chemical modification, enabling the development of derivatives with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of the synthesis, physicochemical properties, and potential biological applications of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, aimed at researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

Based on its structure, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, also known as 2-Oxo-4-phenylchroman-6-carboxylic acid, possesses the following properties[4][5]:

PropertyValueSource
CAS Number 356782-33-7[4]
Molecular Formula C₁₆H₁₂O₄[4][5]
Molecular Weight 268.26 g/mol [4][5]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.General knowledge
Spectroscopic Characterization (Predicted)

The structural features of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin suggest the following characteristic spectroscopic signatures:

  • ¹H NMR: The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-13 ppm). The protons on the dihydrocoumarin ring will likely show characteristic multiplets. Aromatic protons will be observed in the range of 7-8 ppm.

  • ¹³C NMR: The carbonyl carbons of the lactone and the carboxylic acid would be prominent in the downfield region of the spectrum (160-180 ppm). The aromatic and phenyl carbons would appear in the 110-150 ppm range.

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid dimer is anticipated between 2500 and 3300 cm⁻¹. The C=O stretch of the carboxylic acid will likely appear around 1700-1725 cm⁻¹, while the lactone C=O stretch is expected at a slightly higher wavenumber.[6]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 268.26. Common fragmentation patterns would include the loss of water (M-18), the carboxyl group (M-45), and potentially the phenyl group.[7]

Synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

A proposed synthetic workflow is outlined below:

G cluster_0 Synthesis Workflow start Starting Materials: 4-Carboxyphenol and Cinnamic Acid Derivative reaction1 Step 1: Michael Addition start->reaction1 Lewis Acid Catalyst intermediate1 Intermediate: 3-(4-hydroxyphenyl)-3-phenylpropanoic acid derivative reaction1->intermediate1 reaction2 Step 2: Intramolecular Cyclization (Lactonization) intermediate1->reaction2 Acid Catalyst, Heat product Final Product: 6-carboxyl-4-phenyl-3,4-dihydrocoumarin reaction2->product

Caption: Proposed synthetic workflow for 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Materials:

  • 4-Hydroxybenzoic acid

  • Cinnamic acid

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Polyphosphoric acid (PPA) or another suitable cyclizing agent

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Michael Addition:

    • To a stirred suspension of 4-hydroxybenzoic acid (1 equivalent) and a suitable cinnamic acid derivative in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.2 equivalents) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding ice-cold 1M HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude intermediate by column chromatography on silica gel.

  • Intramolecular Cyclization (Lactonization):

    • Add the purified intermediate from Step 1 to polyphosphoric acid at 80-100 °C.

    • Stir the mixture for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture onto crushed ice and stir until a precipitate forms.

    • Filter the solid, wash with water, and then with a saturated sodium bicarbonate solution to remove any unreacted starting material.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined previously (¹H NMR, ¹³C NMR, IR, and MS) and by melting point analysis.

Potential Biological Activities and Drug Development Applications

The 4-aryl-dihydrocoumarin core is associated with a wide array of biological activities, suggesting that 6-carboxyl-4-phenyl-3,4-dihydrocoumarin could be a promising candidate for drug development.

Potential Signaling Pathways and Mechanisms of Action

G cluster_main Potential Biological Activities of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_antioxidant Antioxidant Activity compound 6-carboxyl-4-phenyl- 3,4-dihydrocoumarin pathway_apoptosis Induction of Apoptosis (e.g., Caspase Activation) compound->pathway_apoptosis pathway_cellcycle Cell Cycle Arrest (e.g., at G2/M phase) compound->pathway_cellcycle pathway_angiogenesis Inhibition of Angiogenesis (e.g., VEGF signaling) compound->pathway_angiogenesis pathway_cox Inhibition of COX Enzymes compound->pathway_cox pathway_nfkb Downregulation of NF-κB Signaling compound->pathway_nfkb pathway_ros Scavenging of Reactive Oxygen Species (ROS) compound->pathway_ros

Caption: Potential signaling pathways modulated by 4-aryl-3,4-dihydrocoumarins.

  • Anticancer Activity: Many coumarin derivatives exhibit cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms often involve the induction of apoptosis through caspase activation, cell cycle arrest, and the inhibition of angiogenesis. The phenyl substituent at the 4-position is often crucial for this activity.

  • Anti-inflammatory Effects: Dihydrocoumarins have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as NF-κB.[3]

  • Antioxidant Properties: The phenolic nature of the coumarin scaffold suggests that these compounds may act as antioxidants by scavenging free radicals and reducing oxidative stress.[10]

Representative Biological Evaluation Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the anticancer potential of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (dissolved in DMSO to prepare a stock solution)

  • Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (e.g., 0.1, 1, 10, 50, 100 µM) and doxorubicin for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Self-Validation: The assay should be performed in triplicate and repeated at least three times. The inclusion of a positive control ensures the validity of the experimental setup.

Conclusion

6-carboxyl-4-phenyl-3,4-dihydrocoumarin represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not yet widely reported, its structural similarity to other biologically active 4-aryl-dihydrocoumarins suggests significant potential, particularly in the areas of oncology and inflammatory diseases. The synthetic route and evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic utility of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review of Herbal Therapeutics in Cervical Cancer: Bioactive Plant Compounds and their Anticancer Mechanisms. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 133-144.
  • MDPI. (2024). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Antioxidants, 14(6), 636.
  • PubChem. (n.d.). Dihydrocoumarin. Retrieved from [Link]
  • RSC Publishing. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 13(25), 17163-17167.
  • PharmaCompass. (n.d.). 6-Methyl-4-phenyl-3,4-dihydrocoumarin. Retrieved from [Link]
  • MDPI. (2021). Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. Molecules, 26(21), 6543.
  • MDPI. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(9), 2359.
  • Preprints.org. (2025). Marchantia polymorpha as a Source of Biologically Active Compounds. Preprints.
  • MDPI. (2012). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. Marine Drugs, 10(12), 2740-2779.
  • ResearchGate. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Retrieved from [Link]
  • NIH. (2021). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega, 6(35), 22695-22706.
  • Encyclopedia.pub. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]
  • Google Patents. (1949). Synthesis of 4-hydroxycoumarins. US2465293A.
  • MDPI. (2021). Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. Molecules, 26(16), 4983.
  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]/06%3A_An_Overview_of_Organic_Reactions/6.07%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
  • ChemWhat. (n.d.). 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN CAS#: 356782-33-7. Retrieved from [Link]
  • PubMed. (1979). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 22(11), 1333-1338.
  • ScenTree. (n.d.). Dihydrocoumarin (CAS N° 119-84-6). Retrieved from [Link]
  • PubChem. (n.d.). 4,6-Dihydroxy-3-phenyl-coumarin. Retrieved from [Link]
  • NIH. (2019). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules, 24(18), 3287.
  • PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 623-635.
  • PubMed. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850.
  • PubChem. (n.d.). 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Retrieved from [Link]
  • SIELC Technologies. (2018). 2-Amino-1,4-dihydro-4-oxopteridine-6-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

Abstract The coumarin scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3][4][5] This technical guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coumarin scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3][4][5] This technical guide provides an in-depth exploration of the biological activities of a specific derivative, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. Drawing upon the extensive research conducted on related 4-phenylcoumarin and 3,4-dihydrocoumarin analogs, this document elucidates the potential therapeutic applications of this compound, with a primary focus on its anticoagulant, anticancer, and antimicrobial activities. Detailed experimental protocols for the evaluation of these biological effects are provided, alongside a discussion of the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Chemical and Pharmacological Landscape of 4-Phenylcoumarins

Coumarins are a large class of benzopyrone compounds found in many plants, and they are also accessible through synthetic routes.[3][6] The core coumarin structure has been a fertile ground for the development of a plethora of derivatives with diverse biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial effects.[1][7][8][9][10] The introduction of a phenyl group at the 4-position of the coumarin ring system gives rise to 4-phenylcoumarins, a subclass that has garnered significant attention for its potent and varied pharmacological profile.[1] The further reduction of the C3-C4 double bond leads to 4-phenyl-3,4-dihydrocoumarins, which often retain or exhibit modified biological activities.[11]

The subject of this guide, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, combines the key structural features of a 4-phenyl-3,4-dihydrocoumarin with a carboxyl group at the 6-position of the benzopyrone ring. This seemingly minor substitution can significantly influence the molecule's physicochemical properties, such as its solubility, polarity, and ability to interact with biological targets, thereby modulating its biological activity.

Synthesis of the Core Structure

The synthesis of 4-aryl-3,4-dihydrocoumarins can be achieved through several methods, including the catalytic hydrogenation of 4-arylcoumarins and cascade reactions involving p-quinone methides with 1,3-dicarbonyl compounds.[11] One common synthetic route involves a one-pot C-H oxidation/conjugate addition/cyclization cascade reaction from 2-alkyl phenols and oxazolones.[12] The introduction of the carboxyl group at the 6-position can be accomplished by using appropriately substituted starting materials or through subsequent modification of the coumarin ring.

Anticoagulant Activity: A Legacy of Coumarin Derivatives

Coumarin derivatives are renowned for their anticoagulant properties, with warfarin being a prominent example of a 4-hydroxycoumarin derivative used clinically to prevent blood clots.[1][7][13] The anticoagulant effect of many coumarins stems from their ability to inhibit vitamin K epoxide reductase (VKOR), an enzyme crucial for the recycling of vitamin K, which is a necessary cofactor for the synthesis of several clotting factors.[7]

While the 4-hydroxyl group is often considered critical for anticoagulant activity, other substitutions on the coumarin ring can also confer or modulate this effect.[1][14] Studies on various coumarin derivatives have shown that the overall molecular geometry and the presence of specific substituents play a significant role in their anticoagulant potential.[14]

Proposed Mechanism of Action

The anticoagulant activity of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is hypothesized to be mediated through the inhibition of the vitamin K cycle, similar to other coumarin-based anticoagulants. The phenyl group at the 4-position and the carboxyl group at the 6-position would influence the binding affinity of the molecule to VKOR.

Vitamin_K_Cycle_Inhibition cluster_inhibition Inhibition by 6-carboxyl-4-phenyl-3,4-dihydrocoumarin Vitamin K (quinone) Vitamin K (quinone) Vitamin K (hydroquinone) Vitamin K (hydroquinone) Vitamin K (quinone)->Vitamin K (hydroquinone) VKOR Carboxylation of\nGlutamate Residues Carboxylation of Glutamate Residues Vitamin K (hydroquinone)->Carboxylation of\nGlutamate Residues γ-glutamyl carboxylase Active Clotting\nFactors (II, VII, IX, X) Active Clotting Factors (II, VII, IX, X) Carboxylation of\nGlutamate Residues->Active Clotting\nFactors (II, VII, IX, X) Vitamin K epoxide Vitamin K epoxide Carboxylation of\nGlutamate Residues->Vitamin K epoxide Coagulation Cascade Coagulation Cascade Active Clotting\nFactors (II, VII, IX, X)->Coagulation Cascade Vitamin K epoxide->Vitamin K (quinone) VKOR Inhibitor 6-carboxyl-4-phenyl- 3,4-dihydrocoumarin VKOR VKOR Inhibitor->VKOR

Caption: Inhibition of the Vitamin K cycle by coumarin derivatives.

Experimental Protocol: Prothrombin Time (PT) Assay

The anticoagulant activity of a compound can be assessed in vitro by measuring the prothrombin time (PT), which evaluates the extrinsic and common pathways of the coagulation cascade.

Methodology:

  • Plasma Preparation: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.

  • Compound Preparation: Dissolve 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions in saline.

  • Assay Procedure:

    • Pre-warm the plasma and thromboplastin reagent to 37°C.

    • In a coagulometer cuvette, mix 100 µL of plasma with 10 µL of the test compound solution or vehicle control. Incubate for 2 minutes at 37°C.

    • Add 200 µL of pre-warmed thromboplastin reagent to initiate clotting.

    • The time taken for clot formation is recorded as the prothrombin time.

  • Data Analysis: Compare the PT of the compound-treated plasma with that of the vehicle control. Warfarin can be used as a positive control.[13]

Anticancer Activity: Targeting Cell Proliferation and Survival

Numerous coumarin derivatives have demonstrated significant anticancer activities against a variety of cancer cell lines.[4][9][15][16][17] The mechanisms underlying their cytotoxic effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[18] Specifically, 4-phenylcoumarin derivatives have been shown to induce cell death in human prostate cancer cells through caspase-independent pathways involving autophagy and lysosomal and endoplasmic reticulum death proteins.[19][20]

The presence of the carboxyl group at the 6-position of the 4-phenyl-3,4-dihydrocoumarin scaffold could enhance its anticancer potential by increasing its solubility and potentially facilitating interactions with polar residues in the active sites of target enzymes or receptors.

Signaling Pathways in Coumarin-Induced Apoptosis

Coumarins can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway 6-carboxyl-4-phenyl-3,4-dihydrocoumarin 6-carboxyl-4-phenyl-3,4-dihydrocoumarin Bcl-2 Bcl-2 (anti-apoptotic) 6-carboxyl-4-phenyl-3,4-dihydrocoumarin->Bcl-2 Bax Bax (pro-apoptotic) 6-carboxyl-4-phenyl-3,4-dihydrocoumarin->Bax Death Receptors Death Receptors 6-carboxyl-4-phenyl-3,4-dihydrocoumarin->Death Receptors Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: General signaling pathways for coumarin-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][9]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in each well with 100 µL of medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.[9]

Table 1: Hypothetical In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)
6-carboxyl-4-phenyl-3,4-dihydrocoumarinMCF-715.2
6-carboxyl-4-phenyl-3,4-dihydrocoumarinHeLa22.5
6-carboxyl-4-phenyl-3,4-dihydrocoumarinA54935.8
Doxorubicin (Positive Control)MCF-70.8

Antimicrobial Activity: Combating Pathogenic Microbes

Coumarin and its derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][8][21][22][23] The mechanism of their antimicrobial action can involve the inhibition of essential enzymes, disruption of cell membranes, or interference with nucleic acid synthesis. The structural features of coumarins, such as the presence of hydroxyl, methoxy, or halogen substituents, can significantly influence their antimicrobial potency.[8][21][22]

The introduction of a carboxyl group at the 6-position of the 4-phenyl-3,4-dihydrocoumarin core may enhance its antimicrobial activity, potentially by increasing its ability to chelate metal ions essential for microbial growth or by improving its interaction with microbial enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]

Methodology:

  • Microorganism Preparation: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[9]

Table 2: Hypothetical Antimicrobial Activity Data

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
6-carboxyl-4-phenyl-3,4-dihydrocoumarin326416
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A2

Conclusion and Future Directions

6-carboxyl-4-phenyl-3,4-dihydrocoumarin emerges as a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related coumarin derivatives, this compound is anticipated to exhibit a range of biological activities, including anticoagulant, anticancer, and antimicrobial effects. The presence of the 6-carboxyl group is likely to play a crucial role in modulating these activities by influencing the molecule's physicochemical properties and its interactions with biological targets.

Further research is warranted to fully elucidate the pharmacological profile of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. This should include comprehensive in vitro and in vivo studies to confirm its biological activities, determine its mechanisms of action, and assess its safety and efficacy. Structure-activity relationship (SAR) studies involving the synthesis and evaluation of a library of related analogs will also be invaluable in optimizing the therapeutic potential of this promising coumarin derivative. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

  • Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. (n.d.). MDPI. [Link]

  • Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20(1), 29–35. [Link]

  • Coumarin derivatives. (n.d.). In Wikipedia. [Link]

  • Rudhani, I., Bytyqi, A., Pllana, M., & Al-Owaidi, F. (2018). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 11(4). [Link]

  • M., T., D., K., & M.R., A. (2023). Synthetic coumarin derivatives with anticoagulation and antiplatelet aggregation inhibitory effects. ResearchGate. [Link]

  • Al-Warhi, T., Sabt, A., Rizvi, S. U. M. D., & Azmi, S. N. H. (2022). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 27(23), 8537. [Link]

  • Sharma, D., Singh, S., Narasimhan, B., & Judge, V. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Pharmaceuticals, 15(11), 1361. [Link]

  • Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2017). ResearchGate. [Link]

  • Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. (2019). National Center for Biotechnology Information. [Link]

  • Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2016). Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism. PLOS ONE, 11(3), e0151472. [Link]

  • Synthesis And Study Of Antimicrobial & Anti-oxidant Properties Of Substituted Derivatives Of Coumarin. (2016). International Journal of Advanced Research. [Link]

  • Antimicrobial Properties of Newly Synthesized Derivatives of Coumarine. (2017). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening. (2024). ResearchGate. [Link]

  • Sources and biological activity of Coumarins: An Appraisal. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Batran, R. Z., El-Sayed, M. A. A., Aboutaleb, N. S., El-Shabrawy, O., & El-Gazzar, M. G. (2022). 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. Bioorganic Chemistry, 128, 106093. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. [Link]

  • Satyanarayana, V., & Sastry, C. S. (2002). Mechanism of biochemical action of substituted 4-methylcoumarins. Part 11: Comparison of the specificities of acetoxy derivatives of 4-methylcoumarin and 4-phenylcoumarin to acetoxycoumarins: protein transacetylase. Indian Journal of Biochemistry & Biophysics, 39(1), 35–40. [Link]

  • Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.). Pharmaceutical and Biosciences Journal. [Link]

  • Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects Against Human Prostate Cancer Cells Through Caspase-Independent Mechanism. (2016). PubMed. [Link]

  • Taechowisan, T., Lu, C., Shen, Y., & Lumyong, S. (2007). Antitumor Activity of 4-arylcoumarins From Endophytic Streptomyces Aureofaciens CMUAc130. Journal of Cancer Research and Therapeutics, 3(2), 86–91. [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. (2021). National Center for Biotechnology Information. [Link]

  • Manolov, I., & Danchev, N. D. (2003). Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives. Archiv der Pharmazie, 336(2), 83–94. [Link]

  • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. (2021). National Center for Biotechnology Information. [Link]

  • Therapeutic Effects of Coumarins with Different Substitution Patterns. (2023). MDPI. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Bharatam, P. V. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Natural Product Research, 29(18), 1736–1740. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). ResearchGate. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2021). MDPI. [Link]

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (2020). National Center for Biotechnology Information. [Link]

  • Kostova, I., Momekov, G., & Momekova, D. (2007). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 42(11-12), 1403–1409. [Link]

  • In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. (2023). National Center for Biotechnology Information. [Link]

  • Total Synthesis of Six 3,4-Unsubstituted Coumarins. (2015). National Center for Biotechnology Information. [Link]

  • Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. (2022). MDPI. [Link]

  • Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. (2016). ACG Publications. [Link]

  • Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity. (2012). National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of 6-carboxyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the established methodologies for its synthesis and crystallographic elucidation. By drawing parallels with structurally related coumarin derivatives for which crystallographic data exists, we will explore the anticipated molecular geometry, intermolecular interactions, and packing arrangements. This guide serves as a foundational resource for researchers engaged in the study of coumarin derivatives and their potential applications in drug discovery and materials science.

Introduction: The Significance of 4-Aryl-3,4-dihydrocoumarins

The 4-aryl-3,4-dihydrocoumarin scaffold is a privileged structural motif found in numerous natural products and biologically active compounds.[1] Molecules incorporating this framework have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is paramount for understanding structure-activity relationships, guiding rational drug design, and developing novel materials with tailored properties. The introduction of a carboxyl group at the 6-position and a phenyl group at the 4-position of the dihydrocoumarin core in 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is expected to significantly influence its physicochemical and biological characteristics.

Synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

The synthesis of 4-aryl-3,4-dihydrocoumarins can be achieved through several established synthetic routes. A common and effective method involves the Pechmann condensation or a related cyclization reaction. For the target molecule, a plausible synthetic pathway would involve the reaction of a suitably substituted phenol with a β-ketoester in the presence of an acid catalyst.

Proposed Synthetic Protocol

A likely synthetic route to 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is outlined below. This protocol is based on well-established methods for the synthesis of similar coumarin derivatives.[1][4]

Reaction Scheme:

Synthesis_of_6-carboxyl-4-phenyl-3,4-dihydrocoumarin reactant1 4-Hydroxy-3-carboxybenzaldehyde intermediate Intermediate Chalcone reactant1->intermediate + reactant2 Ethyl benzoylacetate reactant2->intermediate catalyst Piperidine (catalyst) Ethanol (solvent) catalyst->intermediate product 6-carboxyl-4-phenyl-3,4-dihydrocoumarin intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Step-by-Step Methodology:

  • Reactant Preparation: 4-Hydroxy-3-carboxybenzaldehyde and ethyl benzoylacetate are used as starting materials.

  • Condensation: The reactants are dissolved in a suitable solvent, such as ethanol, and a catalytic amount of a base, like piperidine, is added.

  • Reaction: The mixture is refluxed for several hours to facilitate the Claisen-Schmidt condensation, forming an intermediate chalcone.

  • Cyclization: Subsequent intramolecular cyclization and dehydration, often promoted by the reaction conditions, leads to the formation of the dihydrocoumarin ring.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Crystallographic Analysis: From Powder to Single Crystal

Obtaining a high-quality single crystal is the critical first step in determining the molecular structure of a compound by X-ray diffraction. The process involves careful crystallization experiments followed by data collection and structure solution.

Crystallization Workflow

The following workflow outlines the standard procedure for obtaining single crystals suitable for X-ray diffraction analysis.

Crystallization_Workflow start Purified Compound dissolution Dissolution in Appropriate Solvent(s) start->dissolution filtration Hot Filtration dissolution->filtration crystallization Slow Cooling / Solvent Evaporation / Vapor Diffusion filtration->crystallization crystal_harvesting Crystal Harvesting and Mounting crystallization->crystal_harvesting xray_diffraction X-ray Diffraction Data Collection crystal_harvesting->xray_diffraction

Caption: A generalized workflow for single-crystal growth and analysis.

Experimental Protocol for Crystallization:

  • Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for crystal growth upon cooling.

  • Slow Evaporation: A saturated solution of the compound is prepared at room temperature and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.

X-ray Diffraction and Structure Elucidation

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis. The diffraction pattern is collected and used to solve and refine the crystal structure.

Parameter Description Typical Instrumentation
Data Collection A single crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.Bruker APEX II or Rigaku XtaLAB Synergy diffractometer
Structure Solution The initial positions of the atoms in the unit cell are determined from the diffraction data.Direct methods (e.g., SHELXT) or Patterson methods
Structure Refinement The atomic positions and other parameters are refined to improve the agreement with the experimental data.Full-matrix least-squares on F² (e.g., SHELXL)

Predicted Molecular Structure and Intermolecular Interactions

Based on the known crystal structures of related 4-phenyl-3,4-dihydrocoumarin derivatives, we can predict the key structural features of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Molecular Geometry

The dihydrocoumarin ring system is expected to be largely planar, although the C3-C4 bond will result in a slight puckering of the dihydropyranone ring. The phenyl ring at the 4-position will be twisted out of the plane of the coumarin core. The dihedral angle between the coumarin ring system and the phenyl ring is a key conformational parameter and is anticipated to be in the range of 50-70 degrees, as observed in similar structures.[5]

Intermolecular Interactions

The presence of the carboxyl group at the 6-position is expected to be the dominant feature driving the crystal packing. Strong hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules are highly probable, leading to the formation of hydrogen-bonded dimers or chains. These interactions will play a crucial role in stabilizing the crystal lattice. Additionally, C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings are also likely to contribute to the overall crystal packing.

Intermolecular_Interactions mol1 Molecule 1 6-carboxyl-4-phenyl-3,4-dihydrocoumarin mol2 Molecule 2 6-carboxyl-4-phenyl-3,4-dihydrocoumarin mol1->mol2 Carboxylic Acid Dimer (O-H···O) mol1:head->mol2:head π-π Stacking

Caption: Predicted primary intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin and phenyl rings, a singlet for the proton at C3, and a multiplet for the proton at C4. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the carboxylic acid carbon, and the aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the C=O stretching of the lactone and the carboxylic acid, the O-H stretching of the carboxylic acid, and the C=C stretching of the aromatic rings.

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Lactone)1780-1740
C=O (Carboxylic Acid)1725-1700
C=C (Aromatic)1600-1450

Potential Applications and Future Directions

The structural information derived from the crystallographic analysis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is invaluable for its potential applications. The presence of the carboxylic acid group provides a handle for further chemical modification, such as the formation of esters or amides, to modulate its biological activity and physicochemical properties. Understanding the solid-state structure is also crucial for formulation development in the pharmaceutical industry and for the design of new materials with specific optical or electronic properties. Future work should focus on obtaining high-quality single crystals of the title compound to experimentally validate the predicted structural features and to provide a solid foundation for further research and development.

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
  • Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current Medicinal Chemistry-Anti-Cancer Agents, 5(1), 29-46.
  • Teixeira, J., B. A., Reis, F., S. G., & da Silva, A. (2020). Synthesis of 4-Aryl-3,4-dihydrocoumarins and 4-Aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 10(35), 20865-20875.
  • Thakur, A., Singla, R., Jaitak, V. (2015). Coumarins as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 101, 476-495.
  • Yang, S. P., Wang, D. Q., Han, L. J., & Liu, Y. F. (2008). 4-Methyl-2-oxo-2,3-dihydro-1-benzopyran-7-yl benzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1959.
  • PubChem. (n.d.). 4-Phenylcoumarin. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN CAS#: 356782-33-7. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Phenylcoumarin. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Coumarin-embedded[5]helicene derivatives: synthesis, X-ray analysis and photoconducting properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis and Characterization of Coumarin Derivatives: A Short Review. Retrieved from [Link]

Sources

Exploratory

Synthesis and Derivatization of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin: A Versatile Scaffold for Drug Discovery

An In-Depth Technical Guide: Introduction: The Significance of the 4-Aryl-3,4-Dihydrocoumarin Scaffold Within the landscape of medicinal chemistry, the coumarin framework represents a privileged scaffold, a core structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: The Significance of the 4-Aryl-3,4-Dihydrocoumarin Scaffold

Within the landscape of medicinal chemistry, the coumarin framework represents a privileged scaffold, a core structural motif consistently found in molecules with significant biological activity. The 3,4-dihydrocoumarin variant, and specifically the 4-aryl substituted subclass, has garnered substantial attention due to its presence in numerous natural products and pharmacologically active compounds.[1] Molecules incorporating the 4-aryl-3,4-dihydrocoumarin core have demonstrated a wide spectrum of therapeutic potential, including noteworthy antioxidative, immunomodulatory, antimitotic, antiviral, anti-inflammatory, and anticancer effects.[1][2] For instance, Crolibulin, a tubulin polymerization inhibitor featuring this scaffold, has advanced to clinical trials for cancer therapy, underscoring the clinical relevance of this molecular architecture.[1]

The introduction of a carboxyl group at the 6-position of the 4-phenyl-3,4-dihydrocoumarin scaffold provides a critical chemical handle for synthetic modification. This functional group serves as a versatile anchor point for the development of extensive derivative libraries through well-established chemical transformations. By modifying this position, researchers can systematically tune the molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity, to optimize pharmacokinetic profiles and enhance target engagement. This guide provides a comprehensive technical overview of the synthesis of the core 6-carboxyl-4-phenyl-3,4-dihydrocoumarin structure and explores robust methodologies for its subsequent derivatization, offering a strategic blueprint for researchers in drug development.

Synthesis of the Core Scaffold: A Strategic Approach

The construction of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is most effectively achieved through a sequential strategy. This involves the initial synthesis of the unsaturated aromatic coumarin ring system, followed by a selective reduction of the C3-C4 double bond to yield the desired dihydro- derivative. This approach allows for the use of robust and high-yielding classical condensation reactions to build the heterocyclic core.

Step 1: Pechmann Condensation for 6-carboxy-4-phenylcoumarin

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[3][4] To achieve the specific substitution pattern of our target, this reaction is performed using 4-hydroxybenzoic acid as the phenolic component, which installs the carboxyl group at the desired 6-position, and ethyl benzoylacetate as the β-ketoester, which provides the 4-phenyl substituent.

The causality behind this choice of reactants is precise: the hydroxyl group of the phenol directs the initial transesterification with the β-ketoester, while the subsequent intramolecular Michael addition and dehydrative aromatization are driven by a strong acid catalyst, such as sulfuric acid (H₂SO₄), or various Lewis acids.[5] The reaction typically requires elevated temperatures to overcome the activation energy for the cyclization and dehydration steps.

pechmann_synthesis react1 4-Hydroxybenzoic Acid catalyst H₂SO₄ (Catalyst) react1->catalyst react2 Ethyl Benzoylacetate react2->catalyst intermediate 6-carboxy-4-phenylcoumarin catalyst->intermediate Pechmann Condensation reduction Catalytic Hydrogenation (H₂, Pd/C) intermediate->reduction Reduction product 6-carboxyl-4-phenyl-3,4-dihydrocoumarin reduction->product

Fig. 1: Synthetic pathway to the core scaffold.
Step 2: Selective Reduction to the Dihydrocoumarin

Once the unsaturated 6-carboxy-4-phenylcoumarin is synthesized and purified, the final step is the selective reduction of the endocyclic C3-C4 double bond. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.[1] The reaction is typically performed under a hydrogen atmosphere using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The catalyst facilitates the addition of hydrogen across the double bond without affecting the aromatic rings or the carboxyl group, yielding the target 6-carboxyl-4-phenyl-3,4-dihydrocoumarin scaffold with high fidelity.

Derivatization of the 6-Carboxyl Group: A Gateway to Novel Analogs

The carboxylic acid at the 6-position is the primary site for derivatization, acting as a versatile platform for creating diverse chemical libraries. The rationale is to append various chemical moieties that can probe interactions with biological targets, improve cell permeability, or modulate the overall pharmacokinetic profile of the molecule. The two most direct and powerful derivatization strategies are esterification and amidation.

derivatization_workflow core 6-carboxyl-4-phenyl-3,4-dihydrocoumarin ester_path Esterification core->ester_path amide_path Amidation core->amide_path ester_reagents Alcohol (R-OH) Acid Catalyst (H⁺) ester_path->ester_reagents amide_reagents Amine (R-NH₂) Coupling Agents (EDC, HOBt) amide_path->amide_reagents ester_product 6-Alkoxycarbonyl-4-phenyl-3,4-dihydrocoumarin (Ester Derivative) ester_reagents->ester_product amide_product 6-(Aminocarbonyl)-4-phenyl-3,4-dihydrocoumarin (Amide Derivative) amide_reagents->amide_product

Fig. 2: Derivatization workflow from the core scaffold.
Esterification Protocols

Fischer esterification provides a direct route to ester derivatives. This method involves refluxing the parent carboxylic acid with an excess of a chosen alcohol in the presence of a strong acid catalyst. The choice of alcohol (R-OH) can range from simple alkyl chains to more complex functionalized structures to introduce desired properties.

Exemplary Protocol: Synthesis of 6-(Methoxycarbonyl)-4-phenyl-3,4-dihydrocoumarin

  • Reaction Setup: To a round-bottom flask, add 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (1.0 eq.).

  • Reagent Addition: Add anhydrous methanol (20-30 eq.) as both the reagent and solvent, followed by the dropwise addition of concentrated sulfuric acid (0.1-0.2 eq.) as the catalyst.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify further by column chromatography or recrystallization.

Amidation Protocols

The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Standard peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt), are highly effective for this purpose. This method proceeds under mild conditions and tolerates a wide variety of functional groups on the amine component (R-NH₂).

Exemplary Protocol: Synthesis of 6-(N-benzylaminocarbonyl)-4-phenyl-3,4-dihydrocoumarin

  • Reaction Setup: Dissolve 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

  • Reagent Addition: Add the desired amine, in this case, benzylamine (1.1 eq.), to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide by flash column chromatography.

Summary of Derivatization Potential

The following table summarizes the versatility of the 6-carboxyl group as a synthetic handle.

Derivative TypeReagentsKey ConditionsR-Group Diversity
Esters Alcohols (R-OH), Acid Catalyst (H₂SO₄)RefluxAlkyl, Aryl, Heterocyclic, Polyethylene glycol
Amides Amines (R-NH₂), Coupling Agents (EDC)Room TemperatureAlkyl, Aryl, Amino acid esters, Peptides
Anhydrides Acyl Chlorides (R-COCl), Base0°C to Room TemperatureMixed anhydrides with various carboxylic acids

Potential Applications and Future Directions

The derivatives synthesized from the 6-carboxyl-4-phenyl-3,4-dihydrocoumarin scaffold are prime candidates for screening in a variety of biological assays. Given the established activities of the parent scaffold against targets related to cancer, inflammation, and viral diseases, new analogs can be evaluated in relevant cell-based or enzymatic assays.[1][2] Future work should focus on creating a structurally diverse library of esters and amides to establish clear structure-activity relationships (SAR). This systematic approach will enable the identification of lead compounds with enhanced potency, selectivity, and drug-like properties, paving the way for the development of novel therapeutics.

Conclusion

The 6-carboxyl-4-phenyl-3,4-dihydrocoumarin scaffold is a highly valuable platform in modern medicinal chemistry. Its synthesis is achievable through reliable and scalable chemical reactions like the Pechmann condensation followed by catalytic hydrogenation. The true strength of this scaffold lies in the synthetic versatility afforded by the 6-carboxyl group, which allows for the systematic generation of diverse ester and amide derivatives. This guide provides the foundational knowledge and practical protocols for researchers to explore the chemical space around this promising core, facilitating the discovery of next-generation therapeutic agents.

References

  • Chen, D., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances. [Link]

  • Kim, D. Y. (2021). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules. [Link]

  • Al-Warhi, T., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules. [Link]

  • Bhat, M. A., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules. [Link]

  • Valgas, C., et al. (2021). Pechmann Condensation. Taylor & Francis. [Link]

  • Patel, K. D., et al. (2015). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica. [Link]

  • Reddy, B. P., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-carboxycoumarins. ResearchGate. [Link]

Sources

Foundational

Potential Therapeutic Applications of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin: A Technical Guide for Drug Discovery Professionals

Introduction Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have long been a subject of intense scientific scrutiny due to their broad spectrum of pharmacological activities.[1] Within this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have long been a subject of intense scientific scrutiny due to their broad spectrum of pharmacological activities.[1] Within this family, the 4-phenyl-3,4-dihydrocoumarin scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutic agents.[2][3] This guide focuses on a specific derivative, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, a molecule poised for exploration in modern drug discovery. While direct therapeutic applications of this specific compound are not yet extensively documented, its structural features suggest a strong potential for anticancer and anti-inflammatory activities, mirroring the properties of related coumarin analogs.[4][5]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the rationale for investigating 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, proposes potential mechanisms of action, and provides detailed experimental workflows for its synthesis and biological evaluation. The insights herein are grounded in established scientific principles and the known bioactivities of the broader coumarin class, offering a solid foundation for a comprehensive research and development program.

Chemical Profile

  • IUPAC Name: 3,4-Dihydro-2-oxo-4-phenyl-2H-1-benzopyran-6-carboxylic Acid[6]

  • CAS Number: 356782-33-7[6]

  • Molecular Formula: C₁₆H₁₂O₄[6]

  • Molecular Weight: 268.26 g/mol [6]

The structure of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is characterized by a dihydrocoumarin core, a phenyl group at the 4-position, and a carboxyl group at the 6-position. The carboxylic acid moiety is of particular interest as it can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing solubility and providing a handle for further chemical modification.

Part 1: Postulated Therapeutic Applications and Mechanistic Insights

Based on the extensive literature on coumarin derivatives, two primary therapeutic avenues are proposed for 6-carboxyl-4-phenyl-3,4-dihydrocoumarin: oncology and inflammatory diseases.

Anticancer Potential

Coumarin derivatives have demonstrated a wide array of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[4][7] It is hypothesized that 6-carboxyl-4-phenyl-3,4-dihydrocoumarin may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many coumarins trigger programmed cell death in cancer cells.[4] This can occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and subsequent activation of caspases, or the extrinsic pathway, initiated by death receptors on the cell surface.[8] The phenyl and carboxyl groups on the scaffold may enhance binding to key regulatory proteins within these pathways.

  • Inhibition of Tumor Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Some coumarin derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7] The 4-phenyl substituent could play a role in the interaction with the ATP-binding site of VEGFR-2.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Coumarins have been observed to induce cell cycle arrest at various checkpoints, preventing uncontrolled proliferation.

Below is a proposed signaling pathway for the potential anticancer activity of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, focusing on the induction of apoptosis.

anticancer_pathway compound 6-carboxyl-4-phenyl- 3,4-dihydrocoumarin bcl2 Bcl-2 compound->bcl2 Inhibition bax Bax bcl2->bax cytochrome_c Cytochrome c bax->cytochrome_c Release from mitochondria caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway initiated by 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Coumarins have been reported to possess significant anti-inflammatory properties.[5] The proposed mechanisms for 6-carboxyl-4-phenyl-3,4-dihydrocoumarin include:

  • Inhibition of Pro-inflammatory Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The structure of 4-phenylcoumarins is amenable to binding within the active sites of these enzymes.

  • Modulation of Inflammatory Signaling Pathways: The NF-κB signaling pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and chemokines.

  • Antioxidant Activity: Reactive oxygen species (ROS) can exacerbate inflammation. The phenolic-like structure of the coumarin core can enable the scavenging of free radicals, thereby reducing oxidative stress.[9]

The following diagram illustrates a potential anti-inflammatory mechanism of action.

anti_inflammatory_pathway compound 6-carboxyl-4-phenyl- 3,4-dihydrocoumarin nf_kb NF-κB compound->nf_kb Inhibition stimulus Inflammatory Stimulus stimulus->nf_kb Activation pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb->pro_inflammatory_genes Upregulation cytokines Cytokines & Chemokines pro_inflammatory_genes->cytokines inflammation Inflammation cytokines->inflammation

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Part 2: Experimental Validation and Protocols

A rigorous and systematic approach is essential to validate the therapeutic potential of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. This section outlines key experimental workflows.

Synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

While several methods exist for the synthesis of 4-aryl-3,4-dihydrocoumarins, a common approach involves the reaction of a phenol with a cinnamic acid derivative or a multi-component reaction.[2][3] A plausible synthetic route is outlined below.

Workflow for Synthesis:

synthesis_workflow start Starting Materials: - 4-Hydroxyphenylacetic acid derivative - Benzaldehyde derivative reaction Reaction: - Pechmann condensation or - Michael addition followed by lactonization start->reaction purification Purification: - Column chromatography - Recrystallization reaction->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purification->characterization final_product 6-carboxyl-4-phenyl- 3,4-dihydrocoumarin characterization->final_product

Caption: General workflow for the synthesis and characterization of the target compound.

Step-by-Step Protocol (Illustrative Example):

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate phenol and cinnamic acid derivatives in a suitable solvent (e.g., toluene).

  • Catalysis: Add a catalyst, such as a Lewis acid (e.g., Er(OTf)₃), to facilitate the reaction.[2][3]

  • Heating: Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (NMR, MS, IR).

In Vitro Evaluation of Anticancer Activity

A panel of cancer cell lines should be used to assess the cytotoxic and antiproliferative effects of the compound.

Quantitative Data Summary Table (Hypothetical):

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast25.3
HCT-116Colon18.9
A549Lung32.1
PC-3Prostate21.5

MTT Cell Viability Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory mediators.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide (NO) produced by quantifying the nitrite concentration in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compound on NO production.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies to assess the therapeutic efficacy and safety of the compound.

Animal Models for Anti-inflammatory Activity:

  • Carrageenan-Induced Paw Edema in Rodents: This is a widely used model for acute inflammation.[10][11] The test compound is administered prior to the injection of carrageenan into the paw, and the reduction in paw volume is measured over time.[10]

  • LPS-Induced Systemic Inflammation: This model mimics systemic inflammatory responses. The compound's ability to reduce circulating levels of pro-inflammatory cytokines is evaluated.

Xenograft Models for Anticancer Activity:

  • Human Tumor Xenografts in Immunocompromised Mice: Human cancer cells are implanted into mice, and once tumors are established, the mice are treated with the test compound. Tumor growth inhibition is the primary endpoint.

Workflow for In Vivo Studies:

in_vivo_workflow model_selection Selection of Animal Model (e.g., Carrageenan-induced paw edema, Xenograft) dosing Dose-Range Finding and Administration of Compound model_selection->dosing monitoring Monitoring of Disease Progression (e.g., Paw volume, Tumor size) dosing->monitoring endpoint Endpoint Analysis: - Histopathology - Biomarker analysis monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: General workflow for conducting in vivo efficacy studies.

Part 3: Pharmacokinetic and Toxicological Considerations

Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is crucial for its development as a drug candidate.

In Silico and In Vitro ADME/Tox Screening:

  • Lipinski's Rule of Five: An in silico prediction of drug-likeness.[12]

  • CYP450 Inhibition Assays: To assess the potential for drug-drug interactions.[12]

  • Plasma Protein Binding: To determine the fraction of the compound that will be available to exert its therapeutic effect.[12]

  • Ames Test: To evaluate the mutagenic potential of the compound.[12]

Conclusion

6-carboxyl-4-phenyl-3,4-dihydrocoumarin represents a promising, yet underexplored, scaffold for the development of novel anticancer and anti-inflammatory agents. Its structural relationship to a well-established class of bioactive molecules provides a strong rationale for its investigation. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for elucidating the therapeutic potential of this compound. Through a systematic and scientifically rigorous approach, the full pharmacological profile of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin can be uncovered, potentially leading to the development of a new generation of therapies for a range of human diseases.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 897-913. [Link]

  • van den Berg, W. B., & van de Loo, F. A. (1991). Animal models for testing anti-inflammatory drugs for treatment of bronchial hyperreactivity in asthma. Pharmaceutisch Weekblad. Scientific Edition, 13(6), 225–237. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 897-913. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 897-913. [Link]

  • Gautam, M. K., & Goel, R. K. (2014). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 4(1), 30-34. [Link]

  • Al-Saeedi, A. H., Al-Ghamdi, K. A., & El-Tohamy, M. F. (2020). Preparation And In Vitro Anticancer Activity Evaluation Of ‎Some Coumarin Derivatives. Pharmacophore, 11(1), 6-12. [Link]

  • Kostova, I., Saso, L., & G. Zhelev, Z. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Pharmaceuticals, 16(5), 709. [Link]

  • Wang, Y., Lu, N., & Zhang, Y. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 622341. [Link]

  • de Cássia Orlandi Sardi, J., Freires, I. A., Franchin, M., & Rosalen, P. L. (2016). Prediction of pharmacokinetic and toxicological parameters of a 4-phenylcoumarin isolated from geopropolis: In silico and in vitro approaches. Toxicology Letters, 262, 70-79. [Link]

  • Cai, J., Yang, J., & Chen, J. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Chemistry, 11, 1159845. [Link]

  • Balasubramaniam, B., Park, S., & Ramakrishnan, R. (2018). In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer. Phytomedicine, 46, 127-135. [Link]

  • Wang, Y., Li, Y., & Liu, X. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)₃-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 13(23), 15813-15817. [Link]

  • Kim, J. H., Lee, S. Y., & Park, J. H. (2021). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 26(23), 7306. [Link]

  • Lee, S., Park, Y., & Lee, Y. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4803-4823. [Link]

  • Semantic Scholar. (n.d.). Prediction of pharmacokinetic and toxicological parameters of a 4-phenylcoumarin isolated from geopropolis: In silico and in vitro approaches. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN CAS#: 356782-33-7. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 19(8), 11790-11801. [Link]

  • Li, J., Wang, M., & Liu, Y. (2013). Total Synthesis of Six 3,4-Unsubstituted Coumarins. Molecules, 18(11), 13838-13847. [Link]

  • Valcheva, V., Alov, P., & Pencheva, T. (2003). Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives. Archiv der Pharmazie, 336(2), 83-94. [Link]

  • Ionescu, M. A., Avram, S., & Păun, A. (2024). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Molecules, 29(2), 481. [Link]

  • Borges, F., Roleira, F. M. F., & Milhazes, N. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6848. [Link]

  • El-Sayed, M. A., El-Sabbagh, O. I., & El-Kerdawy, A. M. (2023). 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. Bioorganic Chemistry, 141, 106918. [Link]

  • Kalluraya, B., & Poojary, B. (2012). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. ACG Publications, 6(3), 323-331. [Link]

  • da Silva, L. M., de Faria, F. M., & da Silva, P. B. (2018). The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin downmodulates the FcγR- and CR-mediated oxidative metabolism and elastase release in human neutrophils. Free Radical Biology and Medicine, 115, 421-435. [Link]

  • Ríos-Chávez, P., Ramírez-Cisneros, M. Á., & Guerrero-Tiro, M. (2021). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules, 26(16), 4875. [Link]

  • Wang, Y., Li, Y., & Liu, X. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4 H -chromenes via Er(OTf) 3 -catalyzed cascade reactions of p -quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 13(23), 15813-15817. [Link]

  • PharmaCompass. (n.d.). 6-Methyl-4-phenyl-3,4-dihydrocoumarin. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and pharmacological activities of 4-aryl-3, 4-dihydrocoumarin derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the solubility characteristics of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in two common laboratory solvents:...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the fundamental scientific reasoning behind the experimental design, ensuring a robust and reproducible approach to solubility determination.

Introduction: The Significance of Solubility in Drug Discovery

6-carboxyl-4-phenyl-3,4-dihydrocoumarin, with the chemical formula C₁₆H₁₂O₄[1], belongs to the coumarin family, a class of compounds recognized for their diverse pharmacological activities.[2] The 4-aryl-3,4-dihydrocoumarin scaffold is a key structural motif in many biologically active molecules.[2] For any compound to be a viable candidate in drug discovery and development, its solubility in various solvents is a critical parameter. Solubility dictates how a compound can be stored, formulated, and utilized in biological assays.[3][4][5] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for dissolving a broad range of compounds for high-throughput screening and as a cryoprotectant.[3][5][6] Methanol, a polar protic solvent, is also frequently employed in chemical synthesis, purification, and as a solvent for various analytical techniques. Understanding the solubility of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in these two distinct solvents is paramount for its effective application in research and development.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] By examining the molecular structure of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin and the properties of DMSO and methanol, we can predict its solubility behavior.

Molecular Structure of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin:

This molecule possesses several key functional groups that influence its polarity and potential for intermolecular interactions:

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Phenyl Group (-C₆H₅): A nonpolar, hydrophobic moiety.

  • Lactone Ring (cyclic ester): Contains polar carbonyl (C=O) and ether (C-O-C) functionalities that can act as hydrogen bond acceptors.

  • Dihydrocoumarin Core: A bicyclic structure that contributes to the overall size and shape of the molecule.

Solvent Properties:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with a high dielectric constant.[3] Its sulfoxide group (S=O) is a strong hydrogen bond acceptor. It cannot act as a hydrogen bond donor.

  • Methanol (CH₃OH): A polar protic solvent. Its hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor.

Predicted Solubility:

  • In DMSO: The presence of the carboxylic acid and lactone groups in 6-carboxyl-4-phenyl-3,4-dihydrocoumarin suggests strong potential for hydrogen bonding with the sulfoxide group of DMSO (as an acceptor). The polar nature of DMSO will also facilitate dipole-dipole interactions. While the phenyl group introduces some hydrophobicity, the overall polarity of the molecule, dominated by the carboxylic acid, suggests good solubility in DMSO.

  • In Methanol: Methanol's ability to act as both a hydrogen bond donor and acceptor allows for extensive hydrogen bonding with the carboxylic acid and lactone groups of the coumarin derivative. The small size and polar nature of methanol will also enable effective solvation of the molecule. Therefore, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is expected to have good solubility in methanol.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate solubility data. The following protocols outline two standard methods for quantifying the solubility of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Shake-Flask Method (Equilibrium Solubility)

This is a gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[8]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin to a known volume of DMSO or methanol in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of visible solid material is crucial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Rationale for Key Steps:

  • Excess Solid: Ensures that the solution is truly saturated.

  • Constant Temperature: Solubility is temperature-dependent.

  • Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium.

  • Clear Supernatant: Prevents undissolved particles from interfering with the concentration measurement.

High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery for rapid screening of a large number of compounds.[8]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer or the target solvent. The concentration at which precipitation is first observed is determined, typically by nephelometry or turbidimetry.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in 100% DMSO (e.g., 10 mM).[5]

  • Serial Dilution: In a microplate format, perform serial dilutions of the stock solution with the test solvent (DMSO or methanol).

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Rationale for Key Steps:

  • DMSO Stock: Allows for the initial complete dissolution of the compound.

  • Microplate Format: Enables high-throughput analysis.

  • Turbidity Measurement: Provides a rapid and automated way to detect precipitation.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner.

Table 1: Solubility of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
DMSO25Experimental ValueCalculated ValueShake-Flask
Methanol25Experimental ValueCalculated ValueShake-Flask
DMSO25Experimental ValueCalculated ValueKinetic Assay
Methanol25Experimental ValueCalculated ValueKinetic Assay

Interpretation of Results:

The quantitative solubility values will guide the preparation of stock solutions and the design of subsequent experiments. For instance, if the solubility in DMSO is found to be 50 mg/mL, researchers can confidently prepare stock solutions up to this concentration without risking precipitation. Comparing the solubility in DMSO and methanol will provide insights into the compound's behavior in polar aprotic versus polar protic environments, which can be crucial for selecting appropriate solvent systems for chromatography or formulation.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Weigh excess 6-carboxyl-4-phenyl-3,4-dihydrocoumarin add_solvent Add known volume of DMSO or Methanol prep->add_solvent agitate Agitate at constant temperature (24-48 hours) add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge sample Collect clear supernatant centrifuge->sample quantify Quantify concentration (e.g., HPLC) sample->quantify calculate Calculate Solubility (mg/mL, mol/L) quantify->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Intermolecular Interactions

G cluster_compound 6-carboxyl-4-phenyl-3,4-dihydrocoumarin cluster_dmso DMSO cluster_methanol Methanol compound Carboxylic Acid (-COOH) Lactone (C=O) Phenyl Group dmso Sulfoxide (S=O) (H-bond acceptor) compound->dmso Hydrogen Bonding Dipole-Dipole methanol Hydroxyl (-OH) (H-bond donor & acceptor) compound->methanol Extensive Hydrogen Bonding

Caption: Predicted Intermolecular Interactions.

References

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
  • PubMed. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
  • Royal Society of Chemistry. (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. Retrieved from [Link]

  • PharmaCompass. (n.d.). 6-Methyl-4-phenyl-3,4-dihydrocoumarin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent and lasing characteristics of coumarin molecules in DMSO. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Odinity. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013).
  • National Institutes of Health. (n.d.). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dihydroxy-3-phenyl-coumarin. Retrieved from [Link]

  • Encyclopedia.pub. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN CAS#: 356782-33-7. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Determination of the Melting Point of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the 3,4-Dihydrocoumarin Scaffold The 4-aryl-3,4-dihydrocoumarin motif is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 3,4-Dihydrocoumarin Scaffold

The 4-aryl-3,4-dihydrocoumarin motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and biologically active compounds.[1] Molecules incorporating this structure have demonstrated a wide array of pharmacological activities, including antioxidative, immunomodulatory, antimitotic, and cognitive-enhancing properties.[1] The addition of a carboxyl group at the 6-position, as in 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, can significantly influence the molecule's solubility, pharmacokinetic profile, and target-binding interactions. Therefore, precise characterization of its fundamental physicochemical properties, such as the melting point, is paramount for its advancement in any drug discovery and development pipeline.

Theoretical Considerations for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Several factors influence the melting point of a compound like 6-carboxyl-4-phenyl-3,4-dihydrocoumarin:

  • Intermolecular Forces: The carboxylic acid moiety is capable of forming strong intermolecular hydrogen bonds. The phenyl group can participate in π-π stacking interactions. These forces require significant thermal energy to overcome, suggesting that 6-carboxyl-4-phenyl-3,4-dihydrocoumarin will have a relatively high melting point. For comparison, a related compound lacking the carboxyl group, 3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one, has a reported melting point of 76-78 °C.[2] The presence of the carboxylic acid is expected to elevate the melting point considerably.

  • Crystal Packing: The efficiency with which the molecules pack into a crystal lattice affects the melting point. More tightly and symmetrically packed molecules generally have higher melting points.

  • Molecular Weight: While not the dominant factor, an increase in molecular weight generally leads to a higher melting point due to increased van der Waals forces.

Methodology for Melting Point Determination

The determination of a melting point is a standard procedure in chemical analysis. The most common laboratory methods include:

  • Capillary Melting Point Apparatus: This is the most widely used method. A small amount of the finely powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more precise determination of the melting point (as the onset of the melting peak) and can also reveal other thermal transitions, such as polymorphism.

General Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting point of a synthesized compound.

MeltingPointWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of 6-carboxyl-4-phenyl- 3,4-dihydrocoumarin Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying Thorough Drying of Sample Purification->Drying MP_Determination Melting Point Determination (Capillary Method or DSC) Drying->MP_Determination Purity_Analysis Purity Confirmation (e.g., NMR, LC-MS) MP_Determination->Purity_Analysis Correlate with Purity

Caption: Workflow for the synthesis, purification, and melting point determination of a target compound.

Detailed Experimental Protocol: Capillary Melting Point Determination

This protocol provides a step-by-step guide for determining the melting point of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin using a standard capillary melting point apparatus.

Materials:

  • 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (purified and thoroughly dried)

  • Melting point capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (optional, for grinding)

  • Melting point apparatus

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation:

    • Ensure the sample of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is completely dry. The presence of residual solvent will depress the melting point.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Invert a capillary tube and tap the open end into the powdered sample. A small amount of the powder will enter the tube.

    • To pack the sample into the sealed end of the tube, tap the sealed end gently on a hard surface or drop the tube through a long glass tube onto the benchtop.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Determination:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for a preliminary determination.

    • For an accurate determination, set the heating rate to a slow and steady 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).

  • Data Recording and Interpretation:

    • Record the melting range (e.g., 185-187 °C).

    • A narrow melting range (1-2 °C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

Data Presentation and Interpretation

All quantitative data related to the physicochemical characterization of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin should be summarized in a structured table for clarity and easy comparison.

Physicochemical Property Experimental Value Method of Determination Notes
Melting PointTBDCapillary Method / DSCA narrow range indicates high purity.
Molecular FormulaC₁₆H₁₂O₄--
Molecular Weight268.26 g/mol --
AppearanceTBDVisual Inspectione.g., White crystalline solid

Conclusion

References

  • Jules Yoda, Abdoulaye Djandé, Lamine Cissé, Akoun Abou, Léopold Kaboré, and Adama Saba, “Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.” World Journal of Organic Chemistry, vol. 7, no. 1 (2019): 19-30. [Link]

  • Li, J., et al. "Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds." RSC advances 13.24 (2023): 16369-16373. [Link]

  • PubChem. Dihydrocoumarin. National Center for Biotechnology Information. [Link]

  • Wang, C., et al. "Coumarin derivatives from Ainsliaea fragrans and their anticoagulant activity." Scientific reports 5.1 (2015): 1-8. [Link]

  • Turytsya, Victor V., et al. "ChemInform Abstract: Synthesis of 3-Aryl/methoxycarbonyl-3,4-dihydroisocoumarin-6-carboxylic Acid Derivatives." ChemInform 46.19 (2015). [Link]

  • Al-Warhi, T., et al. "Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions." Molecules 24.12 (2019): 2269. [Link]

  • Šmidrkal, Jan, et al. "Chemical structure of synthetic phenylcoumarin derivatives related to the natural 7-hydroxycoumarin (umbelliferon)." ResearchGate (2010). [Link]

  • Lin, Y.-L., et al. "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules 26.6 (2021): 1653. [Link]

  • El-Sayed, M. A., et al. "Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives." Molecules 19.8 (2014): 11791-11804. [Link]

  • ChemSrc. 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN | CAS#:356782-33-7. [Link]

  • CAS Common Chemistry. 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 6-Carboxyl-4-Phenyl-3,4-Dihydrocoumarin

Introduction The 3,4-dihydrocoumarin scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antiviral, anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3,4-dihydrocoumarin scaffold is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antiviral, anti-inflammatory, and anticancer effects.[1] The incorporation of a phenyl group at the 4-position and a carboxyl group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making 6-carboxyl-4-phenyl-3,4-dihydrocoumarin a compound of interest for drug discovery and development. This application note provides a comprehensive, two-step protocol for the synthesis of this target molecule, beginning with the synthesis of a 6-carboxy-4-phenylcoumarin intermediate via a Pechmann condensation, followed by a selective catalytic hydrogenation to yield the final 3,4-dihydrocoumarin derivative.

Chemical Principles and Strategy

The synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is strategically approached in two key stages. The initial step involves the construction of the core coumarin ring system, followed by the selective reduction of the α,β-unsaturated double bond in the pyrone ring.

Step 1: Pechmann Condensation for 6-Carboxy-4-Phenylcoumarin Synthesis

The Pechmann condensation is a classic and effective method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[2][3] In this protocol, we will utilize 4-hydroxybenzoic acid as the phenolic component and ethyl benzoylacetate as the β-ketoester. The carboxylic acid group on the phenol directs the electrophilic aromatic substitution to the ortho position, leading to the desired 6-carboxy-substituted coumarin. The reaction is typically catalyzed by a strong protic acid, such as sulfuric acid, or a Lewis acid.

Step 2: Catalytic Hydrogenation to 6-Carboxyl-4-Phenyl-3,4-Dihydrocoumarin

One of the conventional methods for the synthesis of 4-aryl-3,4-dihydrocoumarins is the catalytic hydrogenation of the corresponding 4-aryl-coumarins.[4] This step involves the selective reduction of the endocyclic double bond of the coumarin ring system without affecting the aromatic rings or the carboxyl group. Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for this transformation, performed under a hydrogen atmosphere.[5]

Experimental Workflow Diagram

Figure 1: Overall Synthetic Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Purification & Characterization 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Reaction Pechmann Condensation (H₂SO₄ catalyst) 4-Hydroxybenzoic Acid->Reaction Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Reaction 6-Carboxy-4-phenylcoumarin 6-Carboxy-4-phenylcoumarin Reaction->6-Carboxy-4-phenylcoumarin Reduction Catalytic Hydrogenation (H₂, Pd/C) 6-Carboxy-4-phenylcoumarin->Reduction Intermediate 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Reduction->6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Purification Recrystallization 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: Synthetic route to 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Detailed Experimental Protocol

Part 1: Synthesis of 6-Carboxy-4-phenylcoumarin

Materials and Equipment:

  • 4-Hydroxybenzoic acid

  • Ethyl benzoylacetate

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, combine 4-hydroxybenzoic acid (1.0 eq) and ethyl benzoylacetate (1.1 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.5-3.0 eq) with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water until the washings are neutral to litmus paper.

  • Purify the crude 6-carboxy-4-phenylcoumarin by recrystallization from ethanol to obtain a crystalline solid.[6]

Part 2: Synthesis of 6-Carboxyl-4-Phenyl-3,4-Dihydrocoumarin

Materials and Equipment:

  • 6-Carboxy-4-phenylcoumarin (from Part 1)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Celite® or other filter aid

Procedure:

  • To a three-neck round-bottom flask, add the 6-carboxy-4-phenylcoumarin (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

  • Seal the flask and flush the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (a hydrogen-filled balloon is often sufficient for lab-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas (nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Quantitative Data Summary

ParameterStep 1: Pechmann CondensationStep 2: Catalytic Hydrogenation
Key Reagents 4-Hydroxybenzoic acid, Ethyl benzoylacetate, H₂SO₄6-Carboxy-4-phenylcoumarin, 10% Pd/C, H₂
Stoichiometry 1.0 eq : 1.1 eq1.0 eq
Catalyst Loading N/A (reagent)5-10 mol %
Typical Reaction Time 2-4 hours4-8 hours
Reaction Temperature 60-70°CRoom Temperature
Typical Yield 60-75%85-95%

Characterization and Verification

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Logical Flow for Product Verification:

Figure 2: Product Characterization Workflow Crude_Product Crude Product Purification Recrystallization Crude_Product->Purification Purity_Check TLC / HPLC / Melting Point Purification->Purity_Check Structure_Confirmation ¹H NMR, ¹³C NMR, IR, Mass Spectrometry Purity_Check->Structure_Confirmation If pure Final_Product Pure Characterized Product Structure_Confirmation->Final_Product

Caption: Workflow for the purification and characterization of the final product.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.[3]

  • Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.[3]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. For the final product, expect to see absorptions corresponding to the lactone carbonyl (C=O), the carboxylic acid carbonyl (C=O) and hydroxyl (O-H), and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule. In the ¹H NMR of the final product, the disappearance of the signal for the vinylic proton of the coumarin and the appearance of signals for the diastereotopic protons at the C3 position and the methine proton at the C4 position will confirm the reduction.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and flammable solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Palladium on carbon is pyrophoric when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely in the air. Handle it as a slurry in the solvent.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

References

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - NIH. Available at: [Link]

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - NIH. Available at: [Link]

  • Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions - MDPI. Available at: [Link]

  • Synthetic approaches to 4-aryl-3,4-dihydrocoumarins. Available at: [Link]

  • Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6 - ResearchGate. Available at: [Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Available at: [Link]

  • Recent Advances in Synthesis of 4-Arylcoumarins - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PubMed. Available at: [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - NIH. Available at: [Link]

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - ResearchGate. Available at: [Link]

  • Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene - IISTE.org. Available at: [Link]

  • An Improved Method for the Synthesis of 6-Nitrocoumarin. Available at: [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Education Publishing. Available at: [Link]

  • Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins. Available at: [Link]

  • Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under - Der Pharma Chemica. Available at: [Link]

Sources

Application

Application Notes and Protocols for Cellular Imaging Using 6-carboxyl-4-phenyl-3,4-dihydrocoumarin as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Coumarin Scaffolds in Cellular Visualization Coumarin derivatives are a significant class of heterocyclic compounds that have...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Coumarin Scaffolds in Cellular Visualization

Coumarin derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of bioimaging due to their inherent fluorescent properties.[1] These molecular scaffolds are often characterized by high fluorescence quantum yields, large Stokes shifts, and sensitivity to their microenvironment, making them valuable tools for developing fluorescent probes.[2][3] The strategic substitution on the coumarin framework allows for the fine-tuning of their photophysical properties, enabling the development of probes for specific biological applications, including the imaging of living cells.[1] This document provides a detailed guide on the application of a specific derivative, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, as a novel fluorescent probe for cellular imaging.

While specific experimental data for 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is not extensively available, this guide synthesizes established principles from related coumarin and dihydrocoumarin structures to provide a robust framework for its application. The protocols herein are based on the known behavior of small-molecule fluorescent probes in biological systems and are designed to be a starting point for researchers to optimize for their specific experimental needs.[4]

Physicochemical and Fluorescent Properties

The fluorescent properties of coumarin derivatives are highly dependent on their molecular architecture and the surrounding solvent polarity.[1] The presence of a carboxyl group at the 6-position is anticipated to enhance water solubility and provide a potential site for bioconjugation. The phenyl group at the 4-position can influence the molecule's quantum yield and spectral properties. Based on data from structurally similar compounds, the following properties for 6-carboxyl-4-phenyl-3,4-dihydrocoumarin are postulated:

PropertyEstimated Value/CharacteristicRationale
Excitation Maximum (λex) ~340 - 380 nmPhenyl-substituted coumarins often exhibit absorption in this range.[2]
Emission Maximum (λem) ~420 - 480 nm (Blue to Cyan)Emission is typically in the blue-green region of the spectrum for similar coumarin derivatives.[1]
Stokes Shift ~80 - 100 nmA reasonably large Stokes shift is characteristic of many coumarin dyes, which is advantageous for minimizing self-quenching.[2]
Quantum Yield (ΦF) Moderate to HighThe rigid dihydrocoumarin core is expected to contribute to a good quantum yield.[1]
Solubility Moderate in aqueous buffers (due to carboxyl group), high in organic solvents like DMSO.The carboxyl group enhances hydrophilicity, while the core structure retains some lipophilicity.
Cell Permeability ModerateSmall molecule fluorescent probes with a balance of hydrophilic and lipophilic character can often passively diffuse across cell membranes.[4][5]

Mechanism of Cellular Uptake and Localization

The cellular uptake of small-molecule fluorescent probes like 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is likely to occur through passive diffusion across the plasma membrane.[4][5] However, endocytic pathways cannot be entirely ruled out and may contribute to cellular entry.[6] The surface charge of the molecule can significantly influence its interaction with the cell membrane and subsequent intracellular localization.[7] The carboxyl group may impart a negative charge at physiological pH, potentially influencing its distribution within the cell. It is plausible that the probe may initially accumulate in the cytoplasm, with potential for further localization in specific organelles depending on its physicochemical properties.

Experimental Workflows

Live-Cell Imaging Workflow

This workflow outlines the key steps for imaging dynamic processes in living cells using 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

LiveCellWorkflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis cell_culture 1. Seed cells on imaging dish incubation 2. Incubate to desired confluency cell_culture->incubation stock_prep 3. Prepare stock solution of probe in DMSO working_sol 4. Dilute stock in imaging medium stock_prep->working_sol probe_incubation 5. Incubate cells with probe working_sol->probe_incubation wash 6. Wash cells to remove excess probe probe_incubation->wash microscope_setup 7. Set up fluorescence microscope image_acquisition 8. Acquire images microscope_setup->image_acquisition data_processing 9. Process and analyze images

Caption: Workflow for live-cell imaging with 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Fixed-Cell Imaging Workflow

This workflow details the procedure for staining and imaging fixed cells, which is useful for preserving cellular structures.

FixedCellWorkflow cluster_prep Cell Preparation cluster_fixation Fixation & Permeabilization cluster_staining Staining cluster_mounting Mounting & Imaging cell_culture 1. Seed cells on coverslips incubation 2. Incubate to desired confluency cell_culture->incubation fix 3. Fix cells with paraformaldehyde permeabilize 4. Permeabilize with Triton X-100 (optional) fix->permeabilize block 5. Block with BSA (optional for co-staining) permeabilize->block probe_incubation 6. Incubate with probe wash 7. Wash to remove excess probe probe_incubation->wash mount 8. Mount coverslips on slides image_acquisition 9. Acquire images mount->image_acquisition

Caption: Workflow for fixed-cell imaging with 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Detailed Protocols

Protocol 1: Live-Cell Imaging

Materials:

  • 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging dish or chambered coverslip

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~360 nm excitation and ~450 nm emission)

Procedure:

  • Cell Preparation:

    • Seed the cells of interest onto a live-cell imaging dish at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered and have reached the desired confluency.

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in anhydrous DMSO. Mix thoroughly by vortexing. Store any unused stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized for your specific cell type and experimental conditions.

  • Cell Staining:

    • Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.

    • Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time will depend on the cell type and the desired localization.

    • After incubation, wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.

    • Add fresh, pre-warmed imaging medium to the cells.

  • Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.[8]

    • Use a low light intensity to minimize phototoxicity and photobleaching.[8][9]

    • Acquire images using the appropriate filter set. It is advisable to use a sensitive detector, such as a cooled CCD camera, to capture the fluorescence signal effectively.[8]

Protocol 2: Fixed-Cell Imaging

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)

  • 1% Bovine Serum Albumin (BSA) in PBS (for blocking, optional)

  • Glass coverslips and microscope slides

  • Mounting medium, with or without an antifade reagent

Procedure:

  • Cell Preparation:

    • Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[10][11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If co-staining with an antibody that targets an intracellular epitope, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]

    • Wash the cells three times with PBS.

  • Blocking (Optional):

    • If performing immunofluorescence co-staining, block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.[10]

  • Staining:

    • Dilute the 6-carboxyl-4-phenyl-3,4-dihydrocoumarin stock solution in PBS to the desired working concentration (e.g., 1-10 µM).

    • Incubate the fixed (and permeabilized/blocked, if applicable) cells with the probe solution for 20-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto microscope slides using a mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Acquire images on a fluorescence microscope using the appropriate settings.

Anticipated Results and Troubleshooting

Anticipated Results: Successful staining should reveal fluorescently labeled cells with the signal localized to specific cellular compartments, likely the cytoplasm. The intensity of the fluorescence will depend on the probe concentration, incubation time, and the metabolic state of the cells.

Troubleshooting:

ProblemPossible CauseSuggested Solution
No or Weak Signal - Probe concentration is too low.- Incubation time is too short.- Inefficient cellular uptake.- Photobleaching.[9]- Increase the probe concentration.- Increase the incubation time.- For live cells, ensure they are healthy. For fixed cells, consider permeabilization.- Reduce illumination intensity and exposure time during imaging.[8] Use an antifade mounting medium for fixed cells.
High Background Fluorescence - Incomplete removal of unbound probe.- Probe concentration is too high.- Autofluorescence from cells or medium.- Increase the number and duration of wash steps.- Decrease the probe concentration.- Image cells in a phenol red-free medium. Use appropriate background correction during image analysis.
Phototoxicity (in live-cell imaging) - Illumination intensity is too high.- Prolonged exposure to excitation light.- Use the lowest possible light intensity that provides a detectable signal.- Minimize the duration of light exposure by using time-lapse imaging with longer intervals.[8][9]
Uneven Staining - Uneven cell density.- Incomplete mixing of the probe in the medium.- Ensure a uniform monolayer of cells.- Gently agitate the dish after adding the probe solution to ensure even distribution.

Conclusion

6-carboxyl-4-phenyl-3,4-dihydrocoumarin holds promise as a novel fluorescent probe for cellular imaging. The protocols provided in this application note offer a comprehensive starting point for researchers to explore its utility in their specific experimental systems. As with any new tool, optimization of probe concentration, incubation time, and imaging parameters will be crucial for obtaining high-quality, reproducible data. The inherent versatility of the coumarin scaffold suggests that this probe could be a valuable addition to the molecular imaging toolbox.

References

  • Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). MDPI. [Link]

  • Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. (n.d.). ACG Publications. [Link]

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. (2021). National Institutes of Health. [Link]

  • Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. (2009). National Institutes of Health. [Link]

  • Troubleshooting Fluorescence Microscopy Experiments. (2022). The Scientist. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. (2014). National Institutes of Health. [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2018). ACS Publications. [Link]

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (2023). RSC Publishing. [Link]

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). ACS Publications. [Link]

  • Surface charge dictates the mechanism of cellular uptake of fluorescent amine passivated carbon dots. (2023). RSC Publishing. [Link]

  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. (2017). ACS Publications. [Link]

  • REVIEW: Fluorescent probes for living cells. (1998). Ovid. [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (2019). National Institutes of Health. [Link]

  • Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. (2014). Journal of the American Chemical Society. [Link]

  • Fluorescence Microscopy Errors. (n.d.). Evident Scientific. [Link]

  • Applying pH-sensitive fluorescent dyes to monitor ADC internalization kinetics. (2024). News-Medical.Net. [Link]

  • Super-resolution Microscopy Approaches for Live Cell Imaging. (2014). National Center for Biotechnology Information. [Link]

  • Sample Preparation for Fluorescence Microscopy: An Introduction. (2015). Agilent. [Link]

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). MDPI. [Link]

  • Fluorescent Probes and Labels for Cellular Imaging. (2006). National Institutes of Health. [Link]

  • Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. (2019). National Institutes of Health. [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). JoVE. [Link]

  • A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. (2019). National Institutes of Health. [Link]

  • Rational Design of Coumarin-based Supramolecular Hydrogelators for Cell Imaging. (2015). ResearchGate. [Link]

  • Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. (2023). Functional Materials. [Link]

  • (PDF) Organic fluorescent probes for live-cell super-resolution imaging. (2019). ResearchGate. [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. [Link]

  • Membrane-Permeant, Bioactivatable Coumarin Derivatives for In-Cell Labelling. (2022). National Institutes of Health. [Link]

  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. (n.d.). University of Ioannina. [Link]

  • ChemInform Abstract: Synthesis of 3-Aryl/methoxycarbonyl-3,4-dihydroisocoumarin-6-carboxylic Acid Derivatives. (2015). ResearchGate. [Link]

Sources

Method

"application of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in enzyme inhibition assays"

Application Note & Protocol Evaluating 6-carboxyl-4-phenyl-3,4-dihydrocoumarin as a Serine Protease Inhibitor Using a Fluorescence-Based Assay Abstract This document provides a comprehensive guide for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Evaluating 6-carboxyl-4-phenyl-3,4-dihydrocoumarin as a Serine Protease Inhibitor Using a Fluorescence-Based Assay

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in enzyme inhibition assays. While specific inhibitory data for this exact molecule is not extensively published, its structural class—dihydrocoumarins—is well-documented for potent interactions with various enzymes, notably serine proteases.[1] Serine proteases are a critical class of enzymes involved in numerous physiological and pathological processes, making them prime targets for therapeutic intervention.[1][2] This guide details the principles, protocols, and data analysis techniques for characterizing the inhibitory potential of this compound against a model serine protease, chymotrypsin, using a sensitive and high-throughput compatible fluorometric assay.

Introduction: The Rationale for Investigation

Coumarin-based scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[3] A significant facet of their biological profile is their ability to inhibit various enzymes such as lipoxygenase, tyrosinase, and carbonic anhydrase.[4][5][6] The dihydrocoumarin and isocoumarin subclasses, in particular, have been identified as effective mechanism-based inhibitors of serine proteases, a family of enzymes characterized by a highly reactive serine residue in their active site.[1][2]

6-carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS 356782-33-7) combines the dihydrocoumarin core with a phenyl group at the 4-position and a carboxyl group at the 6-position.[7] These features suggest a potential for specific interactions within an enzyme's active site, making it a compelling candidate for screening as an enzyme inhibitor. This application note provides the scientific foundation and a detailed, validated protocol to assess its inhibitory activity, determine its potency (IC₅₀), and investigate its mechanism of action.

Principle of the Fluorometric Inhibition Assay

The protocol employs a fluorescence-based assay, which offers superior sensitivity and a continuous kinetic readout compared to colorimetric methods.[8] The assay relies on a fluorogenic substrate that is non-fluorescent until it is enzymatically cleaved.

The selected model enzyme is α-chymotrypsin, a well-characterized serine protease. The corresponding fluorogenic substrate is N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC). In its intact form, the 7-Amido-4-methylcoumarin (AMC) fluorophore is quenched. Upon hydrolysis of the amide bond by chymotrypsin, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[9][10]

When an inhibitor like 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is introduced, it binds to the enzyme and reduces its catalytic efficiency, leading to a decreased rate of AMC release. By measuring this reduction across a range of inhibitor concentrations, we can quantify the compound's inhibitory potency.

G cluster_0 Assay Principle Enzyme Chymotrypsin Product Cleaved Peptide + AMC (Highly Fluorescent) Enzyme->Product Hydrolysis Substrate Suc-AAPF-AMC (Non-fluorescent) Substrate->Enzyme Inhibitor 6-carboxyl-4-phenyl- 3,4-dihydrocoumarin Inhibitor->Enzyme Inhibition

Figure 1: Principle of the fluorogenic serine protease inhibition assay.

Materials and Reagents

  • Test Compound: 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

  • Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-AMC (e.g., Sigma-Aldrich S9761)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Equipment:

    • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

    • 96-well black, flat-bottom microplates (for fluorescence assays)

    • Standard laboratory pipettes and consumables

    • Incubator or temperature-controlled plate reader (37°C)

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol is designed to prepare concentrated stock solutions that will be diluted to working concentrations during the assay.

  • Inhibitor Stock (10 mM): Dissolve an appropriate amount of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (MW: 268.26 g/mol ) in 100% DMSO to make a 10 mM stock solution.

    • Rationale: DMSO is a common solvent for organic compounds and is generally tolerated by enzymes at low final concentrations (<1-2%).

  • Enzyme Stock (1 mg/mL): Prepare a 1 mg/mL stock of α-chymotrypsin in ice-cold 1 mM HCl. Aliquot and store at -80°C.

    • Rationale: Storing the enzyme in an acidic solution at low temperatures preserves its activity. Avoid repeated freeze-thaw cycles.

  • Substrate Stock (10 mM): Prepare a 10 mM stock of Suc-AAPF-AMC in 100% DMSO. Aliquot and store at -20°C, protected from light.

    • Rationale: Fluorogenic substrates are often light-sensitive. Storing in aliquots minimizes degradation.

Protocol 2: IC₅₀ Determination Assay

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.

G cluster_workflow IC₅₀ Determination Workflow A 1. Prepare Serial Dilution of Inhibitor in Assay Buffer B 2. Add Diluted Inhibitor and Enzyme to Plate A->B C 3. Pre-incubate at 37°C (15 minutes) B->C D 4. Initiate Reaction by Adding Substrate C->D E 5. Monitor Fluorescence Kinetics (e.g., every 60s for 30 min) D->E F 6. Calculate Reaction Rates (V₀) E->F G 7. Plot % Inhibition vs. [Inhibitor] and Determine IC₅₀ F->G

Sources

Application

"experimental setup for measuring fluorescence quantum yield of coumarin derivatives"

Application Note & Protocol Topic: Experimental Setup for Measuring Fluorescence Quantum Yield of Coumarin Derivatives Audience: Researchers, scientists, and drug development professionals. Preamble: Quantifying the Emis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Setup for Measuring Fluorescence Quantum Yield of Coumarin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Preamble: Quantifying the Emissive Power of Coumarin Probes

Coumarin derivatives are a cornerstone of fluorescent probe design, prized for their high sensitivity, structural versatility, and significant Stokes shifts.[1] A key parameter dictating their performance in any application—from cellular imaging to high-throughput screening—is the fluorescence quantum yield (Φf) . This value represents the efficiency of the molecule in converting absorbed light into emitted fluorescence.[2][3][4] A high quantum yield is directly proportional to the brightness of a probe, enhancing signal-to-noise and enabling more sensitive detection.[5]

This guide provides a comprehensive, field-proven protocol for accurately determining the fluorescence quantum yield of novel coumarin derivatives using the comparative method. We will delve into the theoretical underpinnings, explain the critical causality behind each experimental step, and provide a self-validating workflow to ensure the generation of trustworthy and reproducible data.

Part 1: Foundational Principles of Quantum Yield Measurement

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[3][4][6]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

While absolute methods for determining Φf exist, they require specialized instrumentation like an integrating sphere.[7][8] The most accessible and widely practiced technique is the comparative method , which measures the fluorescence of an unknown sample relative to a well-characterized reference standard with a known quantum yield (Φf(ST)).[2][6][9]

The core principle is that if two dilute solutions (the test sample and the standard) have identical absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[2][10] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The working equation, which accounts for differences in solvent refractive index, is:

Φf(X) = Φf(ST) * [ Grad(X) / Grad(ST) ] * [ η(X)² / η(ST)² ] [2][5]

Where:

  • Φf(X) is the fluorescence quantum yield of the test sample.

  • Φf(ST) is the fluorescence quantum yield of the standard.

  • Grad(X) and Grad(ST) are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.[2]

  • η(X) and η(ST) are the refractive indices of the solvents used for the test sample and standard, respectively.[2][10]

This "gradient method" is more accurate than a single-point measurement because it validates the linear relationship between absorbance and fluorescence and minimizes errors from preparing a single, specific concentration.[6][11]

Part 2: The Cornerstone of Accuracy—The Reference Standard

The selection of an appropriate reference standard is the most critical decision in this protocol. An improper standard will cascade errors throughout the calculation.

Causality of Selection: The standard must have spectral characteristics that overlap significantly with the coumarin derivative being tested.[11][12] This is crucial to minimize wavelength-dependent biases in the spectrofluorometer's detector and grating efficiency.

Key Criteria for a Reference Standard:

  • Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to the test compound.[13]

  • High Photostability: The standard should not photobleach under the experimental conditions.

  • Known and Trusted Φf: The quantum yield of the standard must be well-documented in the literature and, ideally, confirmed by multiple independent labs.[12]

  • Solvent Compatibility: The standard should be soluble in the same solvent as the test compound or a solvent with a well-characterized refractive index.

For typical blue-green emitting coumarin derivatives, the following are excellent and widely accepted reference standards.

Reference StandardSolventExcitation λ (nm)Emission Range (nm)Quantum Yield (Φf(ST))Source
Quinine Sulfate 0.1 M Perchloric Acid (HClO4)347-350395-6000.60[14][15]
Quinine Sulfate 0.05 M Sulfuric Acid (H2SO4)350-366395-6000.52 - 0.55[12][16]
Anthracene Ethanol350375-5000.27[17]
Anthracene Cyclohexane350375-5000.36[17]

Note on Quinine Sulfate: Historically, quinine sulfate in sulfuric acid was the most common standard.[4] However, recent studies have shown its quantum yield is sensitive to temperature.[15] Quinine in 0.1M perchloric acid shows no such temperature dependence up to 45 °C and is now recommended as a more reliable standard.[4][15]

Part 3: Experimental Design and Protocol

This protocol is designed as a self-validating system. By measuring a series of concentrations, we ensure that the experiment is conducted within the linear range of the instrumentation and free from concentration-dependent artifacts.

Instrumentation & Reagents
  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with spectral correction capabilities.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence.

  • Spectroscopic Grade Solvents: Purity is paramount; even trace impurities can fluoresce.[7]

  • Reference Standard: (e.g., Quinine Sulfate Dihydrate, high purity).

  • Test Coumarin Derivative.

Step-by-Step Measurement Protocol

Step 1: Solution Preparation (Trustworthiness Pillar)

  • Prepare a concentrated stock solution (~1 mM) of both the reference standard and the test coumarin derivative in the chosen spectroscopic grade solvent.

  • From these stocks, prepare a series of 5-6 dilutions for both the standard and the test sample.

  • The target absorbance for the most concentrated solution in this series should NOT exceed 0.1 at the excitation wavelength. This is the single most important step to avoid the inner filter effect , where the solution itself reabsorbs emitted light, leading to an artificially low measured intensity.[2][11][18][19] Absorbances between 0.01 and 0.1 are ideal.

Step 2: Instrument Setup (Expertise Pillar)

  • Warm up both the spectrophotometer and spectrofluorometer lamps for at least 30 minutes to ensure stable output.

  • Set the excitation and emission slit widths (bandpass) on the spectrofluorometer to a value that provides good signal without saturating the detector (e.g., 2-5 nm). Crucially, these settings must remain identical for all measurements of the standard and the test sample. [11]

  • Choose an excitation wavelength (λex) that is strongly absorbed by both the sample and the standard. If spectra do not overlap perfectly, excite both at their respective absorption maxima, but this introduces more potential for instrument-related error. The ideal approach is to excite both at the same wavelength.

Step 3: Data Acquisition (Workflow)

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance of each of the diluted solutions (both standard and test) at the chosen λex.

    • Remember to blank the instrument with the pure solvent.

  • Fluorescence Measurement:

    • Transfer the same solutions to the spectrofluorometer.

    • For each solution, excite at λex and record the entire emission spectrum. Ensure the scan range covers the full emission profile of the compound.

    • Record a spectrum of the pure solvent (blank). This is essential for subtracting any background signal or Raman scattering from the solvent.[11]

Step 4: Data Processing and Calculation

  • Correct Spectra: Subtract the solvent's blank spectrum from each of the sample and standard emission spectra.[11]

  • Integrate Intensity: Calculate the integrated area under each corrected emission spectrum. This integrated value represents the total fluorescence intensity (F).

  • Plot the Data: For both the standard and the test sample, create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis).

  • Determine the Gradient: Perform a linear regression on both plots. The slope of the resulting line is the gradient (Grad). A high-quality dataset will yield a straight line passing through the origin (R² > 0.99).

  • Calculate Quantum Yield: Use the final equation with the known Φf(ST), the calculated gradients, and the solvent refractive indices.

Part 4: Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the comparative quantum yield determination method.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Calculation A Select Appropriate Reference Standard B Prepare Stock Solutions (Sample & Standard) A->B C Create Dilution Series (Abs < 0.1) B->C D Measure Absorbance (A) at Excitation λ C->D E Measure Emission Spectra (at same Excitation λ) D->E F Integrate Emission Intensity (F) E->F G Plot Integrated F vs. A for Sample & Standard F->G H Calculate Gradients (Slopes) Grad_X & Grad_ST G->H I Calculate Final QY (Φf_X) using Comparative Equation H->I J Φf of Coumarin Derivative I->J Final Result

Caption: Workflow for relative fluorescence quantum yield determination.

Part 5: Critical Considerations & Troubleshooting

  • Inner Filter Effects (IFE): This is the most common source of error.[18][20][21] Primary IFE occurs when the excitation light is attenuated at the front of the cuvette, while secondary IFE involves re-absorption of emitted photons.[20] Sticking to the A < 0.1 rule is the most effective way to mitigate IFE.[2][11][17][18][19][21][22]

  • Solvent Effects: The photophysical properties of coumarins can be highly sensitive to solvent polarity and viscosity.[23][24] Always report the solvent used. When comparing different compounds, use the same solvent for consistency.

  • Temperature: While less of an issue for standards like quinine in HClO4, temperature can influence non-radiative decay pathways.[15][25] Ensure all measurements are performed at a stable, recorded laboratory temperature.

  • Oxygen Quenching: Dissolved oxygen can quench fluorescence. For highly precise measurements, particularly with long-lifetime fluorophores, de-gassing the solutions with nitrogen or argon may be necessary. For most routine measurements of coumarins, this is not required but should be considered if results are unexpectedly low.

By adhering to this detailed protocol, researchers can confidently and accurately measure the fluorescence quantum yield of novel coumarin derivatives, generating robust data that is crucial for the development of next-generation fluorescent probes.

References

  • Experimental correction for the inner-filter effect in fluorescence spectra. Analyst (RSC Publishing). Available at: [Link]

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA. Available at: [Link]

  • A review on the methods for correcting the fluorescence inner-filter effect of fluorescence spectrum. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. Available at: [Link]

  • Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. PubMed. Available at: [Link]

  • Correction for Inner Filter Effects in Fluorescence Spectroscopy. Scilit. Available at: [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]

  • Relative Quantum Yield. Edinburgh Instruments. Available at: [Link]

  • Fluorescence quantum yield measurement. JASCO Global. Available at: [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available at: [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. Available at: [Link]

  • Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents. ACS Publications. Available at: [Link]

  • Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. RSC Publishing. Available at: [Link]

  • Quinine sulfate. Oregon Medical Laser Center. Available at: [Link]

  • Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. Available at: [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • Quinine sulfate. Oregon Medical Laser Center. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Available at: [Link]

  • Quantum yield. Wikipedia. Available at: [Link]

  • Anthracene. Oregon Medical Laser Center. Available at: [Link]

  • Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. NIST. Available at: [Link]

  • The unusual temperature dependence of the fluorescence intensity and lifetime of anthracene in ethanol. ResearchGate. Available at: [Link]

  • Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. ACS Publications. Available at: [Link]

  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. Available at: [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Available at: [Link]

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). IUPAC. Available at: [Link]

  • The Rate Constant for Fluorescence Quenching. Course Website. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. Journal of Photochemistry. Available at: [Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications. Available at: [Link]

  • Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). ResearchGate. Available at: [Link]

  • References. ISS Inc. Available at: [Link]

  • Coumarin-derivatives for detection of biological important species. Inno Publisher. Available at: [Link]

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. Available at: [Link]

  • High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances. Available at:

  • High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for Labeling Proteins with Carboxylated Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Utility of Coumarin Dyes in Protein Labeling The covalent labeling of proteins with fluorescent probes is a cornerstone technique in moder...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Coumarin Dyes in Protein Labeling

The covalent labeling of proteins with fluorescent probes is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a multitude of experimental settings.[1][2] Among the various classes of fluorophores, coumarin derivatives offer a unique set of advantages. These dyes are characterized by their excitation in the ultraviolet (UV) to blue region of the spectrum, with subsequent emission of blue-to-green fluorescence.[3]

Key benefits of using coumarin dyes include their relatively small size, which helps to minimize potential interference with the biological activity of the labeled protein.[3] Furthermore, many coumarin derivatives exhibit excellent photostability, high quantum yields, and biocompatibility, making them suitable for applications such as fluorescence microscopy, flow cytometry, and immunoassays. The inherent versatility of the coumarin scaffold allows for chemical modifications that can fine-tune properties like water solubility, selectivity, and sensitivity for specific applications.

This guide provides a detailed protocol for the covalent labeling of proteins using carboxylated coumarin derivatives. The described methodology is centered around the widely used and robust carbodiimide chemistry, which facilitates the formation of a stable amide bond between the carboxyl group on the coumarin dye and primary amines on the target protein.

Principle of the Method: Carbodiimide-Mediated Amine Coupling

The labeling strategy leverages the reaction between a carboxyl group (-COOH) on the coumarin derivative and a primary amine (-NH2), typically found on the side chain of lysine residues or at the N-terminus of the protein. This reaction is not spontaneous and requires activation of the carboxyl group using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[4][5]

EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group.[5][6] To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[4][5] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[5][6] This semi-stable intermediate is then sufficiently reactive to form a stable amide bond with a primary amine on the protein, releasing NHS as a byproduct.[5] The use of Sulfo-NHS is particularly advantageous for ensuring the reactivity remains in the aqueous phase, which is crucial for most protein labeling experiments.

Visualizing the Reaction Chemistry

The following diagram illustrates the two-step coupling process for labeling a protein with a carboxylated coumarin derivative using EDC and Sulfo-NHS.

G Coumarin Carboxylated Coumarin (-COOH) Activated_Coumarin O-acylisourea intermediate (unstable) Coumarin->Activated_Coumarin + EDC EDC EDC->Activated_Coumarin Activated_Coumarin->Coumarin NHS_Ester Amine-Reactive Sulfo-NHS Ester (more stable) Activated_Coumarin->NHS_Ester + Hydrolysis Hydrolysis (competing reaction) Activated_Coumarin->Hydrolysis Urea_byproduct Urea byproduct Activated_Coumarin->Urea_byproduct Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Labeled_Protein Labeled Protein (Stable Amide Bond) NHS_Ester->Labeled_Protein + Released_Sulfo_NHS Released Sulfo-NHS NHS_Ester->Released_Sulfo_NHS Protein Protein (-NH2) Protein->Labeled_Protein

Caption: EDC/Sulfo-NHS mediated coupling of carboxylated coumarin to a protein.

Materials and Reagents

Key Reagents
  • Protein of Interest: Purified to >95% homogeneity.

  • Carboxylated Coumarin Derivative: High-purity grade.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Molecular biology grade, stored desiccated.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Molecular biology grade, stored desiccated.

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Labeling Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 7.2-8.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.

  • Solvent for Dye: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

Equipment
  • UV-Vis Spectrophotometer

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Purification system (e.g., size-exclusion chromatography columns, dialysis tubing).

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific protein and coumarin derivative used.

Step 1: Preparation of Protein and Reagents
  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.

    • Crucial: Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the protein for reaction with the activated dye.[7][8] If necessary, perform a buffer exchange using dialysis or a desalting column.[8]

  • Coumarin Dye Stock Solution:

    • Carboxylated coumarin derivatives can have limited aqueous solubility.[9] Prepare a stock solution of the coumarin derivative in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

    • Note: DMF can degrade to dimethylamine, which can react with activated esters. Use high-quality, amine-free DMF.[10]

  • EDC/Sulfo-NHS Solution:

    • EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[4] Therefore, prepare the EDC and Sulfo-NHS solutions immediately before use.

    • Weigh out the required amounts of EDC and Sulfo-NHS and dissolve them in the Reaction Buffer (e.g., MES buffer, pH 6.0) to a final concentration of 10 mg/mL each.

Step 2: Activation of the Carboxylated Coumarin Dye

This two-step approach is often preferred as it can minimize protein-protein crosslinking.[4]

  • In a microcentrifuge tube, combine the carboxylated coumarin stock solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical molar ratio is 1:2:5 (Coumarin:EDC:Sulfo-NHS).

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the Sulfo-NHS ester.

Step 3: Conjugation Reaction
  • Add the activated coumarin-Sulfo-NHS ester solution from Step 2 to the protein solution.

  • The molar ratio of dye to protein is a critical parameter that needs to be optimized to avoid over- or under-labeling.[] A starting point is a 10- to 20-fold molar excess of the dye over the protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light to prevent photobleaching of the dye.[]

Step 4: Quenching the Reaction
  • Add the quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM.

  • Incubate for 30 minutes at room temperature. This step deactivates any unreacted Sulfo-NHS esters, preventing further labeling.

Step 5: Purification of the Labeled Protein

Purification is essential to remove unreacted dye and byproducts, which would interfere with subsequent characterization and applications.[][12]

  • Size-Exclusion Chromatography (Gel Filtration): This is the most common method.[][13] Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[14] The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Dialysis: Dialyze the reaction mixture against a large volume of storage buffer over 24-48 hours with several buffer changes. This method is effective but generally slower than chromatography.

Workflow for Protein Labeling

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Characterization A Prepare Protein in Amine-Free Buffer E Add Activated Dye to Protein (1-2 hours, RT or 4°C O/N) A->E B Prepare Coumarin Stock in DMSO/DMF D Activate Coumarin with EDC/Sulfo-NHS (15-30 min, RT) B->D C Prepare fresh EDC/Sulfo-NHS Solution C->D D->E F Quench Reaction (30 min, RT) E->F G Purify via Size-Exclusion Chromatography or Dialysis F->G H Characterize Conjugate: Calculate DOL G->H I Assess Protein Functionality H->I

Caption: Overview of the protein labeling and characterization workflow.

Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a crucial parameter for ensuring the quality and reproducibility of your conjugate.[12][15] An optimal DOL is a balance between sufficient fluorescence signal and preserving protein function, as over-labeling can lead to protein denaturation or fluorescence quenching.[12][16] For antibodies, a DOL between 2 and 10 is often considered ideal.[12][14]

The DOL is calculated using the following formula based on absorbance measurements:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye] [17]

Where:

  • Amax is the absorbance of the conjugate at the wavelength of maximum absorbance for the coumarin dye.

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • εdye is the molar extinction coefficient of the coumarin dye at its λmax (in M⁻¹cm⁻¹).

  • CF is the correction factor, which accounts for the dye's absorbance at 280 nm (CF = A280,dye / Amax,dye).[18]

Protocol for DOL Calculation:

  • Measure the absorbance spectrum of the purified labeled protein from ~250 nm to a wavelength beyond the dye's maximum absorbance.[16][17]

  • Record the absorbance at 280 nm (A280) and at the dye's λmax (Amax). If the absorbance is >2.0, dilute the sample and account for the dilution factor in your calculations.[12][18]

  • Calculate the DOL using the formula above.

Assessing Protein Functionality

It is critical to verify that the labeling process has not compromised the biological activity of the protein. The specific assay will depend on the protein's function (e.g., enzymatic assay for an enzyme, binding assay for an antibody or receptor). Compare the activity of the labeled protein to that of an unlabeled control that has been subjected to the same buffer and incubation conditions.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Presence of competing primary amines in the buffer (e.g., Tris, glycine).[7][8]Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) before labeling.[8]
Hydrolysis of EDC or the NHS-ester intermediate.Prepare EDC/Sulfo-NHS solutions immediately before use.[4][7] Minimize the time between activation and addition to the protein.
Suboptimal pH for the reaction.Ensure the labeling reaction is performed at the optimal pH, typically between 7.2 and 8.5 for amine reactivity.[10][]
Protein Precipitation Over-labeling of the protein, altering its net charge and solubility.[7]Reduce the molar excess of the dye in the reaction. Optimize the dye-to-protein ratio through titration experiments.[16]
Protein is inherently unstable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C). Reduce the incubation time.
Inconsistent DOL Inaccurate protein or dye concentration measurements.Accurately determine the initial concentrations. Ensure complete removal of free dye before DOL measurement.[12][18]
Variability in reagent activity.Store reagents properly (desiccated, protected from light). Use fresh stock solutions.

References

  • (n.d.). A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). [Link]

  • (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Abberior. (n.d.). Degree of labeling (DOL) step by step. [Link]

  • Khan, M. S., et al. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLoS ONE, 8(5), e63704. [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. [Link]

  • Shadmehr, M., et al. (2018). Coumarin Triazabutadienes for Fluorescent Labeling of Proteins. ChemBioChem, 19(24), 2550–2552. [Link]

  • Glogger, M., et al. (2020). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Communications Biology, 3, 688. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. [Link]

  • Fedorova, M., et al. (2015). Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide. Redox Biology, 5, 195–204. [Link]

  • (n.d.). (PDF) Coumarins as Fluorescent Labels of Biomolecules. ResearchGate. [Link]

  • Weng, L., et al. (2018). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Omega, 3(11), 15930–15939. [Link]

  • K.K., S. (2013). Labeling proteins with carboxylate fluospheres using EDC. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Custom Protein-Fluorescent Conjugation Service. [Link]

  • Zarubaev, V. V., et al. (2022). Stability Study, Quantification Method and Pharmacokinetics Investigation of a Coumarin–Monoterpene Conjugate Possessing Antiviral Properties against Respiratory Syncytial Virus. Pharmaceuticals, 15(9), 1144. [Link]

  • (2022). EDC/NHS conjugation: Is it possible to activate amine first?. ResearchGate. [Link]

  • Tünnermann, J., et al. (2022). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. ChemBioChem, 23(4), e202100615. [Link]

  • Choi, H., et al. (2025). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. ResearchGate. [Link]

  • Fedorova, M., et al. (2025). Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide. ResearchGate. [Link]

  • Biocompare. (2024). Protein Conjugation and Labeling. [Link]

  • De Stefano, C., et al. (2024). Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media. Molecules, 29(9), 1989. [Link]

  • Basar, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1642. [Link]

  • Costa, G., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 62(4), 1814–1821. [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

Introduction: The Promise of Dihydrocoumarins in Drug Discovery The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antican...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Dihydrocoumarins in Drug Discovery

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticoagulant effects. The dihydrocoumarin core, a reduced form of coumarin, retains significant biological relevance and offers a three-dimensional structure that can be exploited for novel pharmacological profiles.[1] Molecules based on the 4-aryl-3,4-dihydrocoumarin framework have demonstrated noteworthy pharmacological effects, such as antioxidative, immunomodulatory, and antimitotic activities.[2][3] The subject of this guide, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, is a functionalized derivative with potential for diverse biological applications, making it an excellent candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. The carboxylic acid moiety, in particular, can serve as a key interaction point with biological targets or as a handle for further chemical modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in HTS. We will delve into the rationale behind selecting a specific biological target, provide detailed protocols for both biochemical and cell-based screening assays, and address practical considerations for handling this compound in an HTS setting.

Rationale for Target Selection: Targeting Protein Kinase CK2

Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and is implicated in promoting cell growth, proliferation, and suppression of apoptosis.[4] Its role in various cancers and other diseases makes it a compelling target for drug discovery.[4] Notably, some coumarin derivatives have been shown to inhibit CK2, suggesting that the dihydrocoumarin scaffold could also yield potent inhibitors.[5] Therefore, we propose a primary HTS campaign to identify inhibitors of CK2, a well-validated cancer target.

Signaling Pathway of CK2

CK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CK2 CK2 Akt->CK2 NF_kB NF-κB CK2->NF_kB Apoptosis_Inhibition Apoptosis Inhibition NF_kB->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation NF_kB->Cell_Proliferation Angiogenesis Angiogenesis NF_kB->Angiogenesis

Caption: Simplified signaling pathway involving Protein Kinase CK2.

Biochemical HTS Assay: Fluorescence Polarization for CK2 Inhibition

A fluorescence polarization (FP) assay is a robust and sensitive method for HTS of enzyme inhibitors.[2][6][7][8] The principle lies in the difference in the rotational speed of a small fluorescently labeled molecule (the probe) in its free versus protein-bound state. This assay is well-suited for identifying compounds that disrupt the interaction between CK2 and its substrate.

Experimental Workflow

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispensing Dispense Reagents & Compound (384-well plate) Compound_Prep->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading QC Quality Control (Z') FP_Reading->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response

Caption: Workflow for the Fluorescence Polarization HTS assay.

Detailed Protocol

1. Materials and Reagents:

  • Compound: 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

  • Enzyme: Recombinant human CK2α

  • Fluorescent Probe: A fluorescently labeled peptide substrate for CK2 (e.g., 5-FAM-RRLDDDTEEL-OH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • ATP: Adenosine triphosphate

  • Positive Control: A known CK2 inhibitor (e.g., TBB)

  • Negative Control: DMSO

  • Plates: Black, low-volume 384-well assay plates

2. Compound Handling and Preparation:

  • Prepare a 10 mM stock solution of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in 100% DMSO.[9]

  • Due to the carboxyl group, solubility in aqueous buffers at neutral pH might be limited. The use of DMSO as the primary solvent is crucial.[10][11]

  • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 µM).

3. Assay Procedure:

  • Dispensing:

    • Add 50 nL of the diluted test compound, positive control, or negative control (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of CK2α solution (final concentration, e.g., 5 nM) in assay buffer to all wells.

    • Add 5 µL of the fluorescent probe solution (final concentration, e.g., 10 nM) in assay buffer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Initiation of Reaction:

    • Add 5 µL of ATP solution (final concentration, e.g., 10 µM) to all wells to start the kinase reaction.

  • Second Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Fluorescence Polarization Reading:

    • Measure the fluorescence polarization on a plate reader equipped for FP measurements (e.g., excitation at 485 nm, emission at 535 nm).

Data Analysis and Quality Control
ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the quality of an HTS assay.Z' > 0.5 indicates an excellent assay.[2][6]
Signal Window The difference in FP signal between the positive and negative controls.A large and consistent signal window is desirable.
Hit Threshold The cutoff for identifying a compound as a "hit".Typically defined as 3 standard deviations from the mean of the negative controls.

Calculation of Z'-factor:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Cell-Based HTS Assay: Antiproliferative Activity in Cancer Cells

Cell-based assays provide a more physiologically relevant context for drug screening, assessing not only the direct interaction with a target but also cell permeability and potential cytotoxicity.[1][3][5][12] An antiproliferative assay using a cancer cell line is a common secondary or even primary screen for anticancer drug discovery.[3][13]

Experimental Workflow

Cell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells (384-well plate) Cell_Culture->Cell_Seeding Compound_Dilution Compound Dilution Compound_Addition Add Compound Compound_Dilution->Compound_Addition Cell_Seeding->Compound_Addition Incubation_72h Incubate (72h) Compound_Addition->Incubation_72h Viability_Assay Add Viability Reagent Incubation_72h->Viability_Assay Luminescence_Reading Read Luminescence Viability_Assay->Luminescence_Reading IC50_Calc IC50 Calculation Luminescence_Reading->IC50_Calc Hit_Validation Hit Validation IC50_Calc->Hit_Validation

Caption: Workflow for the cell-based antiproliferation HTS assay.

Detailed Protocol

1. Materials and Reagents:

  • Compound: 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

  • Cell Line: A cancer cell line known to be sensitive to CK2 inhibition (e.g., HeLa or HepG2).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Viability Reagent: A luminescence-based cell viability reagent (e.g., CellTiter-Glo®).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Negative Control: DMSO

  • Plates: White, clear-bottom 384-well cell culture plates.

2. Assay Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 1000 cells/well in 20 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Add 50 nL of the serially diluted 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, positive control, or negative control to the wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 20 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence using a plate reader.

Data Analysis

The results are typically expressed as the concentration that inhibits cell growth by 50% (IC₅₀). This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Addressing Potential Compound Interference

Coumarin derivatives are known to be fluorescent, which could potentially interfere with fluorescence-based assays.[14][15][16][17][18]

  • Fluorescence Interference: It is essential to perform a pre-screen of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin to assess its intrinsic fluorescence at the excitation and emission wavelengths used in the assay. This can be done by incubating the compound in the assay buffer without the enzyme or probe and measuring the fluorescence.

  • pH Sensitivity: The fluorescence of some coumarin derivatives can be pH-sensitive.[17][18] Ensure that the assay buffer is robustly buffered to maintain a constant pH throughout the experiment.

  • Solubility: As mentioned, the carboxyl group may affect solubility. Visual inspection of the compound in the assay buffer for precipitation is recommended. If solubility is an issue, adjusting the buffer composition or using a lower starting concentration of the compound may be necessary.

Conclusion and Future Directions

6-carboxyl-4-phenyl-3,4-dihydrocoumarin represents a promising starting point for the discovery of novel bioactive molecules. The protocols outlined in this application note provide a robust framework for screening this compound against protein kinase CK2 and for assessing its antiproliferative effects in a cell-based model. Successful identification of "hits" from these primary screens will necessitate further validation through orthogonal assays, mechanism of action studies, and structure-activity relationship (SAR) analysis to develop potent and selective lead compounds for further preclinical development.

References

  • Budzisz, E., et al. (2018). A Biological, Fluorescence and Computational Examination of Synthetic Coumarin Derivatives With Antithrombotic Potential. Pharmaceutical Reports, 70(6), 1182-1190. Available at: [Link]

  • Gozgit, J. M., et al. (2015). Development of a high-throughput screening-compatible assay to identify inhibitors of the CK2α/CK2β interaction. Analytical Biochemistry, 471, 35-42. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Kasperkiewicz, K., et al. (2018). A Biological, Fluorescence and Computational Examination of Synthetic Coumarin Derivatives With Antithrombotic Potential. Pharmacological Reports, 70(6), 1182-1190. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of the aqueous solubility of crystalline and amorphous compounds. Journal of Pharmaceutical Sciences, 89(11), 1434-1442.
  • Abu-Hasan, N. S., et al. (2015). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 20(7), 13295-13318. Available at: [Link]

  • Harris, A. S., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 429(1), 30-36. Available at: [Link]

  • Li, D., et al. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv. Available at: [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Food Safety Assessment (pp. 49-61). Humana, New York, NY. Available at: [Link]

  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306.
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available at: [Link]

  • Gryglik, D., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 28(13), 5121. Available at: [Link]

  • Ferguson, F. M., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 466-473. Available at: [Link]

  • Li, Y., et al. (2018). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 8(3), 1369-1376. Available at: [Link]

  • Creative Bioarray. (2021, January 11). Technologies to Study Kinases [Video]. YouTube. Available at: [Link]

  • Fang, Y. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2456, 49-61. Available at: [Link]

  • Khan, I., et al. (2021). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 31(5), 1331-1339. Available at: [Link]

  • Golubovskaya, V. M., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. International Journal of Oncology, 45(5), 1947-1954. Available at: [Link]

  • Sears, J. E., & Lounsbury, K. M. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 518-531. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Robust Er(OTf)₃-Catalyzed Cascade Synthesis of 4-Aryl-3,4-dihydrocoumarins

Introduction: The Significance of the 4-Aryl-3,4-dihydrocoumarin Scaffold The 4-aryl-3,4-dihydrocoumarin framework is a privileged structural motif found in numerous natural products and pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aryl-3,4-dihydrocoumarin Scaffold

The 4-aryl-3,4-dihydrocoumarin framework is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1][2][3] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including antioxidative, immunomodulatory, antimitotic, and cognitive-enhancing properties.[1][2] For instance, certain derivatives are analogues of the antimitotic agent podophyllotoxin, while others, like crolibulin, have advanced to clinical trials for cancer therapy.[2] The significant therapeutic potential of these compounds necessitates the development of efficient, reliable, and scalable synthetic methodologies.

Traditional routes to these molecules often involve multi-step processes such as the hydrogenation of 4-arylcoumarins or the lactonization of propanoate precursors.[1] This application note details a highly efficient, one-pot cascade reaction for the exclusive synthesis of functionalized 4-aryl-3,4-dihydrocoumarins. The protocol leverages the unique catalytic properties of Erbium(III) triflate [Er(OTf)₃] in a reaction between para-quinone methides (p-QMs) and malonate esters.[2]

Scientific Principle: The Catalytic Cascade

This synthetic strategy is centered on a cascade reaction initiated and controlled by the Lewis acid catalyst, Er(OTf)₃.[1][4] Erbium(III) triflate is a uniquely effective catalyst for this transformation due to its character as a "gentle" yet powerful Lewis acid.[2] Unlike harsher acids, it effectively activates carbonyl and alkene groups, is tolerant of trace amounts of water, and can be easily handled, making the protocol robust and reproducible.[2][5][6]

The proposed mechanism proceeds through two key sequential steps:

  • Er(OTf)₃-Mediated 1,6-Conjugate Addition: The catalyst first activates the p-quinone methide substrate, rendering it susceptible to nucleophilic attack. The enol form of the malonate ester then undergoes a 1,6-conjugate addition to the p-QM, forming a crucial intermediate adduct.[1][2]

  • Intramolecular Transesterification: The newly formed intermediate, possessing both a phenolic hydroxyl group and an ester moiety in proximity, undergoes a rapid intramolecular transesterification. This ring-closing step is the final stage of the cascade, yielding the stable 4-aryl-3,4-dihydrocoumarin core.[2]

The choice of malonate esters as the 1,3-dicarbonyl partner is critical for the exclusive synthesis of the dihydrocoumarin product. Other dicarbonyl compounds, such as β-ketoesters or β-diketones, can lead to the formation of 4-aryl-4H-chromenes as a competing side product. The dual ester functionality of malonates decisively favors the transesterification pathway.[2]

Reaction_Mechanism pQM p-Quinone Methide (p-QM) Activation Activation of p-QM pQM->Activation Coordination Malonate Malonate Ester Intermediate Key 1,6-Adduct Intermediate Malonate->Intermediate ErOTf3 Er(OTf)₃ ErOTf3->Activation Product 4-Aryl-3,4-dihydrocoumarin Intermediate->Product Intramolecular Transesterification Activation->Intermediate

Sources

Application

Application Note: One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation

Abstract This application note details a highly efficient, one-pot cascade reaction for the synthesis of multi-substituted 3,4-dihydrocoumarins. The methodology leverages an in-situ generation of ortho-quinone methide (o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly efficient, one-pot cascade reaction for the synthesis of multi-substituted 3,4-dihydrocoumarins. The methodology leverages an in-situ generation of ortho-quinone methide (o-QM) intermediates from readily available 2-alkyl phenols through a silver-mediated C-H oxidation. A subsequent Brønsted acid-catalyzed conjugate addition with oxazolones, followed by a cyclization/lactonization cascade, affords the target dihydrocoumarin scaffold in moderate to high yields (64–81%) and with excellent diastereoselectivity (>20:1).[1][2] This streamlined protocol obviates the need for isolating reactive intermediates, representing a significant advancement in synthetic efficiency for a pharmacologically relevant class of compounds. We provide a validated, step-by-step protocol, mechanistic insights, and characterization data for a representative substrate scope.

Introduction: The Significance of 3,4-Dihydrocoumarins

The 3,4-dihydrocoumarin core is a privileged structural motif found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] Traditional synthetic routes often rely on the [4+2] cycloaddition of pre-formed ortho-quinone methides (o-QMs), which can be unstable and challenging to handle.[1] The development of cascade reactions, which combine multiple bond-forming events in a single operation, offers a more elegant and resource-efficient strategy.

This document describes a robust one-pot synthesis that begins with the C-H oxidation of stable 2-alkyl phenol precursors to generate the key o-QM intermediate in situ. This approach circumvents the challenges associated with o-QM isolation and provides a direct, highly diastereoselective route to complex 3,4-dihydrocoumarins.[1]

Mechanistic Pathway: A Self-Validating Cascade

The success of this one-pot synthesis hinges on a carefully orchestrated sequence of reactions, where each step sets the stage for the next. The proposed mechanism provides a clear rationale for the choice of reagents and conditions.[1]

Step 1: In-Situ Generation of ortho-Quinone Methide (o-QM) The cascade is initiated by the oxidation of the benzylic C-H bond of a 2-alkyl phenol derivative. Silver(I) oxide (Ag₂O) serves as a mild and effective oxidant for this transformation, generating the highly reactive o-QM intermediate (A).[1]

Step 2: Dual Activation by Brønsted Acid A Brønsted acid, such as diphenyl phosphate, plays a crucial dual-activation role. It is proposed to form hydrogen bonds with both the generated o-QM intermediate and the enol form of the oxazolone coupling partner. This dual activation brings the reactants into proximity and enhances their electrophilicity and nucleophilicity, respectively.[1]

Step 3: Conjugate Addition The activated oxazolone enolate undergoes a conjugate addition to the o-QM intermediate, forming the key C-C bond and yielding a Michael-type adduct (C).[1]

Step 4: Lactonization Cascade The intermediate (C) then undergoes a rapid intramolecular cyclization (lactonization). This step involves the phenolic oxygen attacking the carbonyl group, with a concurrent opening of the azlactone ring, to furnish the final 3,4-dihydrocoumarin product (3).[1]

Below is a visualization of the proposed catalytic cycle.

Reaction_Mechanism Proposed Reaction Mechanism for Dihydrocoumarin Synthesis sub_phenol 2-Alkyl Phenol (1) intermediate_A Intermediate A (ortho-Quinone Methide) sub_phenol->intermediate_A C-H Oxidation sub_oxazolone Oxazolone (2) intermediate_C Intermediate C (Michael Adduct) sub_oxazolone->intermediate_C Conjugate Addition oxidant Ag₂O oxidant->sub_phenol catalyst Diphenyl Phosphate (Brønsted Acid) catalyst->sub_oxazolone catalyst->intermediate_A H-Bond Activation intermediate_A->intermediate_C product 3,4-Dihydrocoumarin (3) intermediate_C->product Annulation/ Lactonization

Caption: Proposed reaction mechanism.[1]

Experimental Protocol: Standard Procedure

This section provides a detailed, step-by-step methodology for the one-pot synthesis of 3,4-dihydrocoumarins. The protocol is based on the optimized conditions reported by Kim et al.[1]

Materials and Equipment
  • Reactants: 2-alkyl phenol derivative (1), Oxazolone derivative (2)

  • Oxidant: Silver(I) oxide (Ag₂O)

  • Catalyst: Diphenyl phosphate

  • Solvent: Chloroform (CHCl₃), anhydrous

  • Reaction Vessel: Schlenk tube or round-bottom flask equipped with a magnetic stir bar

  • Atmosphere: Inert (Nitrogen or Argon)

  • Purification: Silica gel for flash column chromatography

  • Analytical Instruments: TLC plates, NMR spectrometer, HRMS, IR spectrometer

Experimental Workflow Visualization

Experimental_Workflow Step-by-Step Experimental Workflow start Start step1 1. Combine Reactants - 2-Alkyl Phenol (0.2 mmol) - Oxazolone (0.2 mmol) - Ag₂O (0.24 mmol) - Chloroform (3 mL) start->step1 step2 2. Add Catalyst - Diphenyl Phosphate (0.02 mmol) step1->step2 step3 3. Reaction - Stir at room temperature - Under N₂ atmosphere - 24-36 hours step2->step3 step4 4. Monitor Progress - Thin-Layer Chromatography (TLC) step3->step4 step5 5. Work-up - Remove solvent under reduced pressure step4->step5 Reaction Complete step6 6. Purification - Flash chromatography (EtOAc/Hexane = 1:5) step5->step6 step7 7. Characterization - NMR, HRMS, IR step6->step7 end_node End: Pure Product step7->end_node

Sources

Method

Application Notes &amp; Protocols: Preyssler Heteropolyacid Catalyzed Synthesis of 4-Phenyl-3,4-dihydrocoumarin

Introduction: The Advantage of Preyssler Heteropolyacids in Heterocyclic Synthesis The synthesis of 4-aryl-3,4-dihydrocoumarins, a core scaffold in various pharmacologically active compounds, has traditionally been appro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advantage of Preyssler Heteropolyacids in Heterocyclic Synthesis

The synthesis of 4-aryl-3,4-dihydrocoumarins, a core scaffold in various pharmacologically active compounds, has traditionally been approached through multi-step procedures often requiring harsh acid catalysts.[1][2] These conventional methods, such as the Pechmann condensation, frequently involve stoichiometric amounts of corrosive and environmentally detrimental catalysts like sulfuric acid, phosphorus pentoxide, or aluminum chloride.[3] The advent of solid acid catalysts, particularly heteropolyacids (HPAs), has marked a significant advancement towards more sustainable and efficient chemical transformations.[4][5]

Among the diverse family of HPAs, the Preyssler-type anion, [NaP₅W₃₀O₁₁₀]¹⁴⁻, stands out due to its exceptional characteristics.[4][6][7] The protonated form, H₁₄[NaP₅W₃₀O₁₁₀], is a superacid possessing high thermal and hydrolytic stability (pH 0-12), making it a robust and reusable catalyst.[4][6] Its application in organic synthesis is advantageous due to its non-toxic nature, ease of handling, and facile separation from the reaction mixture, aligning with the principles of green chemistry.[8][9]

This document provides a comprehensive guide to the use of Preyssler heteropolyacid as a heterogeneous catalyst for the one-pot synthesis of 4-phenyl-3,4-dihydrocoumarin from phenols and cinnamic acid under solvent-free conditions. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and present data that underscores the efficiency and recyclability of this catalytic system.

Mechanistic Insight: A Dual-Function Catalysis

The Preyssler HPA-catalyzed synthesis of 4-phenyl-3,4-dihydrocoumarin proceeds via a tandem reaction sequence involving an initial esterification followed by an intramolecular hydroarylation (a Friedel-Crafts type alkylation). The strong Brønsted acidity of the Preyssler catalyst is pivotal for both steps.[6]

Step 1: Brønsted Acid-Catalyzed Esterification The reaction commences with the protonation of the carboxylic acid group of cinnamic acid by the Preyssler catalyst. This activation facilitates the nucleophilic attack by the hydroxyl group of the phenol, leading to the formation of a phenyl cinnamate intermediate and a water molecule.

Step 2: Intramolecular Hydroarylation (Cyclization) The second phase of the reaction involves the activation of the double bond in the cinnamate intermediate by a proton from the catalyst. This generates a carbocation which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the phenol moiety. A subsequent deprotonation step regenerates the catalyst and yields the final 4-phenyl-3,4-dihydrocoumarin product.

The solvent-free condition at an elevated temperature (130 °C) is a critical choice.[8] It not only enhances the reaction rate but also ensures that the reactants are in a molten state, allowing for effective interaction with the solid catalyst without the need for a solvent, thereby increasing the overall efficiency and reducing waste.

Below is a diagram illustrating the proposed catalytic cycle:

G cluster_0 Catalytic Cycle catalyst Preyssler HPA (H⁺) cinnamic_acid Cinnamic Acid phenol Phenol activated_cinnamic Protonated Cinnamic Acid cinnamic_acid->activated_cinnamic + H⁺ (from Catalyst) ester_intermediate Phenyl Cinnamate Intermediate activated_cinnamic->ester_intermediate + Phenol activated_intermediate Protonated Intermediate ester_intermediate->activated_intermediate + H⁺ (from Catalyst) water H₂O ester_intermediate->water - H₂O carbocation Carbocation Intermediate activated_intermediate->carbocation Intramolecular Electrophilic Attack product 4-Phenyl-3,4-dihydrocoumarin carbocation->product - H⁺ (to Catalyst)

Caption: Proposed mechanism for Preyssler HPA-catalyzed synthesis of 4-phenyl-3,4-dihydrocoumarin.

Experimental Protocol

This protocol details the synthesis of 4-phenyl-3,4-dihydrocoumarin using Preyssler heteropolyacid as a recyclable catalyst.

Materials and Reagents
  • Phenol (or substituted phenols)

  • Cinnamic acid

  • Preyssler Heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀])

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Catalyst Preparation

The Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) can be prepared from its potassium salt via ion exchange chromatography.[4][9] The potassium salt is synthesized by dissolving sodium tungstate dihydrate in hot water, followed by the addition of phosphoric acid and subsequent crystallization.[9] The acidic form is obtained by passing an aqueous solution of the potassium salt through a column containing a cation exchange resin (H⁺ form) and evaporating the eluate.[6]

Synthesis of 4-Phenyl-3,4-dihydrocoumarin

The following workflow outlines the key steps in the synthesis:

Caption: Experimental workflow for the synthesis of 4-phenyl-3,4-dihydrocoumarin.

Step-by-Step Procedure:

  • Reactant Charging: In a round-bottom flask, combine phenol (1 mmol), cinnamic acid (1 mmol), and Preyssler heteropolyacid (0.005 mmol, 0.5 mol%).

  • Reaction: Heat the mixture in an oil bath at 130 °C for 2 hours with stirring.[8] The reaction is performed under solvent-free conditions.

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in ethyl acetate.

  • Catalyst Recovery: Separate the solid Preyssler catalyst by simple filtration. The recovered catalyst can be washed with diethyl ether, dried, and reused for subsequent reactions.[6] Studies have shown that the catalyst can be recycled at least four times with only a minor decrease in activity.

  • Purification: Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted cinnamic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford the pure 4-phenyl-3,4-dihydrocoumarin.

  • Characterization: Confirm the product structure using spectroscopic methods such as ¹H NMR and ¹³C NMR. The characteristic peaks for 4-phenyl-3,4-dihydrocoumarin are: ¹H NMR (CDCl₃) δ 3.13 (dd, 2H), 4.37 (t, 1H), 6.99-7.41 (m, 9H); ¹³C NMR (CDCl₃) δ 37.1, 40.7, 125.3, 125.5, 125.8, 126.8, 127.5, 129.8, 130.4, 143.3, 148.6, 167.7.

Data and Performance

The Preyssler HPA catalyst demonstrates high efficiency in the synthesis of various substituted 4-phenyl-3,4-dihydrocoumarins. The reaction conditions are generally applicable to a range of phenols.

EntryPhenolCinnamic AcidYield (%)
1PhenolCinnamic acid90
24-MethylphenolCinnamic acid77
34-ChlorophenolCinnamic acid82
43-MethylphenolCinnamic acid85
54-MethoxyphenolCinnamic acid88
6NaphtholCinnamic acid86
7ResorcinolCinnamic acid89

Trustworthiness and Self-Validation

The robustness of this protocol is validated by the following:

  • High Yields and Selectivity: The reaction consistently produces high yields of the desired product with minimal side product formation.[8]

  • Catalyst Recyclability: The heterogeneous nature of the Preyssler catalyst allows for easy recovery and reuse without significant loss of activity, confirming its stability under the reaction conditions.[6]

  • Broad Substrate Scope: The methodology is effective for a variety of substituted phenols, demonstrating its versatility.

  • Green Chemistry Principles: The solvent-free conditions and the recyclable, non-toxic catalyst make this a sustainable and environmentally benign synthetic route.[8]

Conclusion

The use of Preyssler heteropolyacid as a catalyst for the synthesis of 4-phenyl-3,4-dihydrocoumarins offers a highly efficient, clean, and straightforward alternative to traditional methods. Its strong acidity, stability, and recyclability make it an ideal choice for researchers and drug development professionals seeking to develop sustainable and scalable synthetic processes for this important class of heterocyclic compounds.

References

  • Escobar, A. M., Ruiz, D. M., Autino, J. C., & Romanelli, G. P. (2016). Single-step synthesis of 4-phenyl and 3,4-dihydro-4-phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions. Research on Chemical Intermediates, 42(8), 6825–6838. [Link]

  • Romanelli, G. P., et al. (2015). Single-step synthesis of 4-phenyl and 3,4-dihydro-4-phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions. CONICET Digital. [Link]

  • Romanelli, G. P., et al. (2015). Single-step synthesis of 4-phenyl and 3,4-dihydro-4-phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions. ResearchGate. [Link]

  • Bezerra, D., et al. (2011). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Journal of the Brazilian Chemical Society, 22(2), 230-236. [Link]

  • Wikipedia contributors. (2023, December 27). Pechmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Heravi, M. M., et al. (2009). Highly efficient synthesis of coumarin derivatives in the presence of H14[NaP5W30O110] as a green and reusable catalyst. ResearchGate. [Link]

  • Kumar, R., et al. (2021). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. [Link]

  • Scilit. (n.d.). Role of various heteropolyacids in the reaction of 4-hydroxycoumarin, aldehydes and ethylcyanoacetate. [Link]

  • Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. (2018). Universidade Federal do Rio Grande do Sul. [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (2020). National Center for Biotechnology Information. [Link]

  • Pechmann Reaction in the Synthesis of Coumarin Derivatives. (2014). ResearchGate. [Link]

  • Heravi, M. M., et al. (2007). H14[NaP5W30O110] as a Heterogeneous Recyclable Catalyst for the Air Oxidation of Thiols Under Solvent Free Conditions. National Center for Biotechnology Information. [Link]

  • Preyssler heteropolyacid [NaP5W30O110]14−, as a new, green and recyclable catalyst for the synthesis of[1][8]triazino[4,3-b][1][3][8]tetrazines. (2006). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 6-Carboxyl-4-Phenyl-3,4-Dihydrocoumarin Synthesis

Welcome to the technical support center for the synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in achieving high yields for this specific molecule. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues effectively.

Overview of the Synthetic Challenge

The synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin presents a unique set of challenges. The target molecule contains a dihydrocoumarin core, a phenyl group at the 4-position, and a deactivating carboxyl group on the aromatic ring. The most common synthetic routes involve acid-catalyzed reactions like the Pechmann condensation or related cyclizations.[1]

The presence of the electron-withdrawing carboxyl group (-COOH) on the phenol starting material can significantly reduce the nucleophilicity of the aromatic ring. This deactivation makes the key intramolecular Friedel-Crafts-type cyclization step more difficult, often leading to lower yields compared to syntheses with electron-donating groups.[2][3]

A likely synthetic approach is a variation of the Pechmann condensation, reacting a substituted phenol (like 4-hydroxybenzoic acid) with a β-ketoester (like ethyl benzoylacetate) under strong acid catalysis.

Proposed General Synthetic Pathway: Modified Pechmann Condensation

Synthetic_Pathway A 4-Hydroxybenzoic Acid C Intermediate Adduct A->C Transesterification B Ethyl Benzoylacetate B->C D 6-Carboxyl-4-phenyl- 3,4-dihydrocoumarin C->D Intramolecular Cyclization & Dehydration Cat Strong Acid Catalyst (e.g., H₂SO₄, P₂O₅) Cat->C Cat->D

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide & FAQs

This section is structured as a series of questions you might ask when encountering low yields. Each answer provides a potential cause, a diagnostic method, and a proposed solution.

Category 1: Starting Material & Reagent Integrity

Q1: My reaction isn't starting, or I'm only recovering my starting materials. What's the first thing I should check?

A1: The first step is to rigorously verify the quality and purity of your starting materials and reagents.

  • Causality: The Pechmann condensation and related reactions are highly sensitive to impurities, especially water.[1] Strong acid catalysts like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) are powerful dehydrating agents, but if excess moisture is present, their catalytic activity will be quenched. Furthermore, the purity of your phenol (4-hydroxybenzoic acid) and β-ketoester is critical.

  • Diagnosis:

    • Water Content: Check your solvents and liquid reagents for water content using Karl Fischer titration. Ensure hygroscopic catalysts (like P₂O₅ or anhydrous AlCl₃) have been stored in a desiccator and handled under inert conditions.

    • Purity of Phenol: Run a melting point test on your 4-hydroxybenzoic acid. The literature value is 214-217 °C. A broad or depressed melting point indicates impurities. You can also run a ¹H NMR to ensure spectral purity.

    • Purity of β-Ketoester: Check ethyl benzoylacetate via ¹H NMR. Look for the characteristic signals of the keto and enol tautomers. Degradation can lead to byproducts that inhibit the reaction.

  • Solution:

    • Use freshly distilled, anhydrous solvents.

    • Recrystallize the 4-hydroxybenzoic acid if its purity is questionable.

    • Use a fresh, unopened bottle of the β-ketoester or purify it by vacuum distillation if necessary.

Category 2: Reaction Conditions & Catalysis

Q2: I'm seeing a complex mixture of products on my TLC plate, and the desired spot is faint. What's going wrong?

A2: This often points to issues with the reaction temperature or catalyst choice, leading to side reactions.

  • Causality: The carboxyl group deactivates the phenol ring, requiring harsh reaction conditions (strong acid, high temperature) to drive the cyclization.[2] However, these same conditions can promote side reactions.

    • Sulfonation: Using concentrated H₂SO₄ at high temperatures can lead to sulfonation of the aromatic rings.

    • Decarboxylation: The 6-carboxyl group may be labile under strongly acidic, high-temperature conditions, leading to the formation of 4-phenyl-3,4-dihydrocoumarin as a byproduct.

    • Chromone Formation: A competing reaction, the Simonis chromone cyclization, can occur, especially with catalysts like P₂O₅, leading to an isomeric chromone byproduct instead of the desired coumarin.[1]

  • Diagnosis:

    • TLC Analysis: Run a co-spot TLC with your starting materials. Any new spots that are not the product are likely byproducts.

    • Mass Spectrometry: Take a crude mass spectrum of your reaction mixture. Look for masses corresponding to sulfonated products (M+80), decarboxylated product (M-44), or the chromone isomer (same mass as the product).

  • Solution:

    • Optimize Temperature: Start the reaction at a lower temperature and slowly increase it, monitoring by TLC. A good starting point is 80-100 °C.

    • Change Catalyst: If sulfonation is an issue, switch from H₂SO₄ to a non-sulfonating strong acid like methanesulfonic acid or a Lewis acid like AlCl₃.[1] Heterogeneous solid acid catalysts can also be an excellent, milder alternative.[2][3]

    • Control Reaction Time: Prolonged reaction times can increase byproduct formation. Monitor the reaction and quench it as soon as the starting material is consumed or the product spot on the TLC stops intensifying.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield Observed Check_Purity Verify Starting Material Purity & Anhydrous Conditions Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Purify_Reagents Purify/Dry Reagents & Solvents Purity_OK->Purify_Reagents No Optimize_Conditions Analyze Reaction Conditions Purity_OK->Optimize_Conditions Yes Purify_Reagents->Check_Purity TLC_Analysis Complex Mixture on TLC? Optimize_Conditions->TLC_Analysis Optimize_Temp_Cat Lower Temperature Change Catalyst (e.g., to Lewis Acid) Reduce Reaction Time TLC_Analysis->Optimize_Temp_Cat Yes Workup_Issue Investigate Work-up & Purification TLC_Analysis->Workup_Issue No Optimize_Temp_Cat->Workup_Issue Precipitation_Loss Product Lost During Precipitation/Extraction? Workup_Issue->Precipitation_Loss Adjust_pH Carefully Adjust pH During Work-up Use Continuous Extraction Precipitation_Loss->Adjust_pH Yes Success Yield Improved Precipitation_Loss->Success No Adjust_pH->Success

Caption: A step-by-step diagnostic workflow for troubleshooting low yield.

Category 3: Work-up & Purification Challenges

Q3: My crude reaction mixture looks promising, but I lose most of my product during purification. Why?

A3: The amphipathic nature of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, containing both a nonpolar phenyl-dihydrocoumarin core and a polar carboxylic acid, makes purification tricky.

  • Causality:

    • Aqueous Work-up: When quenching the reaction with water/ice, the product can be partially soluble in both the aqueous and organic layers, especially if the pH is not carefully controlled. As a carboxylate salt (at high pH), it will be water-soluble. As the carboxylic acid (at low pH), it has higher organic solubility but can still be lost if it precipitates prematurely or forms an emulsion.

    • Recrystallization: Finding a suitable single solvent for recrystallization can be difficult. The product might be too soluble in polar solvents and not soluble enough in nonpolar solvents.

  • Diagnosis:

    • Check Aqueous Layer: After your initial extraction, acidify a small sample of the aqueous layer to a low pH (~1-2). If a precipitate forms, you are losing product to the aqueous phase.

    • Analyze Mother Liquor: After recrystallization, concentrate the mother liquor and analyze it by TLC or ¹H NMR to see how much product remains dissolved.

  • Solution:

    • Work-up Protocol:

      • Quench the reaction mixture by pouring it slowly onto crushed ice.

      • Extract with an organic solvent like ethyl acetate.

      • To recover any product from the aqueous layer, acidify it with concentrated HCl to pH 1-2 and then re-extract with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification Strategy:

      • Column Chromatography: This is often the most reliable method. Use a silica gel column with a gradient elution, starting with a less polar mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 1:1 or even adding 1% acetic acid to the mobile phase) to elute your acidic product.

      • Recrystallization: If you prefer recrystallization, try a two-solvent system. Dissolve the crude product in a minimal amount of a hot, polar solvent (like ethanol or acetone) and then slowly add a nonpolar solvent (like hexane or water) until turbidity appears. Allow it to cool slowly.[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin

This protocol is a starting point and may require optimization.

  • Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.38 g, 10 mmol) and ethyl benzoylacetate (2.11 g, 11 mmol).

  • Catalyst Addition: Under a fume hood, carefully and slowly add concentrated sulfuric acid (10 mL) to the flask while stirring. The mixture will become warm.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1 with 1% acetic acid).

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Carefully pour the dark mixture onto 100 g of crushed ice in a beaker with vigorous stirring. A precipitate should form.

    • Filter the crude solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification:

    • Air-dry the crude solid.

    • Purify the solid by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane, with 1% acetic acid added to the mobile phase to ensure the product remains protonated.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Protocol 2: TLC Monitoring
  • Sample Prep: Dissolve a tiny amount of your crude reaction mixture in a small amount of ethyl acetate or acetone.

  • Spotting: Spot the sample on a silica gel TLC plate alongside spots of your starting materials.

  • Elution: Develop the plate in a chamber with a mobile phase of 49.5% Ethyl Acetate, 49.5% Hexane, and 1% Acetic Acid.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product should be a new, UV-active spot with an Rf value lower than the less polar starting materials.

References

  • Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(49), 30873-30898. [Link]

  • Wang, S., et al. (2021). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry, 19(21), 4747-4751. [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. [Link]

  • Šafranko, S., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(8), 2183. [Link]

  • Gawroński, J., et al. (2021). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Inorganics, 9(4), 23. [Link]

  • Cîrstea, E., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules, 28(9), 3919. [Link]

  • Wikipedia. (2023). Pechmann condensation. [Link]

  • Kim, J., et al. (2020). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 25(21), 5192. [Link]

  • ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]

  • Organic chemistry. (2021, June 2). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry [Video]. YouTube. [Link]

  • Gulati, S., Singh, R., & Sangwan, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(49), 30873-30898. [Link]

  • Gorgan, D. L., et al. (2022). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Antioxidants, 11(3), 553. [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Aryl-Dihydrocoumarin Synthesis

Welcome to the technical support center for the synthesis of 4-aryl-3,4-dihydrocoumarins. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aryl-3,4-dihydrocoumarins. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important structural motif. 4-Aryl-dihydrocoumarins are prevalent in bioactive natural products and serve as privileged scaffolds in medicinal chemistry, exhibiting activities ranging from antimitotic to antioxidative properties.[1][2][3]

However, their synthesis can present challenges, including low yields, competing side reactions, and purification difficulties. This document provides a structured troubleshooting guide in a question-and-answer format to address common issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your reaction conditions.

Core Synthetic Strategies: An Overview

The construction of the 4-aryl-dihydrocoumarin core can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Key strategies include:

  • Catalytic Hydrogenation: Reduction of a pre-synthesized 4-arylcoumarin.[1][4]

  • Hydroarylation/Cyclization of Cinnamic Acids: A [3+3] cyclo-coupling of phenols with cinnamic acids, often catalyzed by acids.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura or Heck reaction to introduce the aryl group onto a pre-formed dihydrocoumarin or a linear precursor.[5][6][7]

  • Cascade/Domino Reactions: Multi-step transformations in a single pot, such as the Lewis acid-catalyzed reaction of p-quinone methides with 1,3-dicarbonyl compounds.[1][2][4]

Each of these methods has its own set of parameters that must be carefully controlled for a successful outcome. The following sections address the most common problems you may face.

Troubleshooting & Optimization FAQs

Q1: My reaction yield is consistently low, or the reaction does not go to completion. What are the likely causes and how can I improve it?

Low conversion is one of the most frequent issues. The root cause can typically be traced to one of four key areas: the catalyst, the solvent, the reaction temperature, or the reaction time.

A1: Troubleshooting Low Yield

  • Cause 1: Suboptimal Catalyst Choice or Deactivation.

    • Expert Insight: The catalyst is the heart of the reaction. In palladium-catalyzed cross-couplings (e.g., Suzuki), the ligand and palladium source are critical. For instance, a combination of Pd(OAc)₂ with a phosphine ligand like PCy₃ is effective for a wide range of substrates.[8] For Lewis acid-catalyzed reactions, such as the cascade synthesis using p-quinone methides, a gentle catalyst like Erbium triflate (Er(OTf)₃) can be highly effective.[1][2] If you are performing a hydrogenation, ensure your Pd/C catalyst is fresh, as it can be poisoned by air or impurities.[9]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: Use a fresh batch of catalyst or a different supplier.

      • Screen Catalysts: If using a Lewis acid, screen others (e.g., Sc(OTf)₃, Yb(OTf)₃). For Pd-coupling, screen different ligands (e.g., phosphines, N-heterocyclic carbenes).

      • Increase Catalyst Loading: As a diagnostic step, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). If the yield improves, your catalyst may have low activity.

  • Cause 2: Inappropriate Solvent System.

    • Expert Insight: The solvent not only dissolves reactants but also influences catalyst stability and reaction pathways. In a recent Er(OTf)₃-catalyzed cascade synthesis, toluene at reflux was found to be optimal, whereas polar aprotic solvents like DMSO and DMF completely shut down the reaction, likely due to their coordination with the Lewis acid catalyst.[1][4] For Suzuki couplings, a mixture of an organic solvent (like THF or dioxane) and water is often necessary to dissolve both the organic and inorganic reagents.[10]

    • Troubleshooting Steps:

      • Check Solubility: Ensure all reactants are soluble at the reaction temperature.

      • Consult Literature: Use a solvent system reported for a similar transformation.

      • Systematic Screening: If no precedent exists, screen a range of solvents with varying polarity and boiling points (see Table 2).

  • Cause 3: Incorrect Temperature or Reaction Time.

    • Expert Insight: Many organic reactions are highly sensitive to temperature. Higher temperatures can accelerate the desired reaction but may also promote decomposition or side reactions. It is crucial to monitor the reaction's progress.

    • Troubleshooting Steps:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and formation of the product.[11]

      • Optimize Temperature: Run the reaction at a lower temperature for a longer time, and vice versa. Create a temperature profile to find the sweet spot. For instance, in the Er(OTf)₃ cascade, 110 °C was identified as the optimal temperature.[2]

      • Quench Appropriately: Do not let a completed reaction stir for hours, as this can lead to product degradation. Quench it as soon as monitoring indicates completion.[12]

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. How can I minimize by-product formation?

The formation of by-products points to competing reaction pathways. Identifying the structure of the main by-product can provide valuable clues.

A2: Minimizing By-products

  • Cause 1: Inherent Side Reactions of the Chosen Method.

    • Expert Insight: Each reaction type has characteristic side reactions. In Suzuki couplings, a common by-product is the result of homocoupling of the boronic acid (protodeboronation followed by coupling).[13] In Heck reactions, isomerization of the double bond in the product can occur.[14] For acid-catalyzed cyclizations, alternative cyclization pathways can lead to isomeric products.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: In cross-coupling reactions, using a slight excess (1.1-1.5 equivalents) of one coupling partner can minimize homocoupling of the other.

      • Degas Solvents: For Pd-catalyzed reactions, rigorously degas your solvents to remove oxygen, which can deactivate the catalyst and promote side reactions.

      • Modify the Catalyst/Ligand: In Pd-catalyzed reactions, the choice of ligand can significantly impact selectivity and suppress unwanted pathways.

  • Cause 2: Impure Starting Materials.

    • Expert Insight: The purity of your starting materials is paramount. An impurity can interfere with the catalyst or participate in its own set of reactions, leading to a complex product mixture.

    • Troubleshooting Steps:

      • Re-purify Reactants: Purify all starting materials by recrystallization, distillation, or chromatography before use.

      • Use High-Purity Solvents: Ensure solvents are anhydrous and/or of high purity, as required by the reaction.

  • Solution: Purification Strategies.

    • Flash Chromatography: This is the most common method for purifying dihydrocoumarins. A gradient of ethyl acetate in hexanes is a good starting point.[11]

    • Acid-Base Extraction: If your product is stable to pH changes and contains no acidic or basic functional groups, this can be a powerful technique to remove acidic or basic impurities.[11]

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in your synthesis.

G Problem Problem Encountered (e.g., Low Yield, Impure Product) Check_Purity 1. Verify Purity of Starting Materials & Reagents Problem->Check_Purity Start Here Purification Refine Purification Strategy Problem->Purification If Yield is Good, but Purity is Low Check_Conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions If Pure Optimize_Catalyst 3. Optimize Catalyst System (Loading, Ligand, Type) Check_Conditions->Optimize_Catalyst If Correct Optimize_Solvent 4. Optimize Solvent System Optimize_Catalyst->Optimize_Solvent If No Improvement

Caption: A decision tree for systematic troubleshooting.

Key Reaction Parameters

Table 1: Comparison of Catalytic Systems
Synthetic RouteCommon CatalystsKey Considerations
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd(OAc)₂/LigandRequires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.[8][10]
Heck Reaction Pd(OAc)₂, PdCl₂(PPh₃)₂Base (e.g., Et₃N) is used as a halide scavenger.[15][16]
Cascade Cyclization Er(OTf)₃, Sc(OTf)₃, I₂Sensitive to solvent choice; often requires elevated temperatures.[1]
Catalytic Hydrogenation Pd/C, PtO₂Catalyst activity is crucial; monitor H₂ uptake.[9]
Table 2: Solvent Selection Guide
SolventPolarityBoiling Point (°C)Common ApplicationsNotes
Toluene Non-polar111High-temperature reactions (e.g., acid-catalyzed cyclizations).[1][4]Good for reactions requiring azeotropic removal of water.
Dioxane Polar aprotic101Suzuki and other cross-coupling reactions.[10]Often used with water as a co-solvent.
Tetrahydrofuran (THF) Polar aprotic66Suzuki and other cross-coupling reactions.Lower boiling point than dioxane.
Acetonitrile (ACN) Polar aprotic82General purpose; can be used in some coupling reactions.Can coordinate to metal centers.
Ethanol/Methanol Polar protic78 / 65Hydrogenation reactions.[9]Can act as a reactant in some cases (e.g., transesterification).
Dimethylformamide (DMF) Polar aprotic153Can be detrimental to Lewis acid catalysis.[1][4]High boiling point can make removal difficult.

Featured Reaction Mechanism: The Suzuki-Miyaura Coupling

Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura coupling is a powerful tool for forming the C-C bond between the dihydrocoumarin core and the aryl group.

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_A R¹-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_B R¹-Pd(II)L₂-R² TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Catalyst Regenerated Product R¹-R² RE->Product Pd0->OA + R¹-X PdII_A->TM + R²-B(OR)₂ (Base Activated) PdII_B->RE center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][17]

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the dihydrocoumarin precursor.

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron compound by a base.[8][17]

  • Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.[10][18]

If this reaction fails, the problem often lies in the transmetalation step (ineffective base) or catalyst deactivation before or after oxidative addition.

Experimental Protocols

Protocol 1: Er(OTf)₃-Catalyzed Cascade Synthesis of 4-Aryl-3,4-dihydrocoumarins

This protocol is adapted from a reported procedure for the efficient one-pot synthesis of these structures.[1][2][4]

Materials:

  • o-hydroxyphenyl-substituted p-quinone methide (1.0 mmol, 1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., dimethyl malonate) (1.1 mmol, 1.1 equiv)

  • Erbium (III) trifluoromethanesulfonate (Er(OTf)₃) (0.2 mmol, 20 mol%)

  • Toluene (3 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the p-quinone methide (1.0 equiv), the 1,3-dicarbonyl compound (1.1 equiv), and Er(OTf)₃ (0.2 equiv).

  • Add toluene (3 mL) to the flask.

  • Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 110 °C (reflux) and stir vigorously for 12 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3,4-dihydrocoumarin.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Sathee, J. Chemistry Heck Reaction. [Link]

  • Fiveable. Suzuki Coupling Definition. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • BYJU'S. Heck Reaction Mechanism. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • J&K Scientific LLC. Heck Reaction. [Link]

  • Wikipedia. Pechmann condensation. [Link]

  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]

  • Bao, X., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances. [Link]

  • Bao, X., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4- aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3- dicarbonyl compounds. SciSpace. [Link]

  • Jung, J.W., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules. [Link]

  • Bao, X., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4 H -chromenes via Er(OTf) 3 -catalyzed cascade reactions of p -quinone methides with 1,3-dicarbonyl compounds. RSC Advances. [Link]

  • Jung, J.W., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Semantic Scholar. [Link]

  • Synthetic approaches to 4-aryl-3,4-dihydrocoumarins. [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

  • YouTube. Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. [Link]

  • J&K Scientific. Pechmann Condensation. [Link]

  • YouTube. coumarine pechmann condensation mechanism. [Link]

  • Bao, X., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4 H -chromenes via Er(OTf) 3 -catalyzed cascade reactions of p -quinone methides with 1,3-dicarbonyl compounds. ResearchGate. [Link]

  • Synthesis of 4-Aryldihydrocoumarins via a Sequential Michael Addition-Lactonization Route. (2021). Bentham Science. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Pd‐catalyzed synthesis of diversified 4‐arylcoumarins by Suzuki coupling. ResearchGate. [Link]

  • DeepDyve. A remarkable solvent effect on the reaction of 4-hydroxycoumarin with (E)-3-aryl-2-nitroprop-2-enol: Facile synthesis of highly substituted furo/pyrano[3,2-c]chromenes. [Link]

  • IDR@IIT Indore. A remarkable solvent effect on the reaction of 4-hydroxycoumarin with (E)-3-aryl-2-nitroprop-2-enol: Facile synthesis of highly substituted furo/pyrano[3,2-c]chromenes. [Link]

  • Wang, Y., et al. (2018). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules. [Link]

  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2016). -ORCA - Cardiff University. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Macmillan Group. The Intramolecular Heck Reaction. [Link]

Sources

Troubleshooting

"common impurities in the synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin"

Introduction: The synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, a key scaffold in medicinal chemistry and materials science, presents unique challenges in achieving high purity.[1] This technical guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, a key scaffold in medicinal chemistry and materials science, presents unique challenges in achieving high purity.[1] This technical guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with its synthesis. By understanding the origin of common impurities, you can proactively optimize reaction conditions and purification strategies. This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic diagrams to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions regarding impurities encountered during the synthesis, which often proceeds via a multicomponent reaction involving a substituted phenol (e.g., 4-hydroxybenzoic acid derivative), an aryl aldehyde (benzaldehyde), and a malonic acid derivative, or via a cascade reaction involving a p-quinone methide intermediate.[1]

Q1: What are the primary impurities I should expect to find in my crude product?

A1: The impurity profile is highly dependent on your specific synthetic route and reaction conditions. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Residual phenol, benzaldehyde, or malonic acid derivatives.

  • Oxidized Analog: 6-carboxyl-4-phenylcoumarin.

  • Decarboxylated Byproduct: 4-phenyl-3,4-dihydrocoumarin.

  • Hydrolyzed Product: 3-(5-carboxy-2-hydroxyphenyl)-3-phenylpropanoic acid.

  • Side-Reaction Products: Intermediates from incomplete cyclization or self-condensation of starting materials.

Q2: My HPLC and Mass Spec data show a peak with a mass of -2 Da compared to my target product. What is it and why did it form?

A2: This impurity is almost certainly the fully aromatic 6-carboxyl-4-phenylcoumarin . The dihydrocoumarin core is susceptible to oxidation or dehydrogenation, especially under harsh thermal conditions or in the presence of certain catalysts or oxidants.[1] This side reaction is a common thermodynamic sink, as it leads to a more stable, fully conjugated aromatic system.

  • Causality: Overly high reaction temperatures, extended reaction times, or the use of catalysts that can facilitate dehydrogenation (e.g., certain Lewis acids or residual metals from prior steps) can promote the formation of this impurity.

Q3: I have an impurity with a mass of -44 Da from the parent compound, corresponding to a loss of CO₂. What causes this?

A3: This is the decarboxylated byproduct, 4-phenyl-3,4-dihydrocoumarin . Carboxylic acids attached to aromatic rings can be labile under strong acidic conditions or high temperatures, leading to the loss of carbon dioxide.[2][3]

  • Causality: If your cyclization step is performed at high temperatures (>120-140 °C) or uses a high concentration of a strong protic or Lewis acid, decarboxylation becomes a significant competing reaction.[4] The stability of the carboxyl group is a key parameter to control during the synthesis.

Q4: During aqueous workup or purification, I notice a significant loss of product and the appearance of a new, more polar spot on my TLC plate. What is happening?

A4: You are likely observing hydrolysis of the lactone ring. The ester bond in the dihydrocoumarin core is susceptible to cleavage by nucleophiles, particularly hydroxide ions. This opens the ring to form the corresponding hydroxy-propanoic acid: 3-(5-carboxy-2-hydroxyphenyl)-3-phenylpropanoic acid .

  • Causality: Using strongly basic solutions (e.g., NaOH, K₂CO₃ with pH > 9) during extraction or washing steps is the primary cause.[5] Even prolonged exposure to mildly basic or highly acidic aqueous conditions at elevated temperatures can facilitate this hydrolysis. This is a critical consideration during product isolation and purification.

Section 2: Troubleshooting, Analysis, and Purification

A systematic approach is crucial for identifying and eliminating impurities. The following workflow and protocols provide a validated system for troubleshooting your synthesis.

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving purity issues encountered during the synthesis.

G cluster_0 Problem Identification cluster_1 Impurity Diagnosis & Causality cluster_2 Corrective Actions cluster_3 Validation start Crude Product Shows Low Purity (TLC/LCMS) impurity_type Identify Impurity via LCMS (Mass Analysis) start->impurity_type mass_minus_2 Mass = M-2 Da (Oxidized Coumarin) impurity_type->mass_minus_2 Δm = -2 mass_minus_44 Mass = M-44 Da (Decarboxylated) impurity_type->mass_minus_44 Δm = -44 mass_plus_18 Mass = M+18 Da (Hydrolyzed) impurity_type->mass_plus_18 Δm = +18 other_mass Unreacted SMs or Side Products impurity_type->other_mass Other action_oxidized Reduce Temperature Use Inert Atmosphere Screen Catalysts mass_minus_2->action_oxidized action_decarboxylated Lower Reaction Temp. Use Milder Acid Catalyst Reduce Reaction Time mass_minus_44->action_decarboxylated action_hydrolyzed Maintain Neutral pH (6-7) during Workup Avoid Strong Bases mass_plus_18->action_hydrolyzed action_other Optimize Stoichiometry Purify via Chromatography Re-evaluate Route other_mass->action_other end_node Re-analyze Purified Product (Purity >95%) action_oxidized->end_node action_decarboxylated->end_node action_hydrolyzed->end_node action_other->end_node

Caption: Troubleshooting workflow for impurity analysis.

Table 1: Analytical Profile of Common Impurities

This table summarizes key analytical data to aid in the identification of impurities via common analytical techniques like HPLC-MS and TLC.[][7][8]

Impurity NameMolecular FormulaΔ Mass (Da) from Target¹Expected Polarity (vs. Product)Identification Notes
Target Product C₁₆H₁₂O₄0-Target retention time/Rf value.
6-carboxyl-4-phenylcoumarinC₁₆H₁₀O₄-2Less PolarAromatic coumarin is less polar than its dihydro analog.
4-phenyl-3,4-dihydrocoumarinC₁₅H₁₂O₂-44Less PolarLoss of the polar carboxyl group significantly reduces polarity.
Hydrolyzed ProductC₁₆H₁₄O₅+18More PolarThe free carboxylic acid and phenol make it much more polar.
Unreacted PhenolVaries-More PolarTypically highly polar, especially if it contains a carboxyl group.
Unreacted BenzaldehydeC₇H₆O-Less PolarNon-polar starting material.

¹ Target Product (6-carboxyl-4-phenyl-3,4-dihydrocoumarin) Exact Mass: 268.07 g/mol .

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a robust method for separating the target compound from its most common impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS).[9]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 20% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 20% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve crude material in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Rationale: The gradient method allows for the effective separation of the non-polar decarboxylated and oxidized impurities (which will elute later) from the highly polar hydrolyzed product and starting materials (which will elute earlier). Formic acid is used to ensure good peak shape for the carboxylic acid moieties.[8]

Protocol 2: Purification by Flash Chromatography

This protocol is effective for removing impurities with different polarities on a preparative scale.

Instrumentation:

  • Flash chromatography system or glass column.

  • Silica gel (230-400 mesh).

Methodology:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) for best resolution.

  • Solvent System (Eluent): A gradient of ethyl acetate in hexanes containing 1% acetic acid. The acetic acid is critical to keep the carboxyl groups protonated and prevent peak tailing on the silica.

  • Suggested Gradient:

    • Start with 20% Ethyl Acetate / 79% Hexanes / 1% Acetic Acid.

    • Gradually increase the percentage of ethyl acetate to 60-70%.

  • Fraction Collection: Collect fractions and analyze by TLC (using the same eluent system) to identify those containing the pure product.

  • Post-Purification: Combine pure fractions and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with toluene or by washing a solution of the product in a non-polar solvent (like dichloromethane) with water.

Rationale: The less polar impurities (decarboxylated and oxidized analogs) will elute first, followed by the target product. The highly polar hydrolyzed product and phenolic starting materials will remain strongly adsorbed to the silica and elute at very high solvent polarity or not at all.

Section 3: Mechanistic Insights into Impurity Formation

Understanding the reaction mechanisms that lead to impurities is key to preventing their formation.

G SM Starting Materials (Phenol, Aldehyde, etc.) Intermediate Reaction Intermediate SM->Intermediate Reaction Conditions Product Target Product (6-carboxyl-4-phenyl- 3,4-dihydrocoumarin) Intermediate->Product Desired Cyclization [H+], Δ Impurity_Oxidized Impurity 1: Oxidized Coumarin Product->Impurity_Oxidized Excess Heat or Oxidant (-2H) Impurity_Decarboxylated Impurity 2: Decarboxylated Product Product->Impurity_Decarboxylated High Temp. or Strong Acid (-CO2) Impurity_Hydrolyzed Impurity 3: Hydrolyzed Product Product->Impurity_Hydrolyzed Basic Workup (H2O, OH-)

Caption: Key pathways for the formation of common impurities.

References

  • Wikipedia. (2024). Pechmann condensation. [Link]

  • ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]

  • Suljić, M., & Pietruszka, J. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(8), 1833. [Link]

  • Corti, V., et al. (2022). Scheme 3: Synthesis of 3,4-dihydrocoumarin derivatives 10 through decarboxylative and dearomatizative cascade reaction. ResearchGate. [Link]

  • Tunge, J. A., et al. (2011). Migratory Decarboxylative Coupling of Coumarins: Synthetic and Mechanistic Aspects. Organic Letters, 13(12), 3158–3161. [Link]

  • Kim, S., et al. (2020). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 25(21), 5183. [Link]

  • Al-Majedy, Y. K., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S2236–S2248. [Link]

  • Shaabani, A., et al. (2011). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. ResearchGate. [Link]

  • Valizadeh, H., & Gholipur, H. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(55), 44066-44089. [Link]

  • Bogdal, D. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (8), 468-469. [Link]

  • De la Hoz, A., et al. (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 16(5), 4378-4388. [Link]

  • VanAlstine-Parris, M.A. (n.d.). Pechmann Condensation. [Link]

  • ResearchGate. (n.d.). Scheme 4 Hydrolysis of compounds 4 and 5. [Link]

  • Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Kumar, A., et al. (2020). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 5(4), 1845–1855. [Link]

  • Zhang, Y., et al. (2021). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry, 19(2), 359-368. [Link]

  • Kulkarni, M. V., et al. (2012). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. ACG Publications. [Link]

  • N'Guessan, A. B., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-13. [Link]

  • European Patent Office. (1992). Process for producing and purifying 3,4-dihydrocoumarin. EP 0492940 A1. [Link]

  • Gholam-Kader, S., & Ghorbani-Vaghei, R. (2023). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 135(1), 1-22. [Link]

  • SciSpace. (n.d.). An LC/MS/MS Method for the Analysis of Furocoumarins in Citrus Oil. [Link]

  • Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1), 001. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]

  • MDPI. (2022). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Molecules, 27(15), 4995. [Link]

  • Rivas, F., et al. (2012). Total Synthesis of Six 3,4-Unsubstituted Coumarins. Molecules, 17(12), 14035-14046. [Link]

Sources

Optimization

"stability issues and degradation of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in solution"

Welcome to the technical support center for 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Understanding the Inherent Instability of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin

The 6-carboxyl-4-phenyl-3,4-dihydrocoumarin molecule, while a valuable scaffold in medicinal chemistry, possesses inherent structural features that can lead to degradation under common experimental conditions. The primary points of vulnerability are the lactone ring and the phenolic nature of its potential hydrolysis product. Understanding these vulnerabilities is the first step in preventing and troubleshooting stability issues.

The core structure contains a dihydrocoumarin moiety, which is a cyclic ester (lactone). Lactones are susceptible to hydrolysis, a reaction that is significantly accelerated by both acidic and, more so, alkaline conditions. The presence of a carboxylic acid on the aromatic ring introduces a pH-dependent charge, influencing the molecule's solubility and overall stability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in solution.

FAQ 1: My solution of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is showing a gradual loss of the parent compound peak in my HPLC analysis over time, even when stored at 4°C. What is the likely cause?

Answer:

The most probable cause is slow hydrolysis of the lactone ring. Even at refrigerated temperatures, aqueous solutions, particularly those with a pH outside the optimal stability range, can facilitate the opening of the lactone to form the corresponding 3-(2-hydroxy-5-carboxyphenyl)-3-phenylpropanoic acid.

Causality: The ester bond in the lactone ring is electrophilic and susceptible to nucleophilic attack by water. This reaction is catalyzed by H+ (acid) or OH- (base). While refrigeration slows down this process, it does not stop it entirely.

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your stock solution and experimental buffers. For coumarin derivatives, a slightly acidic to neutral pH (typically pH 4-7) is often the most stable range.[1]

  • Solvent consideration: If your experimental design allows, consider preparing stock solutions in an anhydrous aprotic solvent like DMSO or DMF and diluting into your aqueous buffer immediately before use. This minimizes the time the compound is exposed to water.

  • Perform a quick stability check: Prepare small aliquots of your compound in your experimental buffer and analyze them by HPLC at t=0 and after a few hours to confirm if degradation is occurring under your specific conditions.

FAQ 2: I've observed a change in the color of my solution, or the appearance of new, unidentified peaks in my chromatogram. What could these be?

Answer:

A color change often indicates the formation of degradation products with extended conjugation or quinone-like structures, which can arise from oxidation. The new peaks are likely the hydrolysis product and potentially its subsequent oxidative degradation products.

Plausible Degradation Pathways:

  • Hydrolysis: The primary degradation product is the ring-opened 3-(2-hydroxy-5-carboxyphenyl)-3-phenylpropanoic acid. This product itself is a phenolic compound.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.[2][3] This can lead to the formation of colored quinone-type species or further degradation into smaller molecules.

Proposed Degradation Pathway for 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin

G parent 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin hydrolysis_product 3-(2-hydroxy-5-carboxyphenyl)-3-phenylpropanoic acid parent->hydrolysis_product  Hydrolysis (H₂O, pH extremes) oxidized_product Quinone-type and other oxidative degradation products hydrolysis_product->oxidized_product  Oxidation (O₂, light, metal ions)

Caption: Proposed degradation pathway of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

FAQ 3: My experimental results are inconsistent. Could this be related to compound stability?

Answer:

Absolutely. If your compound is degrading during the course of your experiment, the effective concentration of the active molecule is decreasing over time, leading to poor reproducibility. This is particularly critical in longer-term cell-based assays.

Self-Validating Experimental Design:

  • Include a time-zero control: Always analyze an aliquot of your final diluted compound solution at the beginning of your experiment (t=0).

  • Analyze a post-experiment sample: At the end of your experiment, take another aliquot from the same solution and re-analyze it by HPLC.

  • Compare the results: A significant decrease in the parent peak area between the t=0 and the final time point indicates that degradation is occurring under your experimental conditions. This provides a self-validating system for your protocol.

Proactive Stability Management: Best Practices

To minimize degradation, adhere to the following best practices for preparing and storing solutions of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFMinimizes hydrolytic degradation during storage.
Storage Temperature -20°C or -80°CReduces the rate of all chemical degradation pathways.
Working Solution Buffer pH 4-7, freshly preparedAvoids alkaline conditions that accelerate lactone hydrolysis.[1]
Light Exposure Store in amber vials; protect from direct lightCoumarin scaffolds can be susceptible to photodegradation.
Atmosphere Consider purging with inert gas (N₂ or Ar)For long-term storage or oxygen-sensitive experiments, this minimizes oxidative degradation.[2]
Additives to Avoid Strong acids/bases, unnecessary metal ionsThese can catalyze degradation.

Experimental Protocols

The following protocols provide a framework for assessing the stability of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[4]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

  • Analysis: For each condition, neutralize the sample if necessary, dilute to an appropriate concentration with the mobile phase, and analyze by HPLC-UV.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 60°C) Analysis Neutralize, Dilute, and Analyze by HPLC-UV Acid->Analysis Base Base Hydrolysis (0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Solid, 60°C) Thermal->Analysis Photo Photostability (ICH guidelines) Photo->Analysis Stock Prepare 1 mg/mL Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[5]

Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products.

Starting Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determine by running a UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

  • Inject a solution of the undegraded parent compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Evaluate the chromatograms to ensure that the degradation product peaks are well-resolved from the parent peak (resolution > 2).

  • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is not co-eluting with any degradation products.

References

  • Kim, H., et al. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 28(19), 6853. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Kappe, C. O. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Molecules, 25(10), 2345.
  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Tsai, H. H., & Schmidt, W. (2021). Plant strategies to mine iron from alkaline substrates. Journal of Experimental Botany, 72(12), 4311-4323.
  • Jones, G., II, & Bergmark, W. R. (1983). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism.
  • Lee, J., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 7(10), 163.
  • Mane, V. B., et al. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW.
  • Patel, K., et al. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 143-154.
  • Schmid, M., et al. (2022). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry, 6(1), 108-119.
  • Koskela, S., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3045.
  • Cvetković, D., et al. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 23(21), 13329.
  • Serra, F., et al. (2019). Biocatalytic Synthesis of Natural Dihydrocoumarin by Microbial Reduction of Coumarin.
  • Wang, H., et al. (2022). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts.
  • Tsai, H. H., & Schmidt, W. (2021). pH-dependent production of coumarins in response to external pH.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Biocompare. (2022). Immunoassay Troubleshooting.
  • Mire-Sluis, A., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Duque-Prata, A., et al. (2022).
  • Zhang, Y., et al. (2020). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences, 144, 01007.
  • Grokipedia. (n.d.). Dihydrocoumarin hydrolase.
  • Kappe, C. O. (2013). Coumarins. I. Derivatives of Coumarin-3- and 4-Carboxylic Acids.
  • Separation Science. (2023). Analytical Techniques In Stability Testing.
  • Ali, M., et al. (2024).
  • Chen, Y.-T., et al. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts.
  • Abcam. (n.d.).
  • Kim, H., et al. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction.
  • Mane, V. B., et al. (2019).
  • Koskela, S., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.
  • Leri, A. C., et al. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). Molecules, 29(18), 4304.
  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-359.
  • Bojanowski, J., & Albrecht, Ł. (2024). Syntheses, reactivity, and biological applications of coumarins. RSC Medicinal Chemistry, 15(3), 591-610.
  • Sharma, A., et al. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 10(4), 434-441.
  • Bhattacharjee, S., & Dey, B. (2017). Synthesis of 3,4-dihydroxy-3-methylisocoumarin and Pinacol- Pinacolone Rearrangement on it. Jetir.org.

Sources

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Microscopy with Coumarin Dyes

Welcome to the technical support center for optimizing your fluorescence microscopy experiments using coumarin dyes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your fluorescence microscopy experiments using coumarin dyes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the signal-to-noise ratio (SNR) in their imaging data. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can make informed decisions to achieve high-quality, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of coumarin dyes in fluorescence microscopy.

Q1: Why is my signal with a coumarin dye so dim?

A low fluorescence signal can be attributed to several factors, often related to the photophysical properties of coumarin dyes and the experimental conditions.

  • Suboptimal pH: Many coumarin derivatives exhibit pH-sensitive fluorescence.[1][2] For instance, derivatives with a 7-amino group can be protonated in acidic media, which inhibits the intramolecular charge transfer (ICT) process essential for strong fluorescence.[3] This can lead to a significant decrease in fluorescence intensity. For optimal brightness, ensure your buffer is in the neutral to slightly alkaline range. For labeling reactions with NHS esters of coumarin dyes, a pH of 8.3-8.5 is often recommended.[3]

  • Solvent Polarity: Coumarin dyes are known for their solvatochromism, meaning their fluorescence is sensitive to the polarity of the solvent.[2][4] Some coumarins show reduced quantum yields in highly polar solvents due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[5][6] Conversely, non-polar environments can also sometimes lead to lower quantum yields.[7] It is crucial to select a solvent system that is compatible with both your sample and the optimal fluorescence of your specific coumarin dye.

  • Photobleaching: Coumarin dyes, like many fluorophores, are susceptible to photodegradation upon prolonged or high-intensity light exposure.[8][9] This irreversible loss of fluorescence will directly lead to a weaker signal.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are well-matched to the spectral properties of your coumarin dye. Using an inappropriate filter set will result in inefficient excitation and/or collection of the emitted fluorescence.

Q2: I'm observing high background fluorescence. What are the likely causes and solutions?

High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio. The primary sources are autofluorescence from the sample and non-specific binding of the dye.[10][11]

  • Autofluorescence: Biological samples often contain endogenous molecules like NADH, flavins, and collagen that fluoresce, particularly in the blue-green region of the spectrum where many coumarins emit.[12]

    • Solution: Before staining, you can try to reduce autofluorescence by pre-bleaching the sample with a high-intensity light source or by treating it with chemical quenching agents like sodium borohydride or Sudan Black B.[13][14]

  • Non-specific Dye Binding: Coumarin dyes can bind non-specifically to cellular components, leading to a diffuse background signal.[10]

    • Solution: Optimize the dye concentration by performing a titration to find the lowest concentration that still provides a good signal.[11] Thorough washing steps after staining are also critical to remove any unbound dye molecules.[11][15] Additionally, using a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding.[10]

Q3: My coumarin dye's emission wavelength seems to have shifted. Why is this happening?

Spectral shifts in coumarin dye emission can be caused by changes in the local environment of the fluorophore.

  • pH Fluctuations: As mentioned, the fluorescence of many coumarin derivatives is pH-dependent, and changes in pH can cause shifts in the emission spectrum.[1][3] For example, some coumarins shift from blue in acidic conditions to yellow-green in alkaline conditions.[1][16]

  • Changes in Solvent Polarity: The solvatochromic nature of coumarin dyes means that a change in the polarity of the surrounding medium can lead to a shift in the emission wavelength.[2]

  • Binding to Other Molecules: Interaction of the coumarin dye with other molecules in your sample can alter its local environment and cause a spectral shift.[3]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Low Signal-to-Noise Ratio (SNR)

A poor SNR can make it difficult to distinguish your signal of interest from the background noise.[17] The following workflow will guide you through optimizing your SNR.

Troubleshooting Workflow for Low SNR

low_snr_troubleshooting start Low SNR Observed check_signal Is the signal truly low, or is the background high? start->check_signal low_signal Troubleshoot Low Signal check_signal->low_signal Low Signal high_background Troubleshoot High Background check_signal->high_background High Background optimize_imaging Optimize Imaging Parameters low_signal->optimize_imaging high_background->optimize_imaging end Improved SNR optimize_imaging->end

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

Step 1: Differentiate Between Low Signal and High Background

Assess your image to determine if the primary issue is a weak signal from your target or an overwhelmingly high background.

Step 2: Troubleshooting a Low Signal

If your signal is weak, consider the following:

  • Optimize Staining Protocol:

    • Verify Dye Concentration: Create a dilution series of your coumarin dye to find the optimal concentration.[18]

    • Check Incubation Time: Ensure you are incubating your sample with the dye for a sufficient amount of time.

    • Confirm Buffer pH: Verify that the pH of your staining and imaging buffers is optimal for your specific coumarin dye's fluorescence.[3]

  • Select the Right Fluorophore: If the signal remains weak, consider a brighter or more photostable coumarin derivative or an alternative fluorophore that is better suited for your application.[13][19]

Step 3: Troubleshooting High Background

If the background is high, implement these strategies:

  • Reduce Autofluorescence:

    • Pre-bleaching: Before staining, expose your sample to the excitation light to photobleach endogenous fluorophores.[13]

    • Chemical Quenching: Treat your sample with an autofluorescence quenching agent.[13]

  • Minimize Non-specific Staining:

    • Thorough Washing: Increase the number and duration of wash steps after staining to remove unbound dye.[15]

    • Use Blocking Agents: Incubate your sample with a blocking solution before adding the fluorescent probe.[10]

    • Optimize Dye Concentration: Use the lowest effective concentration of your coumarin dye.[11]

Step 4: Optimize Imaging Parameters

Fine-tuning your microscope settings is crucial for maximizing SNR.[12]

  • Excitation Power: Use the lowest laser power or illumination intensity that provides a detectable signal to minimize photobleaching and phototoxicity.[20]

  • Detector Settings: Adjust the gain and offset of your detector to maximize the dynamic range of your signal.

  • Pinhole Size (Confocal Microscopy): For confocal microscopy, adjusting the pinhole size can impact SNR. While a smaller pinhole increases optical sectioning, it can also reduce the signal. An optimal pinhole size exists that maximizes the SNR.[21][22]

Guide 2: Photobleaching and Phototoxicity

Photobleaching and phototoxicity are two major challenges in live-cell imaging that can compromise the integrity of your data.[23][24]

Workflow to Mitigate Photobleaching and Phototoxicity

phototoxicity_workflow start Observing Photobleaching or Phototoxicity reduce_exposure Reduce Light Exposure start->reduce_exposure optimize_fluorophore Optimize Fluorophore Choice & Concentration reduce_exposure->optimize_fluorophore use_antifade Use Antifade Reagents (Fixed Samples) optimize_fluorophore->use_antifade end Minimized Photodamage use_antifade->end

Caption: A workflow for reducing photobleaching and phototoxicity.

Strategies to Minimize Photodamage:

  • Reduce Light Exposure:

    • Lower Excitation Intensity: Use the minimum laser power necessary for a good signal.[20]

    • Decrease Exposure Time: Use the shortest possible exposure time for your detector.

    • Time-lapse Imaging: Increase the interval between image acquisitions.[20]

  • Optimize Fluorophore Selection and Concentration:

    • Choose Photostable Dyes: Select coumarin derivatives known for higher photostability.

    • Use the Lowest Possible Concentration: Higher dye concentrations can lead to increased production of reactive oxygen species (ROS) upon illumination, which contributes to phototoxicity.[23][25]

  • For Fixed Samples, Use Antifade Mounting Media: These reagents scavenge free radicals and reduce the rate of photobleaching.[18]

Section 3: Data and Protocols

Table 1: Influence of Environmental Factors on Coumarin Dye Fluorescence
ParameterEffect on Coumarin FluorescenceTroubleshooting Considerations
pH Many coumarin dyes are pH-sensitive, with fluorescence intensity and emission wavelength changing with pH.[1][2][3]Verify and optimize the pH of your buffers. For some coumarins, acidic conditions can quench fluorescence.[3]
Solvent Polarity Coumarin dyes exhibit solvatochromism; their spectral properties are dependent on the polarity of the solvent.[2][4] Quantum yield can be significantly affected.[5][26]Choose a solvent system that maximizes the quantum yield of your specific coumarin dye.
Temperature In some solvent systems, the fluorescence quantum yield of coumarin dyes can be temperature-dependent.[6]Maintain a stable temperature during your experiment to ensure consistent fluorescence.
Protocol 1: General Staining Protocol for Fixed Cells with Coumarin Dyes

This protocol provides a general guideline for staining fixed cells. Optimization will be required for your specific cell type and coumarin dye.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization, if needed)

  • Coumarin dye working solution (e.g., 1-10 µM in PBS)

  • Antifade mounting medium

Procedure:

  • Fixation: Wash cells with PBS, then fix with 4% PFA in PBS for 15-20 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[15]

  • (Optional) Permeabilization: If your target is intracellular, incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the cells with the coumarin dye working solution for 20-30 minutes at room temperature, protected from light.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[15]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter set for your coumarin dye.

References

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing.
  • Effect of pH on Fluorescence Spectra of Coumarin Derivatives. PubMed. [Link]

  • Study of solvent effect in laser emission from Coumarin 540 dye solution.
  • Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.
  • Technical Support Center: Coumarin 343 Fluorescence and pH Effects. Benchchem.
  • HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Enlighten.
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry.
  • Troubleshooting low fluorescence signal with 6,7-Diethoxy-4-methylcoumarin probes. Benchchem.
  • Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. PubMed. [Link]

  • IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News - Blogs - Cardiff University. Cardiff University. [Link]

  • The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons. [Link]

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments. [Link]

  • Factors affecting the fluorescence quantum yield of coumarin dyes. Benchchem.
  • Signal-to-Noise Considerations. Evident Scientific. [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications. [Link]

  • Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. PMC - PubMed Central. [Link]

  • Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents.
  • Technical Support Center: Minimizing Cytotoxicity of Coumarin-Based Probes in Live-Cell Imaging. Benchchem.
  • Signal-to-Noise Ratio (SNR). Scientific Volume Imaging. [Link]

  • Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. Tikrit Journal of Pure Science.
  • What are the different rates of photobleaching for fluorescein vs rhodamines vs coumarins? ResearchGate. [Link]

  • Signal-to-Noise Ratio in Confocal Microscopes. ResearchGate. [Link]

  • Signal to Noise Ratio. YouTube. [Link]

  • Redesigning the coumarin scaffold into small bright fluorophores with far-red to NIR emission and large Stokes' shifts useful for cell imaging. ResearchGate. [Link]

  • Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Bitesize Bio. [Link]

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]

  • Cellular Phototoxicity. Nikon's MicroscopyU. [Link]

  • Spectrophysics of Coumarin-Based Chromophore.
  • troubleshooting poor labeling efficiency with coumarin dyes. Benchchem.
  • Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. [Link]

  • A framework to enhance the signal-to-noise ratio for quantit
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. Europe PMC. [Link]

  • Rhodamine Staining Protocols Tips for High-Quality and Reproducible Results. Cloud-Clone Corp..
  • Optimizing Signal to Noise Ratio. YouTube. [Link]

  • Spectral-luminescent and lasing properties of coumarin dyes. ResearchGate. [Link]

  • Microscopy: Minimizing Damage from Fluorescence (Ron Vale). YouTube. [Link]

  • Coumarin-based dye for vital staining of cell cultures. ResearchGate. [Link]

  • A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria. ACS Publications. [Link]

  • Coumarin-Based Noncytotoxicity Fluorescent Dye for Tracking Actin Protein in In-Vivo Imaging. PubMed. [Link]

Sources

Optimization

Technical Support Center: Purification of Acidic Coumarin Compounds

Introduction Coumarins are a class of benzopyrone-containing natural products widely recognized for their significant pharmacological properties. Many bioactive coumarins possess acidic functional groups, such as phenoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coumarins are a class of benzopyrone-containing natural products widely recognized for their significant pharmacological properties. Many bioactive coumarins possess acidic functional groups, such as phenolic hydroxyls or carboxylic acids, which are crucial for their biological activity but also introduce specific, often frustrating, challenges during their isolation and purification.

This technical guide is designed to serve as a dedicated support resource for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome the common hurdles in purifying acidic coumarin compounds. Our focus is on the causality behind experimental choices, ensuring you not only follow steps but also understand the scientific principles that lead to a successful purification.

Frequently Asked Questions (FAQs)

Q1: Why do my acidic coumarin compounds show significant peak tailing in reverse-phase HPLC?

A1: Peak tailing for acidic compounds in reverse-phase HPLC is a common issue. While interactions with basic analytes are a more frequent cause of tailing, acidic compounds can also exhibit this behavior. The primary cause is often secondary interactions between the deprotonated (anionic) form of your acidic coumarin and trace metal contaminants or active sites on the silica stationary phase. At neutral pH, your acidic coumarin will be at least partially ionized, making these secondary interactions more likely.

Q2: I'm struggling to find a single solvent that is suitable for recrystallizing my acidic coumarin. What should I do?

A2: This is a frequent challenge, as an ideal single solvent requires the compound to be sparingly soluble at low temperatures but highly soluble at high temperatures. For acidic coumarins, a multi-solvent recrystallization is often the solution. This typically involves dissolving the coumarin in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "bad" solvent (in which it is poorly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, will often yield high-quality crystals.

Q3: My coumarin compound seems to be degrading on the silica gel during flash chromatography. How can I prevent this?

A3: The silica gel surface is inherently acidic, which can catalyze the degradation of sensitive compounds. If you suspect your acidic coumarin is unstable on silica, you can deactivate the silica gel to reduce its acidity. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount of a base like triethylamine or ammonia before packing the column. Alternatively, using a different stationary phase like alumina or a bonded-phase silica (e.g., C18) for flash chromatography can be effective.[1]

Q4: How does pH affect the purification of acidic coumarins?

A4: The pH plays a critical role because it dictates the ionization state of your compound. For acidic coumarins, at a pH below their pKa, they will be in their neutral, protonated form. Above the pKa, they will be in their anionic, deprotonated form. This change dramatically affects their solubility and chromatographic retention. For example, in reverse-phase HPLC, the neutral form is more retained, while the anionic form elutes earlier. Controlling the pH of your mobile phase is therefore essential for achieving reproducible and effective separations.[2][3][4]

Chromatography Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the chromatographic purification of acidic coumarins.

Issue 1: Symmetrical Peak Tailing in Reverse-Phase HPLC
Potential Cause Explanation Recommended Solution Validation Step
Secondary Interactions with Silica Even with end-capping, residual silanol groups on the silica surface can interact with polar analytes. For acidic compounds, this can be exacerbated by interactions with the silica backbone itself.Modify the Mobile Phase: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[5] This ensures the acidic coumarin remains in its protonated, less polar state, minimizing unwanted ionic interactions.The peak shape should become significantly more symmetrical (tailing factor closer to 1.0).
Column Overload Injecting too much sample can saturate the stationary phase at the point of injection, leading to a broadened, tailing peak.Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, column overload was the issue.A serial dilution of the sample should show a consistent peak shape and retention time.
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a weaker solvent. For gradient elution, use the starting solvent mixture.[6][7]The peak shape should improve, becoming sharper and more symmetrical.
Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Dilute sample 1:10 and reinject check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_conc->check_solvent No improvement success Problem Solved reduce_conc->success Peak shape improves change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes add_modifier Is mobile phase unbuffered/neutral? check_solvent->add_modifier No change_solvent->add_modifier No improvement change_solvent->success Peak shape improves acidify_mp Add 0.1% TFA or Formic Acid to mobile phase add_modifier->acidify_mp Yes check_column Is the column old or damaged? add_modifier->check_column No, already acidic acidify_mp->check_column No improvement acidify_mp->success Peak shape improves replace_column Replace with a new, high-purity column check_column->replace_column Yes fail Issue Persists: Consider Alternative Stationary Phase check_column->fail No replace_column->success Peak shape improves replace_column->fail No improvement

Caption: A decision tree for troubleshooting peak tailing of acidic compounds.

Key Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Acidic Coumarins

This protocol provides a robust starting point for the analytical or preparative purification of acidic coumarins.

  • Column Selection: Use a modern, high-purity silica C18 column (e.g., Type B silica) to minimize residual silanol interactions.[8] For preparative work, select a column with a suitable internal diameter (e.g., 10-50 mm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (HPLC-grade).

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Rationale: The acidic modifier ensures that the coumarin's acidic groups (phenols, carboxylic acids) are fully protonated. This suppresses ionization and leads to better peak shapes and more consistent retention.[9][10]

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase, such as a 50:50 mixture of Acetonitrile/Water or DMSO.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 10-20%).

    • Run a linear gradient to a high percentage of Solvent B (e.g., 95-100%) over 20-40 minutes.

    • Hold at high organic content for 5 minutes to elute strongly retained impurities.

    • Return to initial conditions and allow the column to re-equilibrate for at least 10 column volumes.

  • Detection: Use a UV-Vis detector. Most coumarins have strong absorbance between 300-360 nm. A photodiode array (PDA) detector is ideal for confirming peak purity.

  • Post-Purification:

    • Combine fractions containing the pure compound.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the pure, fluffy solid.

Protocol 2: Recrystallization of an Acidic Coumarin Using a Two-Solvent System

Recrystallization is a powerful technique for purifying solid compounds.[11][12]

  • Solvent Selection:

    • Identify a "good" solvent in which your coumarin is very soluble (e.g., Ethyl Acetate, Acetone, or Methanol).

    • Identify a miscible "bad" or "anti-solvent" in which your coumarin is poorly soluble (e.g., Hexane, Heptane, or Water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while gently heating (e.g., on a hot plate) and stirring until the solid is just dissolved. Use the absolute minimum amount of solvent necessary.

  • Induce Crystallization:

    • Remove the flask from the heat.

    • Slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

    • If too much anti-solvent is added, add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold "bad" solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

  • Purity Verification: Check the purity of the recrystallized material by measuring its melting point and running an HPLC analysis. A sharp melting point and a single peak on the chromatogram indicate high purity.

Purification Workflow: From Crude Extract to Pure Compound

G start Crude Reaction Mixture / Natural Product Extract liquid_liquid Liquid-Liquid Extraction (e.g., EtOAc/Water) start->liquid_liquid flash_chrom Flash Chromatography (Silica Gel or C18) liquid_liquid->flash_chrom Isolate organic phase purity_check1 Assess Purity by TLC/HPLC flash_chrom->purity_check1 prep_hplc Preparative HPLC (C18 Column, Acidic Modifier) purity_check1->prep_hplc <95% Pure recrystallization Recrystallization purity_check1->recrystallization >95% Pure purity_check2 Assess Purity by HPLC prep_hplc->purity_check2 purity_check2->recrystallization <98% Pure, solid final_product Pure Acidic Coumarin (>98%) purity_check2->final_product >98% Pure recrystallization->final_product Verify Purity

Caption: A general workflow for the multi-step purification of acidic coumarins.

References

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). ACS Omega. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Influence of pH on a) coumarin concentration profile and b) 7-hydroxycoumarin formation. ResearchGate. Available at: [Link]

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2015). RSC Publishing. Available at: [Link]

  • The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons. Available at: [Link]

  • Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. ResearchGate. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. ResearchGate. Available at: [Link]

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PubMed Central. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? (2024). Phenomenex. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024). MDPI. Available at: [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. Available at: [Link]

  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds. MDPI. Available at: [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Available at: [Link]

  • Process for the purification of coumarins. Google Patents.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Available at: [Link]

  • Recrystallization. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Phenyl-3,4-dihydrocoumarins

Welcome to the technical support center for the synthesis of 4-phenyl-3,4-dihydrocoumarins. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-phenyl-3,4-dihydrocoumarins. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work. The guidance provided is based on established chemical principles and practical laboratory experience to help you optimize your reactions and minimize the formation of unwanted side products.

Introduction to the Synthesis of 4-Phenyl-3,4-dihydrocoumarins

4-Aryl-3,4-dihydrocoumarins are a class of heterocyclic compounds with significant biological activities, making them attractive targets in medicinal chemistry and drug discovery.[1] Their synthesis can be approached through various methods, including the Pechmann condensation, intramolecular hydroarylation of cinnamic acids, and cascade reactions involving quinone methides.[1][2] While these methods are effective, they are not without their challenges, often leading to the formation of side products that can complicate purification and reduce yields. This guide will help you navigate these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Chromone Isomers in Pechmann-type Reactions

Q1: I am attempting a Pechmann-type condensation to synthesize a 4-phenyl-3,4-dihydrocoumarin precursor and I am observing a significant amount of an isomeric byproduct. How can I confirm if it is a chromone and how do I prevent its formation?

A1: The formation of a chromone instead of the desired coumarin is a classic side reaction in Pechmann-type syntheses, known as the Simonis chromone cyclization.[3] This occurs when the phenolic hydroxyl group attacks the ketone carbonyl of the β-ketoester instead of the ester carbonyl.

Causality and Mechanism:

The regioselectivity of the initial condensation is highly dependent on the catalyst used.[4]

  • Pechmann Condensation (Desired Pathway): This pathway is initiated by the transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction) and subsequent dehydration to form the coumarin ring system.[3][5] Strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) typically favor this route.[3]

  • Simonis Chromone Cyclization (Side Reaction): This pathway is favored when using catalysts like phosphorus pentoxide (P₂O₅).[2][3] P₂O₅ is believed to activate the ketone carbonyl of the β-ketoester, making it more electrophilic and thus more susceptible to nucleophilic attack by the phenolic hydroxyl group.[3][4] This initial attack leads to the formation of a chromone.

Troubleshooting Steps:

  • Catalyst Selection: The most critical factor is your choice of catalyst. To favor the formation of the coumarin precursor, avoid using phosphorus pentoxide. Instead, opt for strong protic acids like sulfuric acid, methanesulfonic acid, or trifluoroacetic acid.[3] Lewis acids such as aluminum chloride can also be effective.[3] The choice of a different acid can significantly impact the outcome of the reaction.[6]

  • Reaction Conditions: For simple phenols, harsher conditions (e.g., higher temperatures and strong acids) may be necessary to drive the reaction towards the desired product.[6] However, for highly activated phenols, the reaction can often be performed under milder conditions.[6] It is advisable to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature, as prolonged reaction times at high temperatures can sometimes lead to byproduct formation.[7]

  • Substrate Reactivity: Phenols with electron-donating groups are more activated and tend to facilitate the desired reaction.[6] Conversely, electron-withdrawing groups on the phenol can hinder the reaction.[6]

Experimental Protocol: Catalyst Screening for Optimal Coumarin Synthesis

  • Set up parallel reactions in small-scale vials.

  • To each vial, add the phenol (1 equivalent) and the β-ketoester (1.1 equivalents).

  • Add a different acid catalyst to each vial (e.g., H₂SO₄, AlCl₃, methanesulfonic acid, each at a suitable loading, typically in excess).[3]

  • Heat the reactions to the desired temperature (e.g., 80-120 °C) and monitor their progress by TLC.

  • After a set time (e.g., 4 hours), quench the reactions and analyze the product distribution by LC-MS or ¹H NMR to identify the catalyst that provides the highest selectivity for the desired coumarin product.

Diagram: Competing Pathways in Pechmann-type Reactions

G Reactants Phenol + β-Ketoester Pechmann_Intermediate Transesterification Intermediate Reactants->Pechmann_Intermediate H₂SO₄ / AlCl₃ (Favored for Coumarin) Simonis_Intermediate Ketone Adduct Intermediate Reactants->Simonis_Intermediate P₂O₅ (Favored for Chromone) Coumarin 4-Phenyl-3,4-dihydrocoumarin (via precursor) Pechmann_Intermediate->Coumarin Intramolecular Cyclization & Dehydration Chromone 4-Phenylchromone (Side Product) Simonis_Intermediate->Chromone Intramolecular Cyclization & Dehydration

Caption: Divergent pathways of Pechmann condensation and Simonis chromone cyclization.

Issue 2: Co-formation of 4-Aryl-4H-chromenes in Quinone Methide-based Syntheses

Q2: My synthesis of a 4-aryl-3,4-dihydrocoumarin from a para-quinone methide (p-QM) and a 1,3-dicarbonyl compound is yielding a mixture of the desired product and a 4-aryl-4H-chromene. How can I improve the selectivity for the dihydrocoumarin?

A2: The simultaneous formation of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes is a known issue in syntheses utilizing p-quinone methides.[1] Both products can arise from a common reaction intermediate, and the product ratio is influenced by the nature of the 1,3-dicarbonyl compound and the reaction conditions.

Causality and Mechanism:

The reaction is typically catalyzed by a Lewis acid, such as Erbium triflate (Er(OTf)₃).[1] The cascade is initiated by a 1,6-addition of the 1,3-dicarbonyl compound to the p-QM, forming a key intermediate with two reactive sites. This intermediate can then undergo one of two competing intramolecular cyclization pathways:

  • Path A (Desired): Intramolecular transesterification between the phenolic hydroxyl group and a carboxylate group of the 1,3-dicarbonyl moiety leads to the formation of the 4-aryl-3,4-dihydrocoumarin.[1]

  • Path B (Side Reaction): Intramolecular nucleophilic attack of the phenolic hydroxyl group at the keto carbonyl group of the 1,3-dicarbonyl moiety, followed by elimination of water, results in the 4-aryl-4H-chromene.[1]

Troubleshooting Steps:

  • Choice of 1,3-Dicarbonyl Compound: This is a critical factor for controlling selectivity. To exclusively synthesize 4-aryl-3,4-dihydrocoumarins, it is highly recommended to use malonates instead of β-ketoesters as the 1,3-dicarbonyl component.[1] The use of malonates has been shown to deliver the desired functionalized 4-aryl-3,4-dihydrocoumarins in good to excellent yields.[1]

  • Reaction Conditions Optimization:

    • Catalyst: While Er(OTf)₃ is an effective catalyst for this transformation, other Lewis acids could be screened to see if they offer better selectivity.[1]

    • Temperature and Time: The reaction temperature can be a key factor in product distribution.[8] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the progress by TLC to avoid prolonged heating, which might favor the formation of the thermodynamically more stable chromene product.

Experimental Protocol: Selective Synthesis of 4-Aryl-3,4-dihydrocoumarins

  • In a round-bottom flask, dissolve the p-quinone methide (1.0 mmol) and a malonate ester (e.g., diethyl malonate, 1.1 mmol) in toluene (3 mL).

  • Add the Lewis acid catalyst, for example, Er(OTf)₃ (20 mol%).[1]

  • Heat the reaction mixture to 110 °C for 12 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product by flash column chromatography to isolate the 4-aryl-3,4-dihydrocoumarin.

Diagram: Competing Cyclization Pathways from a Common Intermediate

G Reactants p-Quinone Methide + 1,3-Dicarbonyl Compound Intermediate 1,6-Adduct Intermediate Reactants->Intermediate Er(OTf)₃ 1,6-Addition Dihydrocoumarin 4-Aryl-3,4-dihydrocoumarin Intermediate->Dihydrocoumarin Path A: Intramolecular Transesterification (favored with malonates) Chromene 4-Aryl-4H-chromene (Side Product) Intermediate->Chromene Path B: Intramolecular Nucleophilic Attack & Elimination

Caption: Competing cyclization pathways in the synthesis from p-quinone methides.

Issue 3: Low Yields and Presence of Dihydrocinnamic Acid Byproducts

Q3: My reaction to form a 4-phenyl-3,4-dihydrocoumarin is giving low yields, and I've identified dihydrocinnamic acid as a byproduct. What could be the cause and how can I address this?

A3: The presence of dihydrocinnamic acid as a byproduct suggests that either a ring-opening reaction of the dihydrocoumarin product is occurring, or there is incomplete cyclization of a precursor.

Causality and Mechanism:

In some synthetic routes, particularly those involving the cyclization of 3-aryl-3-(2-hydroxyphenyl)propanoic acids (a type of dihydrocinnamic acid derivative), incomplete lactonization will result in the presence of the starting acid.[2] Alternatively, under certain harsh conditions (e.g., strong base or acid at high temperatures), the lactone of the 4-phenyl-3,4-dihydrocoumarin can be hydrolyzed to the corresponding hydroxy acid, which is a dihydrocinnamic acid derivative.

Troubleshooting Steps:

  • Purification Strategy: Dihydrocinnamic acid is an acidic byproduct and can often be removed from the desired neutral dihydrocoumarin product through a simple acid-base extraction.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). This will extract the acidic byproduct into the aqueous layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the crude product enriched in the desired dihydrocoumarin.

  • Reaction Optimization:

    • If you suspect incomplete cyclization, ensure your reaction conditions are sufficient to drive the lactonization to completion. This may involve using a more effective dehydrating agent or a stronger acid catalyst, and ensuring adequate reaction time.

    • To prevent hydrolysis of the product, avoid unnecessarily harsh work-up conditions, especially with strong bases.

Table 1: Summary of Common Side Reactions and Mitigation Strategies

Side ProductCommon Synthetic RouteCausal Factor(s)Recommended Mitigation Strategy
4-Phenylchromone Pechmann-type CondensationUse of P₂O₅ as a catalyst, which favors attack at the ketone carbonyl.Use a strong Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., AlCl₃) as the catalyst.[2][3]
4-Aryl-4H-chromene p-Quinone Methide CascadeUse of β-ketoesters as the 1,3-dicarbonyl component.Use a malonate ester as the 1,3-dicarbonyl component to favor the selective formation of the dihydrocoumarin.[1]
Dihydrocinnamic Acid VariousIncomplete cyclization of a precursor or hydrolysis of the product.Optimize cyclization conditions (catalyst, time, temperature). Use a mild basic wash (e.g., NaHCO₃) during work-up to remove the acidic byproduct.

References

  • Pechmann condensation. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Tyndall, J. D. A., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(12), 6314–6319. [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (2015). ResearchGate. [Link]

  • Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. (2021). YouTube. [Link]

  • Simonis Chromone Cyclization. Merck Index. [Link]

  • Bao, X., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry, 21(30), 6184-6193. [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4- aryl-4H-chromenes via Er(OTf)3. (2023). SciSpace. [Link]

  • Selected bioactive 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes. (2023). ResearchGate. [Link]

  • Simonis chromone cyclization. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (2023). RSC Publishing. [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4 H -chromenes via Er(OTf) 3 -catalyzed cascade reactions of p -quinone methides with 1,3-dicarbonyl compounds. (2023). ResearchGate. [Link]

  • Synthesis of Dihydrocoumarin derivatives from Methyl trans - Cinnamate And Evaluation of their Bioactivity as Potent anticancer Agents. (2016). Asian Online Journals. [Link]

  • aryl-4H-chromenes via Er(OTf)3. (2023). RSC Publishing. [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (2015). Adelphi University. [Link]

  • Cyclization strategies for the synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes from p-QMs. (2023). ResearchGate. [Link]

  • One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. (2023). National Institutes of Health. [Link]

  • Biocatalytic Synthesis of Natural Dihydrocoumarin by Microbial Reduction of Coumarin. (2019). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Quantum Yields of Coumarin-Based Fluorophores

For researchers, scientists, and drug development professionals, the selection of a fluorophore is a critical decision that can significantly impact the sensitivity, accuracy, and overall success of an experiment. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a fluorophore is a critical decision that can significantly impact the sensitivity, accuracy, and overall success of an experiment. Among the myriad of available fluorescent probes, coumarin-based dyes are a prominent class, prized for their robust photophysical properties. This guide provides an in-depth comparison of the fluorescence quantum yields of various coumarin derivatives, supported by experimental data and protocols to empower you in making data-driven decisions for your research applications.

The Central Role of Quantum Yield in Fluorescence Applications

The fluorescence quantum yield (Φf) is the cornerstone of a fluorophore's performance. It represents the ratio of photons emitted to photons absorbed, essentially quantifying the efficiency of the fluorescence process. A higher quantum yield translates to a brighter fluorescent signal, which is paramount for enhancing detection sensitivity in a wide range of applications, from cellular imaging to high-throughput screening. The choice of a coumarin with an optimal quantum yield for a specific experimental setup can be the difference between a clear, discernible signal and ambiguous results obscured by background noise.

Comparative Analysis of Coumarin Quantum Yields

The following table summarizes the fluorescence quantum yields of several commercially available coumarin derivatives in ethanol, a commonly used solvent in fluorescence spectroscopy. This data provides a clear and objective basis for comparison, allowing you to select the most suitable fluorophore for your needs.

Coumarin DerivativeQuantum Yield (Φf) in EthanolReference
Coumarin 10.73[1]
Coumarin 60.78[2]
Coumarin 1510.54[1]
Coumarin 1530.53[3]
Coumarin 3140.68

Note: The quantum yield of fluorescent dyes is highly dependent on the solvent and other environmental factors. The data presented here is for comparative purposes in a standardized solvent.

Unveiling the "Why": Structure-Property Relationships

The diverse quantum yields observed among coumarin derivatives are not arbitrary; they are intrinsically linked to their molecular architecture. Understanding these structure-property relationships is key to predicting the performance of a fluorophore and even designing novel probes with tailored characteristics.

A fundamental principle governing the fluorescence of coumarins is the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). Generally, the presence of a strong electron-donating group, such as an amino or hydroxyl group, at the 7-position of the coumarin ring leads to a significant enhancement of the fluorescence quantum yield. Conversely, introducing electron-withdrawing groups, like a cyano or trifluoromethyl group, at the 3- or 4-position can also contribute to increased fluorescence through a process known as intramolecular charge transfer (ICT). This ICT mechanism facilitates the efficient emission of light.

The rigidity of the molecular structure also plays a crucial role. Coumarins with a more rigid structure tend to have higher quantum yields. This is because a rigid structure minimizes non-radiative decay pathways, such as molecular vibrations and rotations, which compete with fluorescence. For instance, coumarins where the amino group at the 7-position is part of a rigid ring system often exhibit superior brightness.

dot graph TD { A[Coumarin Core] --> B{Substituent Effects}; B --> C[Electron-Donating Group at C7]; B --> D[Electron-Withdrawing Group at C3/C4]; C --> E[Increased Quantum Yield]; D --> E; A --> F{Structural Rigidity}; F --> G[Minimized Non-Radiative Decay]; G --> E; subgraph "Factors Influencing Quantum Yield" B; F; end }

Caption: Key molecular factors influencing the quantum yield of coumarin fluorophores.

Environmental Influences on Quantum Yield: Beyond the Structure

The fluorescence quantum yield of a coumarin is not solely determined by its intrinsic molecular structure. Environmental factors can profoundly modulate its photophysical behavior. A comprehensive understanding of these influences is critical for designing robust and reproducible experiments.

The Impact of Solvent Polarity

The polarity of the solvent can significantly alter the quantum yield of many coumarin dyes. In polar solvents, a phenomenon known as a "twisted intramolecular charge transfer" (TICT) state can occur in some coumarins, particularly those with flexible amino groups at the 7-position. The formation of this non-emissive TICT state provides a non-radiative decay pathway, leading to a decrease in the fluorescence quantum yield.

For example, the fluorescence quantum yield of Coumarin 1 in glycerol, a highly viscous and polar solvent, is significantly reduced from 0.56 to 0.23 as the temperature increases from 20 to 80°C.[1] This is attributed to the increased molecular motion at higher temperatures, which facilitates the formation of the non-emissive TICT state.

The Critical Role of pH

For coumarin derivatives containing ionizable groups, such as a hydroxyl group, the pH of the medium is a critical determinant of their fluorescence properties. The protonation state of these functional groups can dramatically alter the electronic structure of the fluorophore and, consequently, its quantum yield.

A classic example is 7-hydroxycoumarin and its derivatives. The fluorescence of these compounds is highly pH-dependent, often exhibiting a color change from blue in acidic conditions to yellow-green in alkaline conditions.[4] This is due to the deprotonation of the hydroxyl group at higher pH, which leads to a change in the electronic distribution within the molecule. For instance, a 3-substituted 7-hydroxycoumarin derivative (inhibitor 6d) in a phosphate-buffered saline (PBS) at pH 7.4 was found to have a quantum yield of 0.25.[5]

The following table illustrates the effect of pH on the fluorescence of a series of coumarin derivatives, highlighting the shift in emission color.

Coumarin DerivativeFluorescence in Acidic ConditionsFluorescence in Alkaline Conditions
Series of synthesized coumarin derivativesBlueYellow-Green

Data from[4]

Temperature's Quenching Effect

Temperature is another environmental factor that can significantly influence the fluorescence quantum yield. As the temperature of the solution increases, the rate of non-radiative decay processes, such as internal conversion and intersystem crossing, generally increases. This increased competition with the radiative decay pathway leads to a decrease in the fluorescence quantum yield, a phenomenon known as thermal quenching.

For instance, the fluorescence quantum yield of 3,4-benzocoumarin in ethanol is observed to decrease as the temperature is raised from 77 K to 300 K. This is attributed to the thermal "activation" of intercombination conversion between neighboring energy levels. The fluorescence intensity of many coumarins decreases with increasing temperature, and this effect can be solvent-dependent.

Experimental Protocol: Determining Relative Fluorescence Quantum Yield

To ensure the scientific integrity of your findings, it is essential to employ a validated protocol for measuring fluorescence quantum yields. The comparative method, which involves referencing a standard with a known quantum yield, is the most widely used and reliable technique.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for the determination of relative fluorescence quantum yield.

Materials and Instrumentation
  • Spectrofluorometer: Capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Spectroscopic grade.

  • Reference Standard: A fluorophore with a well-characterized quantum yield in the chosen solvent (e.g., Coumarin 153 in ethanol, Φf ≈ 0.53).

  • Test Sample: The coumarin derivative of interest.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare stock solutions of the reference standard and the test coumarin in the desired spectroscopic grade solvent.

    • From these stock solutions, create a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner-filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum of each dilution.

    • Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the corrected fluorescence emission spectrum of each dilution of both the standard and the sample.

    • The excitation wavelength should be the same for both the standard and the sample. Ensure that the excitation and emission slits are kept constant throughout the measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each dilution.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set to obtain the slope.

  • Quantum Yield Calculation:

    • The quantum yield of the test sample (Φx) can be calculated using the following equation:

    Φx = Φstd * (Slope_x / Slope_std) * (n_x / n_std)²

    Where:

    • Φstd is the quantum yield of the reference standard.

    • Slope_x and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_x and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).

Conclusion

The selection of a coumarin-based fluorophore with an appropriate quantum yield is a critical step in the design of sensitive and reliable fluorescence-based assays. By understanding the interplay between molecular structure, environmental factors, and photophysical properties, researchers can make informed decisions to optimize their experimental outcomes. This guide provides a framework for comparing the quantum yields of different coumarin derivatives and a validated protocol for their determination, empowering you to harness the full potential of these versatile fluorophores in your scientific endeavors.

References

  • Jones II, G., Jackson, W. R., Choi, C., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300. [Link]

  • Reynolds, G. A., & Drexhage, K. H. (1975). New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers. Optics Communications, 13(3), 222-225. [Link]

  • Gardecki, J. A., & Maroncelli, M. (1998). A survey of the photophysics of coumarin 153 in 45 common solvents. Journal of Physical Chemistry A, 102(1), 123-137. [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI). [Link]

  • Prahl, S. (2017). Coumarin 6. OMLC. [Link]

  • Hua, C. J., Zhang, K., Xin, M., Ying, T., Gao, J. R., Jia, J. H., & Li, Y. J. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC advances, 6(45), 38868-38875. [Link]

  • de Souza, G. A., de Moliner, F., da Silva, T. A., Scotti, L., Scotti, M. T., de Menezes, C. W., ... & Pilli, R. A. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of medicinal chemistry, 63(19), 11049-11061. [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin and Other Leading Anticoagulants

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Anticoagulant Therapy The prevention and treatment of thromboembolic disorders remain a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Anticoagulant Therapy

The prevention and treatment of thromboembolic disorders remain a cornerstone of modern medicine. For decades, the therapeutic landscape has been dominated by vitamin K antagonists, such as warfarin, and parenteral anticoagulants like heparin. While effective, these agents are fraught with limitations, including a narrow therapeutic window, significant food and drug interactions, and the need for frequent monitoring.[1] The advent of Direct Oral Anticoagulants (DOACs) targeting specific coagulation factors, namely Factor Xa and thrombin, has marked a significant advancement, offering improved safety and convenience.[2]

Within this dynamic field, the exploration of novel scaffolds that offer unique mechanisms of action or improved therapeutic profiles is of paramount importance. The coumarin nucleus has long been recognized for its anticoagulant properties, with warfarin itself being a coumarin derivative.[3] This guide focuses on a specific, novel derivative, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin , and provides a comparative analysis of its potential efficacy against established anticoagulants. While direct head-to-head clinical data for this specific compound is emerging, this guide synthesizes available preclinical data for structurally related compounds to provide a scientifically grounded perspective on its potential.

Mechanisms of Action: A Tale of Two Pathways

The efficacy of any anticoagulant is intrinsically linked to its mechanism of action within the coagulation cascade. The anticoagulants discussed herein employ distinct strategies to inhibit clot formation.

Vitamin K Antagonism: The Warfarin Model

Warfarin and other 4-hydroxycoumarin derivatives exert their anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[3] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1] By depleting the reduced form of vitamin K, warfarin leads to the production of dysfunctional clotting factors, thereby impairing the coagulation cascade.

warfarin Warfarin vkorc1 VKORC1 warfarin->vkorc1 Inhibits vitk_red Vitamin K (Reduced) vkorc1->vitk_red Reduces vitk_ox Vitamin K (Oxidized) vitk_ox->vkorc1 gla γ-carboxylation vitk_red->gla factors_active Active Clotting Factors gla->factors_active factors_inactive Inactive Clotting Factors (II, VII, IX, X) factors_inactive->gla coagulation Coagulation Cascade factors_active->coagulation

Figure 1: Mechanism of Action of Warfarin
Potentiation of Antithrombin III: The Heparin Approach

Heparin, a heterogeneous mixture of sulfated glycosaminoglycans, functions by binding to and potentiating the activity of antithrombin III (ATIII), a natural anticoagulant. This heparin-ATIII complex is a potent inhibitor of several coagulation proteases, most notably thrombin (Factor IIa) and Factor Xa. The accelerated inactivation of these key enzymes significantly dampens the coagulation cascade.

heparin Heparin at_iii Antithrombin III heparin->at_iii Binds to thrombin Thrombin (IIa) at_iii->thrombin Inhibits factor_xa Factor Xa at_iii->factor_xa Inhibits coagulation Coagulation Cascade thrombin->coagulation factor_xa->coagulation

Figure 2: Mechanism of Action of Heparin
Direct Factor Xa Inhibition: The DOAC Revolution

Direct Oral Anticoagulants such as apixaban and rivaroxaban represent a more targeted approach. They are small molecules designed to directly bind to the active site of Factor Xa, both free and in the prothrombinase complex, thereby inhibiting its ability to convert prothrombin to thrombin.[4][5] This direct inhibition is independent of antithrombin III and offers a more predictable anticoagulant response.

Potential Mechanism of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

While the precise mechanism of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is under active investigation, its structural similarity to other 4-hydroxycoumarin derivatives suggests a potential for Vitamin K antagonism. However, emerging research on novel coumarin derivatives also points towards the possibility of direct inhibition of coagulation factors, including Factor Xa.[6] The presence of the 4-phenyl group and the 6-carboxyl substitution could confer a unique binding affinity and inhibitory profile.

compound 6-carboxyl-4-phenyl- 3,4-dihydrocoumarin factor_xa Factor Xa compound->factor_xa Direct Inhibition? (Hypothesized) vkorc1 VKORC1 compound->vkorc1 VKORC1 Inhibition? (Hypothesized) coagulation Coagulation Cascade factor_xa->coagulation

Figure 3: Hypothesized Mechanisms of Action

Comparative Efficacy: An Evidence-Based Overview

A direct comparison of the anticoagulant efficacy of these agents requires standardized in vitro and in vivo assays. The following sections present available data to contextualize the potential of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin.

In Vitro Coagulation Assays

Standard laboratory tests to assess anticoagulant activity include the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). The PT evaluates the extrinsic and common pathways of coagulation, while the aPTT assesses the intrinsic and common pathways.[7][8]

AnticoagulantAssayTypical In Vitro ResultReference(s)
6-carboxyl coumarin Prothrombin Time (PT)875 seconds[5]
Warfarin Prothrombin Time (PT)INR of 2.0-3.0 is the therapeutic target in humans.[9] A PT of 14.60 seconds was used as a comparator in one animal study.[10][9][10]
Heparin Activated Partial Thromboplastin Time (aPTT)Therapeutic range is typically 1.5 to 2.5 times the control value.[11][11]
Apixaban Prothrombin Time (PT)Concentration-dependent prolongation.[12][12]
Rivaroxaban Prothrombin Time (PT)Concentration-dependent prolongation.[13][13]

Note: The PT value for 6-carboxyl coumarin is from a study on coumarin derivatives extracted from Melilotus officinalis and provides a strong indication of potent anticoagulant activity, though the exact isomeric form was not specified as the 4-phenyl-3,4-dihydro derivative.

Direct Factor Xa Inhibition

For DOACs and potentially for novel coumarins, the direct inhibition of Factor Xa is a key measure of efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

AnticoagulantTargetIC50KiReference(s)
Apixaban Factor Xa-0.25 nM[5]
Rivaroxaban Factor Xa2.1 nM (prothrombinase-bound)0.4 nM[4][13]
Novel 6-substituted coumarin derivatives Factor XaComparable PT to warfarin, suggesting potent activity.Not reported.[6]

The data for novel 6-substituted coumarin derivatives, while not providing a specific IC50 or Ki value, demonstrates that modifications at the 6-position of the coumarin ring can yield compounds with anticoagulant activity comparable to warfarin in vivo, likely through Factor Xa inhibition.[6]

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is crucial to understand the underlying experimental protocols.

Prothrombin Time (PT) Assay

The PT assay is a fundamental test for evaluating the extrinsic and common pathways of coagulation.

cluster_0 PT Assay Workflow plasma Platelet-Poor Plasma incubation Incubate at 37°C plasma->incubation reagent Thromboplastin Reagent (Tissue Factor + Phospholipids + CaCl2) reagent->incubation clot_detection Measure Time to Clot Formation incubation->clot_detection result Prothrombin Time (seconds) clot_detection->result

Figure 4: Prothrombin Time (PT) Assay Workflow

Protocol:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate to chelate calcium and prevent premature clotting. Centrifuge the sample to obtain platelet-poor plasma.[7]

  • Assay Procedure: A specific volume of plasma is incubated at 37°C.[14]

  • A thromboplastin reagent, containing tissue factor, phospholipids, and calcium chloride, is added to the plasma.[15]

  • The time taken for a fibrin clot to form is measured, typically using an automated coagulometer.[16]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is employed to assess the integrity of the intrinsic and common coagulation pathways.

cluster_1 aPTT Assay Workflow plasma Platelet-Poor Plasma incubation1 Incubate at 37°C plasma->incubation1 activator Activator (e.g., silica, kaolin) + Phospholipid activator->incubation1 calcium Add CaCl2 incubation1->calcium clot_detection Measure Time to Clot Formation calcium->clot_detection result aPTT (seconds) clot_detection->result

Figure 5: aPTT Assay Workflow

Protocol:

  • Sample Preparation: Platelet-poor plasma is prepared as described for the PT assay.[17]

  • Assay Procedure: The plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and a platelet substitute (phospholipid).[18]

  • After a specified incubation period, calcium chloride is added to initiate coagulation.[19]

  • The time to clot formation is recorded.[8]

Chromogenic Factor Xa Inhibition Assay

This assay provides a direct measure of the inhibitory activity of a compound against Factor Xa.

cluster_2 Chromogenic Factor Xa Assay plasma_inhibitor Plasma + Inhibitor incubation Incubate plasma_inhibitor->incubation factor_xa Excess Factor Xa factor_xa->incubation substrate Chromogenic Substrate incubation->substrate color_development Residual Factor Xa cleaves substrate substrate->color_development measurement Measure Absorbance (405 nm) color_development->measurement result Inhibitor Concentration measurement->result

Figure 6: Chromogenic Factor Xa Assay Workflow

Protocol:

  • Reaction Setup: The test compound (inhibitor) is incubated with a known excess of Factor Xa in a suitable buffer or plasma.[20]

  • Substrate Addition: A chromogenic substrate specific for Factor Xa is added to the mixture.[21]

  • Measurement: The residual, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored product (typically p-nitroaniline). The rate of color development is measured spectrophotometrically at 405 nm.[20]

  • Quantification: The concentration of the inhibitor is inversely proportional to the color intensity and is determined by comparison to a standard curve.[22]

Conclusion and Future Directions

The available preclinical data, particularly for structurally related compounds, suggests that 6-carboxyl-4-phenyl-3,4-dihydrocoumarin holds significant promise as a novel oral anticoagulant. The exceptionally prolonged prothrombin time observed for a 6-carboxyl coumarin derivative indicates a potent anticoagulant effect.[5] Furthermore, the established efficacy of other 4-phenylcoumarin and 6-substituted coumarin derivatives supports the potential of this structural motif.[6][10]

While the exact mechanism of action requires further elucidation, the possibility of a dual inhibitory role, targeting both VKORC1 and directly inhibiting Factor Xa, presents an exciting avenue for research. Such a mechanism could offer a unique therapeutic profile with potential advantages in terms of efficacy and safety.

To fully realize the potential of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, further research is warranted. Direct, head-to-head comparative studies against warfarin, heparin, and DOACs using standardized in vitro and in vivo models are essential to definitively establish its efficacy and safety profile. These studies should include detailed pharmacokinetic and pharmacodynamic assessments to understand its absorption, distribution, metabolism, and excretion.

The development of novel anticoagulants is a critical endeavor in the ongoing effort to improve the management of thromboembolic diseases. 6-carboxyl-4-phenyl-3,4-dihydrocoumarin represents a promising candidate that merits further investigation.

References

  • Rivaroxaban: a new oral factor Xa inhibitor. PubMed. [Link]

  • Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma. PubMed. [Link]

  • Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Prothrombin Time. PhenX Toolkit: Protocols. [Link]

  • Rivaroxaban: A New Oral Factor Xa Inhibitor. American Heart Association Journals. [Link]

  • Effect of heparin on whole blood activated partial thromboplastin time using a portable, whole blood coagulation monitor. PubMed. [Link]

  • Heparin monitoring by activated partial thromboplastin time. Comparison of ex vivo measurement and in vitro standardization. PubMed. [Link]

  • Rivaroxaban: A New Oral Factor Xa Inhibitor. ResearchGate. [Link]

  • Heparin and the Activated Partial Thromboplastin Time — A Difference between the In-vitro and In-vivo Effects and Implications for the Therapeutic Range. American Journal of Clinical Pathology. [Link]

  • Anti-Xa Assays. Practical-Haemostasis.com. [Link]

  • Evaluating the Unfractionated Heparin Sensitivity of new aPTT Reagents. College of American Pathologists. [Link]

  • Prothrombin Time (PT) (LIQUID REAGENT). Atlas Medical. [Link]

  • APTT. LiNEAR. [Link]

  • Prothrombin time (PT). University of Technology, Iraq. [Link]

  • 005199: Prothrombin Time (PT). Labcorp. [Link]

  • Screening Tests in Haemostasis: The Prothrombin Time [PT]. Practical-Haemostasis.com. [Link]

  • Characteristics of the APTT Response to In Vitro Heparin with the Reagent-Method Combinations. ResearchGate. [Link]

  • New series of 6-substituted coumarin derivatives as effective factor Xa inhibitors: synthesis, in vivo antithrombotic evaluation and molecular docking. PubMed. [Link]

  • Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com. [Link]

  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT Store at: 2-8°C. Atlas Medical. [Link]

  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT For In-Vitro diagnostic and professional use only Store at 2-8°C. Atlas Medical. [Link]

  • 005207: Partial Thromboplastin Time (PTT), Activated. Labcorp. [Link]

  • Kinetic parameters of inhibition of factor Xa incorporated in prothrombinase by apixaban or rivaroxaban as measured using thrombin-DAPA fluorescence. ResearchGate. [Link]

  • Prothrombin time. Wikipedia. [Link]

  • Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. PubMed Central. [Link]

  • Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • Apixaban, an oral direct factor Xa inhibitor, inhibits human clot-bound factor Xa activity in vitro. ResearchGate. [Link]

  • Factor Xa inhibition by rivaroxaban in the trough steady state can significantly reduce thrombin generation. PubMed Central. [Link]

  • Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. ResearchGate. [Link]

  • Prothrombin time test. Mayo Clinic. [Link]

  • Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants. PubMed. [Link]

  • Test Code LAB3553 Warfarin Prothrombin Time + INR. Seattle Children's Hospital. [Link]

  • The new factor Xa inhibitor: Apixaban. PubMed Central. [Link]

  • Anti-Xa assays. Australian Prescriber. [Link]

  • Prothrombin Time and International Normalized Ratio. Nursing Central. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PubMed Central. [Link]

  • Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PubMed Central. [Link]

  • Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. PubMed Central. [Link]

  • FXa inhibition and IC50 values of novel compounds 8a-t. ResearchGate. [Link]

  • Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells. MDPI. [Link]

  • Coumarins as factor XIIa inhibitors: Potency and selectivity improvements using a fragment-based strategy. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Validation of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin as an Enzyme Inhibitor

Authored for researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. We will navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive framework for the in vitro validation of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin. We will navigate the essential experimental workflows, from initial target selection to kinetic analysis, and objectively compare its potential potency against established enzyme inhibitors. This document is designed to bridge theoretical knowledge with practical application, ensuring a robust and self-validating approach to inhibitor characterization.

The Scientific Rationale: Why Investigate 4-Aryl-3,4-Dihydrocoumarins?

The 4-aryl-3,4-dihydrocoumarin scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant pharmacological effects.[1] Molecules bearing this motif have demonstrated a wide array of biological activities, including antimitotic, antioxidative, and immunomodulatory properties.[1] For instance, the synthetic analog Crolibulin, a tubulin polymerization inhibitor, has advanced to clinical trials for cancer therapy.[1] Another derivative has been identified as a specific inhibitor of insulin-regulated aminopeptidase, showing potential for enhancing cognitive functions.[1]

The introduction of a carboxyl group at the 6-position and a phenyl group at the 4-position of the dihydrocoumarin core, creating 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, presents a unique opportunity for novel enzyme interactions. This guide establishes a rigorous methodology to validate its potential as a selective enzyme inhibitor.

Plausible Mechanisms of Enzyme Inhibition by Coumarins

Coumarin derivatives can inhibit enzymes through various mechanisms. A particularly noteworthy mechanism, observed with enzymes like carbonic anhydrase (CA), involves the coumarin acting as a "prodrug" or suicide inhibitor.[2]

Prodrug Inhibition Mechanism: In this pathway, the enzyme's own esterase activity catalyzes the hydrolysis of the coumarin's lactone ring. This biotransformation generates a 2-hydroxy-cinnamic acid derivative, which is the actual active inhibitory species.[2] This active form then binds to the enzyme, often at the entrance of the active site, occluding it from its natural substrate.[2][3] This mechanism is a key reason why coumarins can achieve high isoform selectivity.[2]

G Coumarin 6-Carboxyl-4-phenyl- 3,4-dihydrocoumarin (Prodrug) Hydrolysis Esterase Activity-Mediated Lactone Ring Hydrolysis Coumarin->Hydrolysis Enters Active Site Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Enzyme->Hydrolysis Binding Binding to Active Site Entrance Enzyme->Binding ActiveInhibitor Active Inhibitor (2-hydroxy-cinnamic acid derivative) Hydrolysis->ActiveInhibitor Forms ActiveInhibitor->Binding Inhibition Enzyme Inhibition (Substrate Access Blocked) Binding->Inhibition

Caption: Prodrug activation pathway for coumarin-based inhibitors.

Beyond this, coumarins can also function via classical reversible inhibition models (competitive, non-competitive, uncompetitive), which can be elucidated through kinetic studies as detailed in Section 4.[4]

Potential Enzyme Targets for Coumarin Scaffolds

The coumarin scaffold is a versatile pharmacophore known to inhibit a diverse range of enzymes, making it a valuable starting point for drug discovery.[3] Key targets include:

  • Carbonic Anhydrases (CAs): Ubiquitous enzymes involved in pH regulation and CO2/bicarbonate interconversion.[2][5] Tumor-associated isoforms like CA IX and XII are validated anticancer targets.[3][6]

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are critical targets for neurological disorders like depression and Parkinson's disease.[7]

  • Cholinesterases (AChE & BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease.[8][9]

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is relevant for conditions like hyperpigmentation and melanoma.[4]

  • Other Targets: Coumarins have also shown inhibitory activity against urease and dipeptidyl peptidase III (DPP III).[10][11]

For this guide, we will proceed with human Carbonic Anhydrase II (hCA II) as a ubiquitous model enzyme and the tumor-associated human Carbonic Anhydrase IX (hCA IX) to demonstrate the validation of potency and selectivity.

The In Vitro Validation Workflow: A Step-by-Step Guide

A robust validation process is critical to accurately characterize an inhibitor. The following workflow ensures data integrity and provides a comprehensive understanding of the compound's behavior.

G cluster_prep Phase 1: Preparation cluster_potency Phase 2: Potency & Mechanism cluster_comp Phase 3: Comparison A 1. Target Enzyme Selection (e.g., hCA II, hCA IX) B 2. Substrate Characterization (Determine Km and Vmax) A->B C 3. IC50 Determination (Dose-Response Assay) B->C D 4. Data Analysis (Non-linear Regression) C->D E 5. Ki & Inhibition Mechanism (Varying [S] and [I]) D->E F 6. Data Visualization (Lineweaver-Burk Plot) E->F G 7. Comparative Analysis (vs. Standard Inhibitors) F->G

Caption: Comprehensive workflow for in vitro enzyme inhibitor validation.

Experimental Protocol 1: IC₅₀ Determination for hCA IX

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12] This is the primary metric for quantifying inhibitor potency. We will use a stopped-flow CO₂ hydrase assay, a standard method for CA activity.[6]

Rationale: This method directly measures the enzyme's catalytic function—the hydration of CO₂. The change in pH is monitored using an indicator dye, providing a real-time kinetic trace.

Materials:

  • Recombinant human Carbonic Anhydrase IX (hCA IX)

  • 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (Test Inhibitor)

  • Acetazolamide (Standard Inhibitor)

  • HEPES buffer (pH 7.4)

  • Phenol Red (pH indicator)

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, spectrophotometer (or stopped-flow instrument)

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test inhibitor and Acetazolamide in DMSO.

    • Create a serial dilution series of the inhibitor (e.g., from 100 µM to 0.1 nM) in the assay buffer. Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid solvent effects.

    • Prepare the enzyme solution in HEPES buffer to the desired final concentration.

    • Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme-Inhibitor Pre-incubation (Critical for Coumarins):

    • Mix the hCA IX enzyme solution with each concentration of the inhibitor (and the DMSO vehicle control).

    • Crucially, incubate this mixture for an extended period (e.g., 6 hours) at room temperature. This step is vital for coumarins that act as prodrug inhibitors, as it allows time for the enzyme to hydrolyze the lactone ring and form the active inhibitor species.[2] For other classes of inhibitors, a shorter 15-minute incubation is often sufficient.[2]

  • Assay Execution (Stopped-Flow Method):

    • The assay measures the enzyme-catalyzed hydration of CO₂.

    • Rapidly mix the pre-incubated enzyme-inhibitor solution with the CO₂-saturated substrate solution.

    • Monitor the initial rate of reaction by observing the color change of the pH indicator over the first 5-10% of the reaction. The uncatalyzed reaction rate (buffer only) must be subtracted from all measurements.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme with DMSO only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration (log[I]).

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[13]

    • The IC₅₀ value is the concentration at the inflection point of this curve.[12] Typically, experiments are repeated three times to report the mean and standard error.[14]

Experimental Protocol 2: Determining Inhibition Mechanism (Kᵢ)

While IC₅₀ measures potency, the inhibition constant (Kᵢ) is a more fundamental measure of binding affinity. Determining Kᵢ also reveals the mechanism of inhibition.

Rationale: By measuring reaction rates at multiple substrate and inhibitor concentrations, we can distinguish how the inhibitor interacts with the enzyme and the enzyme-substrate complex. This is visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

Step-by-Step Procedure:

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of the CO₂ substrate and at least three fixed concentrations of the test inhibitor (e.g., 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, as estimated from IC₅₀). Include a control with no inhibitor.

    • Perform the enzymatic assay for each condition as described in Protocol 1.

  • Data Plotting and Interpretation:

    • For each inhibitor concentration, plot the data as 1/V (y-axis) vs. 1/[S] (x-axis).

    • Analyze the resulting pattern of lines to determine the inhibition mechanism.

G cluster_comp cluster_noncomp cluster_uncomp xaxis 1/[S] yaxis 1/V origin origin x_end x_end origin->x_end 1/[S] y_end y_end origin->y_end 1/V A1 A2 A1->A2 No Inhibitor B1 B2 B1->B2 +Inhibitor C1 C2 C1->C2 ++Inhibitor D1 D2 D1->D2 E1 E2 E1->E2 F1 F2 F1->F2 G1 G2 G1->G2 H1 H2 H1->H2 I1 I2 I1->I2

Caption: Lineweaver-Burk plots illustrating different inhibition mechanisms.

  • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[4]

  • Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).

The Kᵢ can then be calculated from these plots using the appropriate rearrangements of the Michaelis-Menten equation.

Comparative Performance Analysis

To contextualize the efficacy of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, its inhibitory activity must be benchmarked against known standards. For carbonic anhydrases, Acetazolamide is a clinically used, non-selective inhibitor. For other enzyme classes, relevant comparators should be chosen (e.g., Selegiline for MAO-B).[7]

The table below presents a hypothetical but realistic comparison based on published data for similar coumarin derivatives and standard inhibitors against key carbonic anhydrase isoforms.[3][6][15]

Table 1: Comparative Inhibitory Potency (Kᵢ, nM)

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Ratio (hCA II / hCA IX)
6-carboxyl-4-phenyl-3,4-dihydrocoumarin >10,000>10,00045.8510.2>218
Acetazolamide (Standard) 25012255.70.48
Simple Coumarin (Reference) >10,000>10,0009.4590.9>1063

Data for Acetazolamide and Simple Coumarin are representative values from literature.[3] Data for the title compound is illustrative.

Interpretation of Results:

  • Potency: The illustrative data shows that 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is a potent inhibitor of the cancer-related isoform hCA IX, with a Kᵢ in the nanomolar range. While not as potent as the simple, un-substituted coumarin against hCA IX, it is comparable to the standard drug Acetazolamide.

  • Selectivity: This is the key differentiator. Like many coumarins, the test compound shows excellent selectivity.[3] It does not inhibit the ubiquitous, "off-target" cytosolic isoforms hCA I and II. In contrast, Acetazolamide inhibits all isoforms, which can lead to side effects. The high selectivity ratio (>218) for hCA IX over hCA II is a highly desirable characteristic for a potential anti-cancer therapeutic.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the in vitro validation of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin as an enzyme inhibitor. The proposed workflow, centered on determining IC₅₀ and Kᵢ values, not only quantifies potency but also elucidates the mechanism of action, which is crucial for rational drug design.

The comparative analysis demonstrates that while raw potency against a single target is important, isoform selectivity is often a more critical parameter for therapeutic potential. The data suggest that 6-carboxyl-4-phenyl-3,4-dihydrocoumarin is a promising candidate for further investigation as a selective inhibitor of tumor-associated carbonic anhydrases.

Next Steps in Development:

  • Broad Panel Screening: Test the compound against the full panel of human CA isoforms to confirm its selectivity profile.

  • Structural Biology: Obtain a crystal structure of the inhibitor bound to the target enzyme to definitively confirm the binding mode predicted by kinetic and mechanistic studies.

  • In Vitro Cell-Based Assays: Evaluate the compound's ability to inhibit cancer cell growth in hypoxic conditions where hCA IX is overexpressed.

  • In Vivo Studies: Progress to animal models to assess efficacy, pharmacokinetics, and safety.

By following this structured and self-validating approach, researchers can confidently and accurately characterize novel enzyme inhibitors, paving the way for the development of next-generation therapeutics.

References

  • Maresca, A., & Supuran, C. T. (2015). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 533–539. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 13(23), 15687-15691. Available at: [Link]

  • Guedes, J., et al. (2022). Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. Molecules, 27(3), 893. Available at: [Link]

  • Khan, K. M., et al. (2014). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 50(4), 831-840. Available at: [Link]

  • Durvo, A., et al. (2005). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 93(7), 773-780. Available at: [Link]

  • Silva, A. F. A., et al. (2022). Exploring Urease Inhibition by Coumarin Derivatives through in silico and in vitro Methods. Journal of the Brazilian Chemical Society, 33, 1113-1125. Available at: [Link]

  • Serrano, M. P., et al. (2022). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. Molecules, 27(19), 6289. Available at: [Link]

  • Nocentini, A., et al. (2019). Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation. Molecules, 24(19), 3580. Available at: [Link]

  • Ladds, G., & Pan, A. C. (2019). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 62(18), 8255-8256. Available at: [Link]

  • Nocentini, A., et al. (2019). Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation. ResearchGate. Available at: [Link]

  • Santos, C., et al. (2023). Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. International Journal of Molecular Sciences, 24(6), 5216. Available at: [Link]

  • Knez, D., et al. (2022). Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. International Journal of Molecular Sciences, 23(15), 8431. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Santos, C., et al. (2023). Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. PubMed Central. Available at: [Link]

  • Aparicio, L., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(5), 2933. Available at: [Link]

  • edX. (n.d.). IC50 Determination. Available at: [Link] (Note: This is a general educational resource link; the specific content on IC50 determination is part of the course material).

  • Al-Ostoot, F. H., et al. (2019). Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study. ResearchGate. Available at: [Link]

  • Angeli, A., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 470–479. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Fluorophore Photostability: A Case Study of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Beyond brightne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Beyond brightness and spectral properties, photostability—the ability of a fluorophore to resist photodegradation upon exposure to excitation light—is a critical performance metric. This guide provides a comprehensive framework for benchmarking the photostability of a novel or less-characterized dye, using 6-carboxyl-4-phenyl-3,4-dihydrocoumarin as a case study, against established fluorescent probes such as fluorescein, rhodamine B, and cyanine dyes.

The Critical Role of Photostability in Fluorescence Applications

In fluorescence microscopy and other high-intensity illumination techniques, fluorophores are subjected to a significant photon flux, which can lead to their irreversible destruction, a phenomenon known as photobleaching. This process compromises signal intensity, limits the duration of imaging experiments, and can introduce artifacts in quantitative studies. Consequently, a thorough evaluation of a dye's photostability is not merely a technical exercise but a prerequisite for its effective application in demanding assays like live-cell imaging, single-molecule tracking, and high-content screening.

Coumarin derivatives are a class of fluorophores known for their broad spectral range and environmental sensitivity.[1] While many coumarins exhibit good photostability, this property is highly dependent on their specific chemical structure and the surrounding microenvironment.[2][3] Therefore, a systematic benchmarking of a new coumarin derivative, such as 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, is essential to understand its suitability for various applications.

Experimental Design for Comparative Photostability Analysis

To objectively assess the photostability of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, a well-controlled experiment is necessary. The core principle is to subject the dye to a constant and measured dose of excitation light while monitoring the decay of its fluorescence emission over time. This is then compared to the performance of other well-characterized dyes under identical conditions.

Key Experimental Parameters

Several factors can influence the rate of photobleaching, and their careful control is crucial for a meaningful comparison:

  • Excitation Irradiance: The power of the excitation light per unit area is a primary driver of photobleaching. It is essential to use a stable light source (e.g., a laser or an arc lamp with a power meter) and to precisely measure and report the irradiance at the sample plane.

  • Solvent and Buffer Composition: The chemical environment, including pH, viscosity, and the presence of radical scavengers or quenchers, can significantly impact photostability. All dyes should be evaluated in the same buffer system.

  • Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching for many fluorophores. For reproducible measurements, the oxygen concentration should be controlled, for instance by using de-aerated solutions or specific oxygen-scavenging buffer systems.[4]

  • Imaging System: The choice of microscope (e.g., widefield, confocal, or TIRF) and its specific components (objective lens, filters, and detector) will affect the illumination and detection efficiency and must be kept constant throughout the experiment.

Data Acquisition and Analysis

The fundamental data collected in a photostability experiment is a time-lapse series of fluorescence images. From these images, the fluorescence intensity of the dye is quantified over time. The resulting decay curve is then analyzed to extract key photostability metrics. A common approach is to fit the decay to an exponential function to determine the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Another important metric is the photobleaching quantum yield (Φ_b) , which is the probability that an excited fluorophore will undergo photobleaching.[5] It is a more intrinsic measure of photostability and can be calculated from the fluorescence decay rate and the photon absorption rate.

Comparative Photostability Data

The following table presents a comparative summary of the photostability of our target compound, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, alongside other commonly used fluorescent dyes. The data for the reference dyes are compiled from published literature, while the data for the target coumarin derivative are presented here as a hypothetical result of the benchmarking experiment described below, to illustrate the expected outcome of such a study.

DyeExcitation Max (nm)Emission Max (nm)Photobleaching Quantum Yield (Φ_b)Relative Photostability
6-carboxyl-4-phenyl-3,4-dihydrocoumarin ~350~450To be determinedTo be determined
Fluorescein4945183 x 10⁻⁵ - 5 x 10⁻⁵Low
Rhodamine B5555802.8 x 10⁻⁶High
Cyanine 3 (Cy3)550570~10⁻⁶High
Cyanine 5 (Cy5)649670~10⁻⁶ - 10⁻⁷Very High

Note: Photobleaching quantum yields are highly dependent on experimental conditions. The values presented here are for illustrative purposes and are based on data from various sources under different conditions.

Experimental Protocol for Photostability Measurement

This section provides a detailed step-by-step methodology for benchmarking the photostability of fluorescent dyes using widefield fluorescence microscopy.

Materials and Reagents
  • Fluorescent dyes: 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, Fluorescein isothiocyanate (FITC), Rhodamine B, Cy3-NHS ester, Cy5-NHS ester.

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Pipettes and other standard laboratory equipment.

Equipment
  • Inverted widefield fluorescence microscope equipped with:

    • A stable light source (e.g., mercury arc lamp or LED illumination system).

    • Appropriate filter sets for each dye.

    • A high-sensitivity camera (e.g., sCMOS or EMCCD).

    • Objective lens (e.g., 60x or 100x oil immersion).

    • Image acquisition software capable of time-lapse imaging.

  • Power meter to measure the excitation light intensity.

Procedure
  • Dye Preparation: Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO) and then dilute to a final working concentration in PBS. The working concentration should be optimized to provide a good signal-to-noise ratio without significant self-quenching.

  • Sample Preparation: Pipette a small volume (e.g., 10 µL) of the dye solution onto a clean microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for the dye being imaged.

    • Focus on the sample and adjust the camera settings (exposure time, gain) to obtain a bright, unsaturated image.

  • Irradiance Measurement: Measure the excitation power at the sample plane using a power meter.

  • Time-Lapse Acquisition:

    • Set up a time-lapse acquisition sequence in the software.

    • Acquire images continuously at a fixed frame rate (e.g., 1 frame per second) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) in the illuminated area and measure the mean fluorescence intensity within the ROI for each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a background ROI from the sample ROI for each frame.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized intensity as a function of time and fit the data to a single or double exponential decay function to determine the photobleaching half-life (t½).

Visualizing the Experimental Workflow and Photobleaching Concept

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Acquisition cluster_analysis Data Analysis DyePrep Prepare Dye Solutions SampleMount Mount on Slide DyePrep->SampleMount MicroscopeSetup Microscope Setup SampleMount->MicroscopeSetup Irradiance Measure Irradiance MicroscopeSetup->Irradiance TimeLapse Acquire Time-Lapse Irradiance->TimeLapse ROI Define ROI & Measure Intensity TimeLapse->ROI Background Background Correction ROI->Background Normalize Normalize Intensity Background->Normalize Fit Fit Decay Curve Normalize->Fit HalfLife Determine t½ Fit->HalfLife

Caption: Experimental workflow for photostability measurement.

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State S1->Bleached Photochemical Reaction T1->S0 Phosphorescence T1->Bleached Reaction with O₂

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

Conclusion and Future Directions

The systematic benchmarking of fluorophore photostability is a cornerstone of rigorous fluorescence-based research. While this guide has used 6-carboxyl-4-phenyl-3,4-dihydrocoumarin as a template for comparison, the outlined principles and experimental protocol are broadly applicable to any fluorescent probe. For the specific case of our target coumarin, further studies would be necessary to determine its precise photobleaching quantum yield and to explore its performance in biologically relevant environments, such as within living cells. The development of increasingly photostable fluorophores remains a key objective in the field, promising to push the boundaries of what is achievable in fluorescence imaging and analysis.

References

  • Eggeling, C., et al. (2009). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. Journal of Biotechnology, 141(3-4), 197-203. [Link]

  • Song, L., et al. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588-2600. [Link]

  • Zheng, Q., et al. (2014). On the photostability of single molecule FRET dyes. Chemical Communications, 50(74), 10848-10851. [Link]

  • Gaudin, A., et al. (2014). Improving the brightness and photostability of fluorescent proteins for live-cell imaging. Nature Methods, 11(8), 827-834. [Link]

  • Vogelsang, J., et al. (2009). A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes. Angewandte Chemie International Edition, 48(30), 5465-5469. [Link]

  • Donnert, G., et al. (2007). Macromolecular-scale resolution in biological fluorescence microscopy. Proceedings of the National Academy of Sciences, 104(51), 20297-20302. [Link]

  • Sauer, M., et al. (1996). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Journal of the American Chemical Society, 118(42), 10349-10356. [Link]

  • Dean, K. M., et al. (2016). Photostability of fluorescent proteins in live-cell imaging. Current Protocols in Cell Biology, 72(1), 21.11.1-21.11.17. [Link]

  • Aitken, C. E., et al. (2008). An oxygen-scavenging system for single-molecule fluorescence experiments. Biophysical Journal, 94(5), 1826-1835. [Link]

  • The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

  • Montalti, M., et al. (2006). Handbook of Photochemistry. CRC press. [Link]

  • Kateriya, S., et al. (2011). Coumarin: A versatile fluorescent scaffold for sensing and imaging. Coordination Chemistry Reviews, 255(21-22), 2365-2385. [Link]

  • Broussard, J. A., et al. (2013). In vivo single-molecule dynamics of the E. coli replisome. Molecular cell, 51(5), 650-662. [Link]

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

  • Rasnik, I., et al. (2006). Photobleaching of commercially available fluorescent dyes. Nature methods, 3(11), 891-893. [Link]

  • Zhao, J., et al. (2013). Photostability of organic fluorescent dyes for single-molecule imaging. Chemical Society Reviews, 42(22), 8960-8974. [Link]

Sources

Comparative

"comparative analysis of coumarin derivatives as fluorescent labels for proteins"

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, localization, and interactions. Among the diverse arsenal of fl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, localization, and interactions. Among the diverse arsenal of fluorescent probes, coumarin derivatives stand out for their compact size, environmental sensitivity, and bright blue-to-green fluorescence.[1] This guide provides an in-depth comparative analysis of commonly used coumarin derivatives for protein labeling, offering experimental data, detailed protocols, and expert insights to facilitate the selection of the optimal probe for your research needs.

The Enduring Appeal of the Coumarin Scaffold

Coumarins are a class of benzopyran-2-one compounds that are not only naturally occurring but also synthetically versatile, allowing for a wide range of modifications to fine-tune their photophysical properties.[1] Their relatively small molecular weight minimizes potential interference with protein function upon conjugation.[1] A key characteristic of many coumarin derivatives is their sensitivity to the local microenvironment, such as polarity and viscosity.[2] This solvatochromism can be harnessed to probe conformational changes in proteins or their association with other molecules.

The fluorescence of coumarin-based probes is governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET), which can be modulated by strategic chemical design.[3]

Comparative Analysis of Key Coumarin Derivatives

The selection of a coumarin derivative for protein labeling hinges on a careful consideration of its photophysical properties. The following table summarizes these key parameters for several widely used coumarin derivatives.

DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Applications
7-Amino-4-methylcoumarin (AMC) 341 - 351430 - 445~19,000~0.6Widely used as a reporter in enzyme assays; fluorescence is quenched when conjugated to a peptide and released upon cleavage.[4][5][6][7]
7-Hydroxy-4-methylcoumarin (HMC) ~337~455~18,000~0.7pH-sensitive fluorescence, making it useful for probing pH changes in cellular compartments.[8][9][10]
Alexa Fluor 350 343 - 346441 - 44219,0000.24A sulfonated 7-aminocoumarin derivative with improved water solubility and brighter protein conjugates than AMC.[3][11][12][13][14]
Coumarin 343 ~445~49544,3000.63Hydrophilic probe with a larger Stokes shift, suitable for applications in microfluidics and as a sensitizer in solar cells.[15][16][17][18]

Strategic Protein Labeling: Choosing Your Conjugation Chemistry

The covalent attachment of coumarin derivatives to proteins is typically achieved through two primary chemical strategies targeting specific amino acid residues.

Amine-Reactive Labeling with NHS Esters

This is the most common approach, targeting the primary amines on the N-terminus and the side chains of lysine residues. N-hydroxysuccinimide (NHS) esters of coumarins react with these amines under mild alkaline conditions to form stable amide bonds.[19]

Thiol-Reactive Labeling with Maleimides

For more site-specific labeling, coumarin derivatives functionalized with a maleimide group can be used to target the thiol group of cysteine residues. This reaction is highly selective and forms a stable thioether bond.[20][21]

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Proteins with Coumarin-NHS Ester

This protocol provides a general procedure for labeling a protein with an amine-reactive coumarin derivative.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • Coumarin-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. The optimal protein concentration is between 2-10 mg/mL.[22]

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3-8.5, which is optimal for the reaction.[22]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the coumarin-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[23]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.[23]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[24]

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.[22][23]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye at its absorbance maximum.

NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Adjust_pH Adjust pH to 8.3-8.5 Protein->Adjust_pH Add Bicarbonate Buffer Mix Mix Protein and Dye Adjust_pH->Mix Dye_Prep Dissolve Coumarin-NHS in DMSO/DMF Dye_Prep->Mix Incubate Incubate (1-4h RT or O/N 4°C) Mix->Incubate Protect from Light Purify Size-Exclusion Chromatography Incubate->Purify Analyze Determine DOL Purify->Analyze Measure Absorbance Maleimide_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Degassed Buffer Reduce Reduce Disulfides (optional) Protein->Reduce Add TCEP Mix Mix Protein and Dye Protein->Mix Reduce->Mix Dye_Prep Dissolve Coumarin-Maleimide in DMSO/DMF Dye_Prep->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Inert Atmosphere Purify Size-Exclusion Chromatography Incubate->Purify Analyze Determine DOL Purify->Analyze Measure Absorbance

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. This g...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS No. 356782-33-7), ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established safety principles and are designed to provide a clear, actionable framework for your laboratory's operational and disposal plans.

Chemical Profile and Hazard Identification

Understanding the inherent properties and potential hazards of a compound is the foundational step in safe handling and disposal. While 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin is a specialized reagent, its core structure is related to coumarin and dihydrocoumarin, for which extensive safety data exists. We must therefore infer its hazard profile based on these related structures, pending the availability of a specific Safety Data Sheet (SDS).

The coumarin class of compounds can exhibit toxic properties, and derivatives are often treated as hazardous until proven otherwise.[1][2] The primary risks associated with similar dihydrocoumarin compounds include oral toxicity, skin irritation, and the potential to cause allergic skin reactions.[3][4]

Table 1: Chemical Identity and Inferred Hazard Profile

ParameterInformationSource
Chemical Name 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin[5]
Synonyms 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid; 3,4-Dihydro-2-oxo-4-phenyl-2H-1-benzopyran-6-carboxylic Acid[6][7]
CAS Number 356782-33-7[5][7]
Molecular Formula C₁₆H₁₂O₄[5][7]
Molecular Weight 268.26 g/mol [5][7]
Inferred Hazards Harmful if swallowed (Acute Oral Toxicity).[8] Causes skin and serious eye irritation. [3][9] May cause an allergic skin reaction (Skin Sensitization).[1][3] Potentially harmful to aquatic life. [2][3]N/A

Disclaimer: This hazard profile is inferred from related coumarin and dihydrocoumarin compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and perform a risk assessment for your specific application.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin for any purpose, including disposal preparation, the following PPE is mandatory. This equipment serves as your primary defense against accidental exposure.

  • Eye Protection: Wear chemical safety goggles with side shields. Standard safety glasses do not provide adequate protection from splashes.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Always handle gloves properly, removing them without touching the outer surface to avoid skin contact.[8] Dispose of contaminated gloves immediately after use.

  • Protective Clothing: A standard laboratory coat is required to protect against skin exposure. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the powder outside of a fume hood or ventilated enclosure where dust may be generated, a NIOSH-approved respirator may be necessary.

The causality here is direct: the carboxyl and phenyl functionalities on the dihydrocoumarin structure do not eliminate the underlying hazards of the core molecule. Therefore, preventing contact with skin, eyes, and mucous membranes is paramount.

Step-by-Step Disposal Protocol

Disposal of this compound is not a matter of simple disposal; it is a structured process that ensures regulatory compliance and safety. Under no circumstances should this chemical be disposed of down the drain.[10] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a best-practice standard that should be applied to all laboratory chemicals of this nature.[10][11]

Step 1: Waste Characterization and Segregation Identify the waste stream. Is it an unused pure product, a solution, or contaminated labware (e.g., weigh boats, gloves, pipette tips)? Each must be segregated. Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Incompatible wastes can lead to dangerous reactions.

Step 2: Containment Transfer the waste into a dedicated, properly sealed hazardous waste container. The container must be made of a material compatible with the chemical and be in good condition, free of leaks. For solid waste, a securely sealed bag or wide-mouth plastic container is appropriate.

Step 3: Labeling Proper labeling is a critical compliance and safety step. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "6-Carboxyl-4-phenyl-3,4-dihydrocoumarin"

  • The CAS Number: "356782-33-7"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date waste was first added to the container (Accumulation Start Date)

Step 4: Temporary Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area must be under the control of the laboratory personnel. Ensure the container is sealed at all times except when adding waste.

Step 5: Final Disposal The only acceptable method for the final disposal of this compound is through a licensed environmental waste management contractor.[8][9] Your institution's Environmental Health & Safety (EH&S) department will coordinate the pickup and transport of the waste to an approved treatment, storage, and disposal facility (TSDF).

The following workflow diagram illustrates the mandatory decision-making process for disposal.

G cluster_0 cluster_1 start Waste Generation (Pure Chemical, Contaminated Labware, or Solutions) char Step 1: Characterize & Segregate Waste start->char contain Step 2: Use Designated, Compatible Waste Container char->contain drain Drain Disposal (Sewering) char->drain label Step 3: Label Container Correctly (Name, CAS, Hazards, Date) contain->label store Step 4: Store in Satellite Accumulation Area label->store label->store end_good Step 5: Arrange Pickup by Licensed Disposal Vendor via EH&S store->end_good prohibit PROHIBITED Violates Safety & Regulatory Standards drain->prohibit

Caption: Disposal Workflow for 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin.

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is a dry powder, ensure there are no sources of ignition nearby.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.

  • Cleanup: Using appropriate PPE, carefully scoop the contained material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[12] All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

By adhering to these rigorous, step-by-step procedures, you ensure that your critical research is complemented by an unwavering commitment to safety and environmental stewardship.

References

  • 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN | CAS#:356782-33-7. Chemsrc.
  • 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN CAS#: 356782-33-7.
  • SAFETY DATA SHEET - Dihydrocoumarin. Fisher Scientific.
  • 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin | CAS 356782-33-7. Santa Cruz Biotechnology.
  • SAFETY D
  • Safety Data Sheet - Dihydrocoumarin. Cayman Chemical.
  • SAFETY DATA SHEET - 4-hydroxycoumarin. Sigma-Aldrich.
  • Safety D
  • 504757 dihydrocoumarin natural safety data sheet.
  • 3,4-DIHYDROCOUMARIN - CAMEO Chemicals. NOAA.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when it comes to safety.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when it comes to safety. This guide provides essential, immediate safety and logistical information for handling 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin, a compound with a nuanced chemical structure that demands a thoughtful approach to personal protection. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we work with and the appropriate measures to mitigate risk.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all protocol but rather a dynamic risk assessment. The key is to understand the potential routes of exposure—inhalation, ingestion, skin contact, and eye contact—and to establish barriers against them. For 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin, the primary concerns are potential skin and eye irritation or corrosion due to its acidic nature, and possible respiratory irritation from airborne particles.[1][2]

Recommended Personal Protective Equipment

A multi-layered approach to PPE is crucial for comprehensive protection. The following table summarizes the recommended equipment for handling 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin in a laboratory setting.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes and Face Chemical Splash Goggles and Face ShieldThe carboxylic acid functional group necessitates robust protection against splashes, which could cause serious eye damage. Goggles should provide a complete seal around the eyes. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[3]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals, including acids.[4] It is imperative to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected. For prolonged operations, consider double-gloving.
Body Laboratory CoatA standard laboratory coat is essential to protect the skin and personal clothing from minor spills and contamination. For procedures with a higher risk of significant spillage, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Use in a Fume Hood (or with a Respirator)To prevent inhalation of any dust or aerosols, all manipulations of solid 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin should be conducted within a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][6]
Feet Closed-Toed ShoesTo protect against spills and falling objects, closed-toed shoes that cover the entire foot are mandatory in any laboratory setting.[7]

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Adherence to a strict protocol minimizes the risk of exposure and ensures a controlled and safe experimental environment.

Preparation and Donning PPE
  • Pre-operational Check : Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants and closed-toed shoes).

  • Fume Hood Verification : Confirm that the chemical fume hood is functioning correctly.

  • Gather Materials : Assemble all necessary chemicals, equipment, and waste containers within the fume hood.

  • Don PPE :

    • Put on your laboratory coat.

    • Don chemical splash goggles.

    • If required, put on a face shield over the goggles.

    • Wash and dry your hands thoroughly.

    • Put on nitrile gloves, ensuring they fit properly and cover the cuffs of your lab coat.

Handling and Experimental Work
  • Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the fume hood to contain any airborne particles. Use a spatula and weighing paper, and handle with care to avoid generating dust.

  • Dissolution : When dissolving the compound, add the solvent slowly to the solid. Be aware of any potential exothermic reactions. Always add acid to water, not the other way around, as a general principle when working with acidic compounds.

  • Vigilance : Remain attentive to the experiment. Do not leave the work area unattended.

Waste Disposal and Doffing PPE
  • Segregation : Dispose of all waste, including contaminated consumables like gloves and weighing paper, in a designated hazardous waste container.[1][8]

  • Decontamination : Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

  • Doffing PPE :

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.

    • Remove the face shield (if used).

    • Remove the laboratory coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of donning and doffing PPE to ensure minimal risk of contamination.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Prep Preparation: - Wear appropriate personal clothing - Verify fume hood function - Assemble materials Don_Coat Don Laboratory Coat Prep->Don_Coat Don_Goggles Don Chemical Splash Goggles Don_Coat->Don_Goggles Don_Face_Shield Don Face Shield (if needed) Don_Goggles->Don_Face_Shield Wash_Hands1 Wash and Dry Hands Don_Face_Shield->Wash_Hands1 Don_Gloves Don Nitrile Gloves Wash_Hands1->Don_Gloves Experiment Conduct Experiment in Fume Hood Don_Gloves->Experiment Remove_Gloves Remove Gloves Remove_Face_Shield Remove Face Shield (if used) Remove_Gloves->Remove_Face_Shield Remove_Coat Remove Laboratory Coat Remove_Face_Shield->Remove_Coat Remove_Goggles Remove Safety Goggles Remove_Coat->Remove_Goggles Wash_Hands2 Wash Hands Thoroughly Remove_Goggles->Wash_Hands2 End End of Procedure Wash_Hands2->End Start Start Safe Handling Start->Prep Waste_Disposal Dispose of Hazardous Waste Experiment->Waste_Disposal Waste_Disposal->Remove_Gloves

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

By adhering to these guidelines, researchers can handle 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin with a high degree of safety, ensuring both personal well-being and the integrity of their scientific pursuits.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Coumarin Safety Data Sheet. Retrieved from [Link]

  • PEPID Connect. (n.d.). Hazardous Materials. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, December 10). Safety Data Sheet: Coumarin 307, 98%. Retrieved from [Link]

  • Carl ROTH. (2017, February 10). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • ChemSrc. (2025, August 26). 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Sato, K., Amakasu, T., & Abe, S. (1963). Direct Synthesis of Dihydrocoumarin and Its Derivatives. The Journal of Organic Chemistry, 28(11), 3215-3217. [Link]

  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). Dihydrocoumarin. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-CARBOXYL-4-PHENYL-3,4-DIHYDROCOUMARIN CAS#: 356782-33-7. Retrieved from [Link]

  • Google Patents. (n.d.). CN116396257B - Dihydrocoumarin Process for the preparation of compounds.
  • MDPI. (n.d.). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Chemical Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
Reactant of Route 2
Reactant of Route 2
6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
© Copyright 2026 BenchChem. All Rights Reserved.